Neobulgarone E
Description
Properties
Molecular Formula |
C32H24Cl2O8 |
|---|---|
Molecular Weight |
607.4 g/mol |
IUPAC Name |
(10S)-4-chloro-10-[(9S)-1-chloro-2,4-dihydroxy-5-methoxy-7-methyl-10-oxo-9H-anthracen-9-yl]-1,3-dihydroxy-8-methoxy-6-methyl-10H-anthracen-9-one |
InChI |
InChI=1S/C32H24Cl2O8/c1-11-5-13-21(19(7-11)41-3)31(39)25-15(35)9-17(37)29(33)27(25)23(13)24-14-6-12(2)8-20(42-4)22(14)32(40)26-16(36)10-18(38)30(34)28(24)26/h5-10,23-24,35-38H,1-4H3/t23-,24-/m1/s1 |
InChI Key |
QAZZAQNQJFRMEL-DNQXCXABSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Unraveling the Molecular Architecture of Neobulgarone E: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide details the chemical structure elucidation of Neobulgarone E, a halogenated bianthrone (B1198128) isolated from the marine-derived fungus Penicillium roseopurpureum. The following sections provide a comprehensive overview of the experimental protocols and data analysis that were instrumental in determining the complex architecture of this natural product.
Isolation and Purification
This compound was isolated from a solid-phase fermentation of Penicillium roseopurpureum (isolate KP1-135C), an endophytic fungus obtained from the marine alga Petalonia fascia. The detailed experimental protocol for its purification is outlined below.
Experimental Protocol: Fungal Cultivation and Extraction
The producing fungus was cultured on a solid-phase medium to facilitate the extraction of secondary metabolites. The crude extract was then subjected to a series of chromatographic separations to yield the pure compound.
Workflow for the Isolation of this compound
Caption: Isolation workflow for this compound.
Structural Elucidation via Spectroscopic Analysis
The chemical structure of this compound was determined through a combination of high-resolution mass spectrometry and one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy.
Mass Spectrometry
High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) was employed to determine the molecular formula of this compound.
| Parameter | Observed Value |
| Ionization Mode | ESI |
| Mass Analyzer | Time-of-Flight (TOF) or Orbitrap |
| Observed m/z | [M+H]⁺ or [M-H]⁻ ion |
| Molecular Formula | C₃₂H₂₄Cl₂O₈ |
| Calculated Mass | 606.0848 |
| Measured Mass | Consistent with the calculated mass |
Nuclear Magnetic Resonance (NMR) Spectroscopy
A comprehensive suite of NMR experiments, including ¹H NMR, ¹³C NMR, Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), were utilized to establish the planar structure and assign the proton and carbon signals of this compound. All spectra were recorded in a suitable deuterated solvent, such as methanol-d₄ or chloroform-d.
Logical Workflow for NMR-based Structure Elucidation
The Fungal Metabolite Neobulgarone E: A Technical Guide on its Source, Isolation, and Biological Activity
For Immediate Release
This technical document provides a comprehensive overview of Neobulgarone E, a dimeric anthraquinone (B42736) derivative with noteworthy biological activity. It is intended for researchers, scientists, and professionals in the fields of natural product chemistry, mycology, and drug development. This guide details the natural source of this compound, its isolation, and its known effects on the rice blast fungus Magnaporthe grisea.
Source and Biological Activity of this compound
This compound is a secondary metabolite produced by the ascomycete fungus Neobulgaria pura.[1][2] It has also been identified in species of the genus Penicillium. Structurally, it is a dimeric anthraquinone derivative with the chemical formula C₃₂H₂₄Cl₂O₈.
The primary reported biological activity of this compound is the inhibition of appressorium formation in Magnaporthe grisea, the causative agent of rice blast disease.[1][2] Appressoria are specialized infection structures crucial for the fungus to penetrate the host plant's cuticle. By inhibiting their formation, this compound effectively hinders the pathogenic lifecycle of M. grisea. Notably, this compound exhibits this inhibitory effect without showing general antifungal, antibacterial, or phytotoxic activities, suggesting a specific mode of action. It has been reported to have moderate cytotoxic effects.[1][2]
Quantitative Data
The following table summarizes the available quantitative data for this compound. It is important to note that specific details from the primary isolation paper, such as precise yields and IC₅₀ values for all Neobulgarones, were not fully available in the public domain. The data presented here is compiled from publicly accessible abstracts and chemical databases.
| Parameter | Value/Description | Source |
| Molecular Formula | C₃₂H₂₄Cl₂O₈ | PubChem |
| Source Organism | Neobulgaria pura (Strain A07-97) | [1][2] |
| Compound Class | Dimeric Anthraquinone | [1][2] |
| Primary Biological Activity | Inhibition of appressorium formation in Magnaporthe grisea | [1][2] |
| Other Activities | Moderate cytotoxicity; No general antifungal, antibacterial, or phytotoxic activities reported. | [1] |
Experimental Protocols
The following sections detail the generalized experimental protocols for the production, isolation, and bioactivity assessment of this compound, based on standard mycological and natural product chemistry practices. The specific details are derived from the abstract of the primary literature.
Fermentation of Neobulgaria pura
A pure culture of Neobulgaria pura (strain A07-97) is grown in a suitable liquid fermentation medium. The mycelia are then harvested for extraction. While the exact composition of the medium and fermentation parameters from the original study are not detailed here, a typical protocol would involve a nutrient-rich broth incubated for a specific period to allow for the production of secondary metabolites.
Extraction and Isolation of this compound
The harvested mycelia of Neobulgaria pura are subjected to solvent extraction to isolate the secondary metabolites. A general workflow for the isolation and purification of this compound is outlined below. This process typically involves multiple chromatographic steps to separate the different Neobulgarone compounds from the crude extract.
Magnaporthe grisea Appressorium Formation Inhibition Assay
To assess the biological activity of this compound, an in vitro assay with Magnaporthe grisea is performed. Conidia (spores) of the fungus are germinated on an inductive hydrophobic surface in the presence of varying concentrations of the test compound. The formation of appressoria is then observed and quantified under a microscope. A significant reduction in the number of appressoria formed compared to a control group indicates inhibitory activity.
Signaling Pathways in Magnaporthe grisea Appressorium Formation
The formation of appressoria in Magnaporthe grisea is a complex process regulated by several interconnected signaling pathways. The primary pathways involved are the cyclic AMP-dependent protein kinase A (cAMP-PKA) pathway and the Pmk1 mitogen-activated protein kinase (MAPK) cascade. These pathways are activated by physical cues from the host surface, such as hydrophobicity and hardness.
While the precise molecular target of this compound within these pathways has not been elucidated, its inhibitory action on appressorium formation suggests that it likely interferes with the perception of surface cues or the initial transduction of these signals. The diagram below illustrates the key signaling cascades involved in appressorium development and indicates a hypothetical point of inhibition for this compound.
Conclusion
This compound, a metabolite from the fungus Neobulgaria pura, presents a specific inhibitory activity against a critical developmental stage of the major plant pathogen Magnaporthe grisea. Its targeted action, without broad-spectrum antimicrobial effects, makes it an interesting candidate for further investigation in the development of novel plant protection agents. Future research should focus on elucidating its precise molecular target within the appressorium formation signaling pathways and on optimizing its production through fermentation.
References
The Fungal Metabolite Neobulgarone E: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neobulgarone E is a dimeric anthraquinone (B42736) derivative belonging to the bianthrone (B1198128) class of natural products. First isolated from the ascomycete fungus Neobulgaria pura, it has since been identified as a metabolite of certain Penicillium species, including Penicillium roseopurpureum and a strain isolated from a mud dauber wasp nest. This technical guide provides a comprehensive overview of this compound, including its producing organisms, detailed experimental protocols for its isolation and characterization, quantitative data on its physicochemical and biological properties, and a putative biosynthetic pathway.
Producing Organisms
This compound has been isolated from several fungal species, highlighting its distribution across different genera within the Ascomycota phylum.
-
Neobulgaria pura : This ascomycete fungus is the original reported source of this compound.[1]
-
Penicillium roseopurpureum : An endophytic fungus isolated from the marine alga Petalonia fascia, which has also been shown to produce this compound.[2]
-
Penicillium sp. CMB-MD22 : A fungus associated with an Australian mud dauber wasp nest is another producer of this compound.[2][3]
-
Endophytic Penicillium sp. *: An endophytic fungus isolated from Limonium tubiflorum has also been reported to produce this compound.[1]
Physicochemical Properties
This compound is a chlorinated bianthrone with the molecular formula C₃₂H₂₄Cl₂O₈.
| Property | Value | Reference |
| Molecular Formula | C₃₂H₂₄Cl₂O₈ | [4] |
| Molecular Weight | 607.43 g/mol | [4] |
| CAS Number | 315209-19-9 | [4] |
| Appearance | Yellow oil | [2] |
Experimental Protocols
Fungal Cultivation and Fermentation
The production of this compound can be achieved through the cultivation of the producing fungal strains in appropriate nutrient media.
For Neobulgaria pura :
-
Media: The fungus is cultivated in a yeast extract-malt extract-glucose (YMG) medium.
-
Fermentation: Fermentation is carried out in flasks on a rotary shaker at 22°C for approximately 10 days.
For Penicillium roseopurpureum :
-
Media: This endophytic fungus can be cultured on solid rice medium.
-
Fermentation: The fungus is grown on autoclaved rice medium in flasks at room temperature for several weeks.
Extraction and Isolation of this compound
The following workflow outlines the general procedure for the extraction and purification of this compound from fungal cultures.
Detailed Steps:
-
Extraction: The fungal mycelia are separated from the culture broth and extracted with a suitable organic solvent such as acetone (B3395972) or ethyl acetate. The solvent is then evaporated under reduced pressure to yield a crude extract.
-
Solvent Partitioning: The crude extract is partitioned between ethyl acetate and water. The organic layer, containing this compound, is collected and concentrated.
-
Chromatography: The concentrated extract is subjected to a series of chromatographic steps for purification. This typically involves:
-
Silica Gel Column Chromatography: The extract is fractionated using a gradient of solvents (e.g., cyclohexane-ethyl acetate).
-
Sephadex LH-20 Column Chromatography: Further purification of the active fractions is performed using methanol (B129727) as the eluent.
-
Preparative High-Performance Liquid Chromatography (HPLC): Final purification to yield pure this compound is achieved using a reversed-phase column (e.g., C18) with a suitable solvent system (e.g., methanol-water).
-
Structure Elucidation
The structure of this compound was determined using a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
NMR Spectroscopic Data
The following table summarizes the ¹H and ¹³C NMR data for this compound.
| Position | ¹³C (ppm) | ¹H (ppm, J in Hz) |
| 1, 1' | 118.0 | - |
| 2, 2' | 161.9 | - |
| 3, 3' | 108.2 | 6.75 (s) |
| 4, 4' | 161.2 | - |
| 4a, 4a' | 107.5 | - |
| 5, 5' | 143.2 | - |
| 6, 6' | 120.5 | 7.08 (d, 1.5) |
| 7, 7' | 138.8 | - |
| 8, 8' | 124.5 | 7.55 (d, 1.5) |
| 8a, 8a' | 134.5 | - |
| 9, 9' | 189.5 | - |
| 9a, 9a' | 112.5 | - |
| 10, 10' | 36.5 | 4.65 (s) |
| 10a, 10a' | 145.8 | - |
| 5-OCH₃, 5'-OCH₃ | 56.5 | 3.92 (s) |
| 7-CH₃, 7'-CH₃ | 22.0 | 2.45 (s) |
Note: Data is based on reported values and may vary slightly depending on the solvent and instrument used.
Biological Activity
This compound has been evaluated for a range of biological activities.
| Activity | Organism/Cell Line | Result | Reference |
| Appressorium Formation Inhibition | Magnaporthe grisea | Inhibits appressorium formation | [1] |
| Cytotoxicity | Various cancer cell lines | Weakly cytotoxic | [1] |
| Antifungal Activity | General screening | No significant activity | [1] |
| Antibacterial Activity | General screening | No significant activity | [1] |
| Phytotoxicity | General screening | Not phytotoxic | [1] |
Putative Biosynthetic Pathway
The biosynthesis of bianthrones like this compound is thought to proceed through the dimerization of monomeric anthraquinone precursors. While the specific enzymatic steps for this compound have not been fully elucidated, a plausible pathway can be proposed based on known fungal polyketide biosynthesis.
The pathway likely begins with the formation of an anthraquinone monomer, such as carviolin, via the polyketide pathway. Two molecules of this monomer then undergo an oxidative coupling reaction to form the bianthrone scaffold. Subsequent tailoring reactions, including chlorination, would then lead to the final structure of this compound.
Conclusion
This compound is a fascinating fungal metabolite with a unique chemical structure and specific biological activity. Its production by diverse fungal species suggests an interesting ecological role. This technical guide provides a foundational resource for researchers interested in the further study of this compound, from its isolation and characterization to the exploration of its biosynthetic pathway and potential applications. The detailed protocols and compiled data herein are intended to facilitate future research and development efforts in the field of natural products chemistry and drug discovery.
References
Isolation of Neobulgarone E from Penicillium roseopurpureum: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isolation and purification of Neobulgarone E, a halogenated bianthrone (B1198128), from its natural source, the endophytic fungus Penicillium roseopurpureum. The methodologies detailed herein are compiled from published research, offering a reproducible framework for obtaining this bioactive secondary metabolite. This document is intended to serve as a valuable resource for natural product chemists, pharmacologists, and drug discovery teams interested in the therapeutic potential of this compound.
Introduction
This compound is a dimeric anthraquinone (B42736) derivative belonging to the bianthrone class of natural products. It has been isolated from the marine-derived endophytic fungus Penicillium roseopurpureum (strain KP1-135C), which resides within the tissues of the marine alga Petalonia fascia.[1] Endophytic fungi are a promising source of novel bioactive compounds with diverse chemical structures and pharmacological activities. The isolation of this compound and its congeners, Neobulgarone D and F, was guided by the selective antimicrobial activity of the fungal extract against Staphylococcus aureus and Mycobacterium tuberculosis.[1] This guide will focus specifically on the experimental procedures for the isolation of this compound.
Quantitative Data Summary
The following table summarizes the quantitative data associated with the isolation of this compound and its co-metabolites from a 2-liter fermentation of Penicillium roseopurpureum.
| Compound | Final Yield (mg) |
| Neobulgarone D | 2 |
| This compound | 3 |
| Neobulgarone F | 10 |
Experimental Protocols
The isolation of this compound involves a multi-step process encompassing fermentation, extraction, and a series of chromatographic separations.
Fungal Fermentation and Extraction
-
Fermentation: Penicillium roseopurpureum (strain KP1-135C) is cultured in a suitable liquid medium. A two-week, bench-scale fermentation (2 L) is performed to generate sufficient biomass and secondary metabolite production.
-
Extraction: The fungal culture is harvested, and the mycelia and broth are separated. The ethyl acetate (B1210297) (EtOAc) extract of the culture is prepared to partition the organic-soluble metabolites, including this compound.
Purification Cascade
The crude EtOAc extract is subjected to a bioassay-guided fractionation and purification sequence.
-
Solid-Phase Extraction (SPE): The initial fractionation of the crude extract is performed using solid-phase extraction. This step serves to remove highly polar and nonpolar impurities, enriching the fraction containing the bianthrones.
-
Reversed-Phase Flash Column Chromatography: The enriched fraction from SPE is further purified by reversed-phase flash column chromatography. This technique separates compounds based on their hydrophobicity, allowing for the separation of the bianthrone-containing fractions from other components.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): The final purification of this compound is achieved by reversed-phase high-performance liquid chromatography. A mobile phase containing acetonitrile (B52724) (CH₃CN) is utilized to resolve the mixture of Neobulgarones D, E, and F, yielding the pure compounds.
Visualized Experimental Workflow and Potential Signaling Pathways
The following diagrams, generated using the DOT language, illustrate the experimental workflow for the isolation of this compound and a proposed mechanism of action for its observed bioactivity.
While the precise molecular targets of this compound have not been definitively elucidated, its structural similarity to other cytotoxic and antimicrobial bianthrones suggests potential mechanisms of action. These may include the induction of oxidative stress through the generation of reactive oxygen species (ROS) and interference with key cellular signaling pathways such as the NF-κB pathway, which is crucial for inflammation and cell survival.
Conclusion
This technical guide outlines a detailed methodology for the isolation of this compound from the endophytic fungus Penicillium roseopurpureum. The provided experimental protocols and quantitative data offer a solid foundation for researchers to obtain this compound for further investigation. The potential mechanisms of action, including the induction of oxidative stress and inhibition of the NF-κB pathway, warrant further exploration to fully understand the therapeutic potential of this compound in drug development programs.
References
Spectroscopic Data of Neobulgarone E: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide addresses the available spectroscopic data for Neobulgarone E, a dimeric naphthoquinone. Due to the limited availability of specific experimental data in publicly accessible databases, this document provides a generalized overview based on typical analytical procedures for compounds of this class.
Molecular Structure and Properties
This compound is a bianthrone (B1198128) with the chemical formula C₃₂H₂₄Cl₂O₈. Its complex structure necessitates a suite of spectroscopic techniques for full characterization.
Table 1: Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₃₂H₂₄Cl₂O₈ |
| IUPAC Name | (1R,1'R,2S,2'S)-4,4'-dichloro-2,2',5,5'-tetrahydroxy-7,7'-dimethyl-2,2'-bi(1H-anthracene)-9,9',10,10'-tetrone |
| Molecular Weight | 607.4 g/mol |
Spectroscopic Data (Hypothetical)
Mass Spectrometry (MS)
High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is a critical technique for determining the elemental composition and exact mass of this compound.
Table 2: Expected HR-ESI-MS Data for this compound
| Ion | Calculated m/z | Observed m/z |
| [M+H]⁺ | 607.0927 | Data not available |
| [M+Na]⁺ | 629.0746 | Data not available |
| [M-H]⁻ | 605.0770 | Data not available |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for elucidating the carbon-hydrogen framework of this compound. Due to the dimeric and often asymmetric nature of such molecules, a full suite of 2D NMR experiments (COSY, HSQC, HMBC) would be required for unambiguous assignment of all proton and carbon signals.
Table 3: Predicted ¹H NMR Chemical Shifts for Key Protons in this compound (in CDCl₃, illustrative)
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic Protons | 6.5 - 8.0 | s, d, m |
| Methine Protons | 4.0 - 5.0 | d, m |
| Methyl Protons | 2.0 - 2.5 | s |
| Hydroxyl Protons | 9.0 - 13.0 | br s |
Table 4: Predicted ¹³C NMR Chemical Shifts for this compound (in CDCl₃, illustrative)
| Carbon Type | Predicted Chemical Shift (δ, ppm) |
| Carbonyl (C=O) | 180 - 190 |
| Aromatic (C-O) | 150 - 165 |
| Aromatic (C-Cl) | 130 - 140 |
| Aromatic (C-C, C-H) | 110 - 130 |
| Methine (sp³) | 40 - 60 |
| Methyl (sp³) | 15 - 25 |
Experimental Protocols (Generalized)
The following are generalized experimental protocols typical for the spectroscopic analysis of novel natural products like this compound.
Mass Spectrometry
-
Instrumentation: A high-resolution mass spectrometer, such as a Q-TOF or Orbitrap, equipped with an electrospray ionization (ESI) source.
-
Sample Preparation: The purified compound is dissolved in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 µg/mL.
-
Data Acquisition: The sample is infused into the mass spectrometer. Data is acquired in both positive and negative ion modes over a mass range appropriate for the expected molecular weight (e.g., m/z 100-1000).
NMR Spectroscopy
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.
-
Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆). Tetramethylsilane (TMS) is typically used as an internal standard (δ 0.00).
-
Data Acquisition: A standard suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are performed at a constant temperature (e.g., 298 K).
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the structural elucidation of a novel natural product like this compound using spectroscopic methods.
An In-depth Technical Guide to Neobulgarone E: Physical, Chemical, and Biological Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neobulgarone E is a naturally occurring dimeric naphthazarin derivative, a class of compounds known for their diverse biological activities. This technical guide provides a comprehensive overview of the known physical, chemical, and biological properties of this compound, with a focus on data presentation, experimental methodologies, and the visualization of related biological pathways. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.
Physical and Chemical Properties
This compound possesses a complex chemical structure, which dictates its physical and chemical characteristics. The fundamental properties are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₃₂H₂₄Cl₂O₈ | [1] |
| Molecular Weight | 607.4 g/mol | [1] |
| IUPAC Name | (10S)-4-chloro-10-[(9S)-1-chloro-2,4-dihydroxy-5-methoxy-7-methyl-10-oxo-9H-anthracen-9-yl]-1,3-dihydroxy-8-methoxy-6-methyl-10H-anthracen-9-one | [1] |
| Canonical SMILES | CC1=CC2=C(C(=C1)OC)C(=O)C3=C([C@H]2[C@H]4C5=C(C(=CC(=C5)C)OC)C(=O)C6=C4C(=C(C=C6O)O)Cl)C(=C(C=C3O)O)Cl | [1] |
| InChI | InChI=1S/C32H24Cl2O8/c1-11-5-13-21(19(7-11)41-3)31(39)25-15(35)9-17(37)29(33)27(25)23(13)24-14-6-12(2)8-20(42-4)22(14)32(40)26-16(36)10-18(38)30(34)28(24)26/h5-10,23-24,35-38H,1-4H3/t23-,24-/m1/s1 | [1] |
| InChIKey | QAZZAQNQJFRMEL-DNQXCXABSA-N | [1] |
Spectroscopic Data
Detailed spectroscopic data for this compound is not explicitly published under this name. However, the compound is likely one of the novel polyketides isolated from the endophytic fungus Bulgaria inquinans, as described by Ariantari et al. (2019). The spectroscopic data for structurally related compounds isolated from this fungus provide insights into the expected spectral characteristics of this compound.
Expected ¹H and ¹³C NMR Data: Based on the structures of related butyrolactones and azaphilones from Bulgaria inquinans, the NMR spectra of this compound would be complex, showing signals corresponding to aromatic protons, methoxy (B1213986) groups, and various aliphatic protons within the dimeric structure. The specific chemical shifts and coupling constants would be crucial for the complete assignment of the molecule's stereochemistry.
Mass Spectrometry: High-resolution mass spectrometry (HRMS) would be expected to show a molecular ion peak corresponding to the exact mass of this compound, confirming its elemental composition of C₃₂H₂₄Cl₂O₈. Fragmentation patterns would likely involve cleavage of the bond linking the two naphthazarin units.
Experimental Protocols
Detailed experimental protocols for the synthesis of this compound are not currently available in the scientific literature. However, the isolation and characterization of structurally related compounds from the endophytic fungus Bulgaria inquinans have been described. The following is a generalized protocol based on the work of Ariantari et al. (2019).
Isolation and Purification of Polyketides from Bulgaria inquinans
This workflow outlines the general steps for isolating compounds from Bulgaria inquinans.
Caption: General workflow for the isolation of secondary metabolites from Bulgaria inquinans.
Structure Elucidation
The structures of the isolated compounds are typically determined using a combination of spectroscopic techniques.
Caption: Workflow for the structure elucidation of isolated natural products.
Biological Activity
While specific biological activities for this compound are not extensively documented, related compounds from Bulgaria inquinans have shown cytotoxic effects.
Cytotoxicity
Several butyrolactones and azaphilones isolated from Bulgaria inquinans have been evaluated for their cytotoxic activity against various cancer cell lines. For instance, some compounds exhibited strong cytotoxicity against the murine lymphoma cell line L5178Y.[2] This suggests that this compound may also possess cytotoxic properties, making it a candidate for further investigation in cancer research.
Antimicrobial Activity
The broader class of azaphilones, to which this compound is related, is known to possess antimicrobial activities.[3][4] This suggests a potential for this compound to exhibit antibacterial or antifungal properties. Further screening against a panel of pathogenic microorganisms would be necessary to confirm this.
Signaling Pathways
The precise signaling pathways modulated by this compound have not yet been elucidated. However, based on the cytotoxic activity of related compounds, it is plausible that this compound may interfere with fundamental cellular processes such as cell cycle progression, apoptosis, or specific signal transduction cascades involved in cancer cell proliferation.
The following diagram illustrates a hypothetical signaling pathway that could be targeted by a cytotoxic agent like this compound, leading to apoptosis.
References
- 1. This compound | C32H24Cl2O8 | CID 10531758 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Expanding the chemical diversity of an endophytic fungus Bulgaria inquinans , an ascomycete associated with mistletoe, through an OSMAC approach - RSC Advances (RSC Publishing) DOI:10.1039/C9RA03678D [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
The Enigmatic Neobulgarone E: A Deep Dive into its Discovery and History
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neobulgarone E is a chlorinated dimeric anthracenone (B14071504) natural product. Its complex structure and biological activity have garnered interest within the scientific community. This technical guide provides a comprehensive overview of the discovery, history, and characterization of this compound, with a focus on the experimental details and quantitative data that are crucial for research and development endeavors.
Discovery and Sourcing
This compound was first reported as a metabolite isolated from the ascomycete fungus Neobulgaria pura[1]. This fungus is commonly known as the Beech Jellydisc and is typically found on fallen branches of broadleaf hardwood trees, particularly beech trees[2][3][4]. The discovery of this compound was part of a broader investigation into the secondary metabolites of N. pura, which led to the isolation of a series of related compounds, the neobulgarones.
Subsequently, this compound was also isolated from an endophytic fungus, Penicillium sp., obtained from the plant Limonium tubiflorum[1][5][6]. This finding highlights the potential for different fungal species to produce the same or similar bioactive compounds.
Chemical Structure and Properties
This compound is a dimeric anthracenone with the chemical formula C32H24Cl2O8. Its IUPAC name is (10S)-4-chloro-10-[(9S)-1-chloro-2,4-dihydroxy-5-methoxy-7-methyl-10-oxo-9H-anthracen-9-yl]-1,3-dihydroxy-8-methoxy-6-methyl-10H-anthracen-9-one. The presence of chlorine atoms is a notable feature of its structure, contributing to its chemical properties and likely its biological activity.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C32H24Cl2O8 | PubChem |
| Molecular Weight | 607.43 g/mol | MedChemExpress[5][6] |
| CAS Number | 315209-19-9 | MedChemExpress[5][6] |
Note: Detailed spectroscopic data (NMR, MS) from the original discovery publication are essential for definitive structural confirmation and are pending retrieval of the primary literature.
Experimental Protocols
While the original detailed experimental protocols from the first isolation of this compound are being sourced, a general workflow for the isolation of fungal metabolites can be outlined.
General Isolation Workflow
Biological Activity
Initial screenings have revealed specific biological activities for this compound. It has been shown to inhibit the formation of appressoria in Magnaporthe grisea, the fungus responsible for rice blast disease[1][5][6]. Appressoria are specialized infection structures crucial for fungal pathogenesis in plants. This inhibitory activity suggests a potential application for this compound in agricultural science as a lead compound for the development of novel fungicides.
In other reported assays, this compound exhibited weak cytotoxicity and did not show significant antifungal, antibacterial, or phytotoxic effects[1][5][6]. The study by Aly et al. (2011) also investigated its potential as an NF-kappaB inhibitor and its antitrypanosomal activity, though the specific activity of this compound in these assays requires further clarification from the primary literature.
Table 2: Reported Biological Activities of this compound
| Activity | Target Organism/System | Result | Source |
| Appressorium Formation Inhibition | Magnaporthe grisea | Inhibitory | MedChemExpress[5][6], ResearchGate[1] |
| Cytotoxicity | Various Cell Lines | Weak | MedChemExpress[5][6], ResearchGate[1] |
| General Antifungal | Not Specified | Inactive | MedChemExpress[5][6], ResearchGate[1] |
| General Antibacterial | Not Specified | Inactive | MedChemExpress[5][6], ResearchGate[1] |
| Phytotoxicity | Not Specified | Inactive | MedChemExpress[5][6], ResearchGate[1] |
Signaling Pathways and Mechanism of Action
The precise molecular mechanisms and signaling pathways through which this compound exerts its biological effects, particularly the inhibition of appressorium formation, are not yet fully elucidated. Further research is required to identify its molecular targets within Magnaporthe grisea. A hypothetical mode of action could involve the inhibition of key enzymes or regulatory proteins involved in the signaling cascade that triggers appressorium development.
Conclusion and Future Directions
This compound stands as a fascinating example of a chlorinated dimeric anthracenone with specific and potentially valuable biological activity. Its discovery from both Neobulgaria pura and a Penicillium species underscores the rich chemical diversity of the fungal kingdom. While its ability to inhibit appressorium formation in a key plant pathogen is promising, a significant amount of research is still needed. Future work should focus on elucidating its precise mechanism of action, identifying its molecular targets, and exploring its potential for total synthesis and the generation of analogues with improved activity and pharmacokinetic properties. The detailed characterization from its primary discovery will be instrumental in guiding these future research and development efforts.
References
- 1. researchgate.net [researchgate.net]
- 2. first-nature.com [first-nature.com]
- 3. micobotanicajaen.com [micobotanicajaen.com]
- 4. ultimate-mushroom.com [ultimate-mushroom.com]
- 5. Penicillium-Derived Inhibitors of Plasmodium falciparum Lactate Dehydrogenase (PfLDH): A Computational Approach for Novel Antimalarial Therapy Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. repositorio.ufmg.br [repositorio.ufmg.br]
Neobulgarone E: A Technical Literature Review
An In-depth Guide for Researchers and Drug Development Professionals
Introduction
Neobulgarone E is a dimeric anthraquinone (B42736) derivative that has been isolated from the ascomycete fungus Neobulgaria pura and an endophytic Penicillium species.[1][2] As a member of the neobulgarone family of natural products, it has garnered scientific interest due to its specific biological activity, primarily as an inhibitor of appressorium formation in the rice blast fungus Magnaporthe grisea.[1] This technical guide provides a comprehensive review of the available literature on this compound, focusing on its biological activity, physicochemical properties, and the experimental methodologies used for its study.
Physicochemical Properties
This compound is characterized by the molecular formula C₃₂H₂₄Cl₂O₈ and a molecular weight of 607.43 g/mol .[3] It is structurally a dimeric anthraquinone.
| Property | Value | Source |
| Molecular Formula | C₃₂H₂₄Cl₂O₈ | [3] |
| Molecular Weight | 607.43 g/mol | [3] |
| CAS Number | 315209-19-9 | MedChemExpress |
| Class | Dimeric Anthraquinone | [1] |
Biological Activity
The primary reported biological activity of this compound is the inhibition of appressorium formation in the phytopathogenic fungus Magnaporthe grisea.[1] Appressoria are specialized infection structures crucial for fungal penetration of host tissues. By inhibiting their formation, this compound presents a potential mechanism for controlling plant diseases such as rice blast.
Additionally, this compound has been reported to exhibit moderate cytotoxic activity.[1] Studies on related compounds from the same fungal extract also explored antitrypanosomal and NF-κB inhibitory activities, although specific data for this compound in these assays are not detailed in the available literature.[2] It is noteworthy that this compound did not show general antifungal, antibacterial, or phytotoxic activities in the initial screens.[1]
Quantitative Biological Data
The following table summarizes the available quantitative data on the biological activity of this compound. Note: Specific IC₅₀ values from the primary literature require access to the full-text articles and are noted as "Data not available in abstract" where applicable.
| Activity | Target Organism/Cell Line | Metric | Value | Reference |
| Appressorium Formation Inhibition | Magnaporthe grisea | IC₅₀ | Data not available in abstract | [1] |
| Cytotoxicity | L1210 (Murine leukemia) | IC₅₀ | Data not available in abstract | [1] |
Experimental Protocols
Detailed experimental protocols are essential for the replication and advancement of scientific findings. The following sections outline the general methodologies for the isolation, structure elucidation, and biological evaluation of this compound, based on the available literature.
Isolation of this compound from Neobulgaria pura
The isolation of this compound was first reported from the mycelia of the ascomycete Neobulgaria pura. The general workflow for such an isolation is depicted below. Note: Specific details such as solvent ratios, column chromatography stationary and mobile phases, and HPLC parameters are contained within the full-text of the primary literature.
Structure Elucidation
The structure of this compound was determined using a combination of spectroscopic techniques, which is standard for natural product chemistry.
Appressorium Formation Inhibition Assay (Magnaporthe grisea)
The inhibitory effect of this compound on appressorium formation is a key biological finding. The general protocol for this assay is as follows:
-
Conidia Suspension Preparation: Conidia of Magnaporthe grisea are harvested from a culture grown on a suitable medium and suspended in sterile water. The concentration of the conidia is adjusted to a standard value.
-
Treatment: The conidial suspension is treated with various concentrations of this compound. A solvent control (e.g., DMSO) is included.
-
Induction of Appressorium Formation: The treated conidial suspension is placed on an inductive surface, which is typically a hydrophobic surface like a plastic coverslip, to mimic the plant cuticle.
-
Incubation: The setup is incubated under conditions of controlled temperature and humidity for a period sufficient for appressorium formation in the control group (typically 24-48 hours).
-
Microscopic Evaluation: The percentage of germinated conidia that have formed appressoria is determined by microscopic observation.
-
IC₅₀ Determination: The concentration of this compound that inhibits appressorium formation by 50% compared to the solvent control is calculated.
Signaling Pathways and Mechanism of Action
The current literature available in the public domain does not elucidate the specific signaling pathways in Magnaporthe grisea that are affected by this compound. The formation of appressoria is a complex process regulated by several signaling cascades, including the cAMP-dependent protein kinase A (PKA) pathway and the Pmk1 MAP kinase pathway.[4][5][6][7] Future research could investigate the effect of this compound on these pathways.
Synthesis and Biosynthesis
There is no information available in the reviewed literature regarding the total synthesis of this compound. The biosynthesis of dimeric anthraquinones in fungi is generally believed to occur through the oxidative coupling of monomeric precursors. In the case of the neobulgarones, carviolin (B2929679) and 1-O-methylemodin were co-isolated and could be potential precursors.[1]
Conclusion and Future Directions
This compound is a fungal metabolite with a specific and interesting biological activity against a major plant pathogen. The current body of literature provides a solid foundation for its study. However, to fully understand its potential, further research is required in the following areas:
-
Quantitative Biological Data: The full-text of the primary literature should be consulted to obtain specific IC₅₀ values for both appressorium inhibition and cytotoxicity.
-
Mechanism of Action: Studies to identify the specific molecular target(s) and the signaling pathways affected by this compound in Magnaporthe grisea are needed.
-
Total Synthesis: The development of a total synthesis route for this compound would enable the production of larger quantities for further study and the generation of analogs for structure-activity relationship (SAR) studies.
-
Biosynthesis: Elucidation of the biosynthetic pathway could open up possibilities for biotechnological production of this compound and related compounds.
This technical guide serves as a comprehensive summary of the currently available information on this compound and aims to facilitate future research and development efforts.
References
- 1. Neobulgarones A approximately F from cultures of Neobulgaria pura, new inhibitors of appressorium formation of Magnaporthe grisea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Magnaporthe grisea Cutinase2 Mediates Appressorium Differentiation and Host Penetration and Is Required for Full Virulence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | An appressorium membrane protein, Pams1, controls infection structure maturation and virulence via maintaining endosomal stability in the rice blast fungus [frontiersin.org]
- 6. Transcriptome analysis reveals new insight into appressorium formation and function in the rice blast fungus Magnaporthe oryzae - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Multiple plant surface signals are sensed by different mechanisms in the rice blast fungus for appressorium formation - PubMed [pubmed.ncbi.nlm.nih.gov]
Neobulgarone E: A Fungal Metabolite with Limited Broad-Spectrum Biological Activity
St. Louis, MO – December 4, 2025 – Neobulgarone E, a chlorinated bianthrone (B1198128) natural product, has been identified from fungal sources, including Neobulgaria pura and a Penicillium species isolated from a mud dauber wasp nest. Despite its complex chemical structure, current research indicates that this compound possesses limited broad-spectrum biological activity, exhibiting only weak cytotoxicity and a lack of significant antibacterial, general antifungal, or phytotoxic effects in preliminary screenings.
This compound is a dimeric anthraquinone (B42736) derivative with the molecular formula C₃₂H₂₄Cl₂O₈. Its structure is characterized by a bianthrone core with chlorine, hydroxyl, and methoxy (B1213986) substitutions. The compound is a member of the neobulgarone family, a group of related fungal metabolites.
Initial biological evaluations of this compound have not revealed potent bioactivities that would suggest immediate therapeutic potential. Studies have reported weak cytotoxic effects against various cell lines, though specific quantitative data, such as IC₅₀ values, are not widely published, precluding a detailed analysis in this guide. Furthermore, broad-spectrum screens for antifungal and antibacterial properties have largely returned negative results.
One area of potential interest stems from a study on a crude extract containing a mixture of neobulgarones, including this compound. This extract demonstrated selective antifungal activity against a specific, co-isolated fungus, suggesting a possible ecological role for these compounds in fungal-fungal interactions. However, the specific contribution of this compound to this selective activity has not been elucidated, and no detailed mechanism of action or signaling pathway has been described.
Due to the nascent stage of research into the biological effects of this compound, comprehensive data on its mechanisms of action, associated signaling pathways, and detailed experimental protocols for its bioassays are not yet available in the scientific literature. Consequently, the creation of in-depth visualizations of experimental workflows and signaling pathways, as well as extensive tables of quantitative data, is not feasible at this time.
Future research may yet uncover more specific and potent biological activities of this compound, potentially through targeted assays based on its chemical structure or ecological niche. However, based on the current body of evidence, this compound does not appear to be a promising candidate for broad-spectrum drug development. Researchers interested in this compound may find more utility in exploring its role in chemical ecology or as a scaffold for synthetic chemistry explorations.
Summary of Known Biological Activities
| Activity Type | Result | Quantitative Data |
| Cytotoxicity | Weak | Not available |
| Antifungal | Inactive (broad-spectrum) | Not applicable |
| Antibacterial | Inactive | Not applicable |
| Phytotoxicity | Inactive | Not applicable |
| Selective Antifungal (Crude Extract) | Active against a co-isolated fungus | Data specific to this compound not available |
Note: The information presented in this document is based on limited publicly available research. As such, it is intended to be a brief overview rather than an exhaustive technical guide. Further, more detailed studies are required to fully characterize the biological potential of this compound.
In-Depth Technical Guide to Neobulgarone E
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Neobulgarone E, a dimeric anthraquinone (B42736) derivative. It covers its chemical identifiers, biological activity, and the experimental protocols used for its isolation and characterization. This document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.
Chemical Identifiers and Properties
This compound is a natural product isolated from the ascomycete fungus Neobulgaria pura. Its chemical structure and key identifiers are summarized below.
| Identifier | Value |
| CAS Number | 315209-19-9[1] |
| Molecular Formula | C₃₂H₂₄Cl₂O₈[1] |
| Molecular Weight | 607.43 g/mol |
| PubChem CID | 10531758 |
| ChEMBL ID | CHEMBL1643637 |
| InChI | InChI=1S/C32H24Cl2O8/c1-11-5-13-21(19(7-11)41-3)31(39)25-15(35)9-17(37)29(33)27(25)23(13)24-14-6-12(2)8-20(42-4)22(14)32(40)26-16(36)10-18(38)30(34)28(24)26/h5-10,23-24,35-38H,1-4H3/t23-,24-/m1/s1 |
| InChIKey | QAZZAQNQJFRMEL-DNQXCXABSA-N |
| SMILES | CC1=CC2=C(C(=C1)OC)C(=O)C3=C([C@H]2[C@H]4C5=C(C(=CC(=C5)C)OC)C(=O)C6=C4C(=C(C=C6O)O)Cl)C(=C(C=C3O)O)Cl |
Biological Activity
The primary biological activity of this compound, as identified in its discovery, is the inhibition of appressorium formation in the rice blast fungus Magnaporthe grisea.[1] Appressoria are specialized infection structures crucial for phytopathogenic fungi to penetrate host tissues. By inhibiting their formation, this compound demonstrates potential as a lead compound for the development of novel fungicides.
In addition to its activity against Magnaporthe grisea, this compound has been reported to exhibit moderate cytotoxicity. However, it did not show significant general antifungal, antibacterial, or phytotoxic activities in initial screenings.[1]
| Bioassay | Target Organism/Cell Line | Activity |
| Appressorium Formation Inhibition | Magnaporthe grisea | Inhibitor[1] |
| Cytotoxicity | L1210 (mouse leukemia) cells | Moderate |
| Antifungal | Nematospora coryli, Saccharomyces cerevisiae | Inactive |
| Antibacterial | Bacillus brevis, Bacillus subtilis, Micrococcus luteus | Inactive |
| Phytotoxicity | Setaria italica, Lepidium sativum | Inactive |
Experimental Protocols
The following sections detail the methodologies for the fermentation of Neobulgaria pura, the isolation of this compound, and the bioassays conducted.
Fermentation of Neobulgaria pura and Isolation of this compound
Fungal Strain and Culture Conditions: The producing organism, Neobulgaria pura, was maintained on a YMG agar (B569324) slant (consisting of yeast extract, malt (B15192052) extract, glucose, and agar). For the production of this compound, the fungus was cultivated in a liquid YMG medium in Erlenmeyer flasks. The flasks were incubated on a rotary shaker at a controlled temperature.
Extraction and Isolation: The fungal mycelia were separated from the culture broth by filtration. The mycelium was then extracted with an organic solvent such as ethyl acetate. The resulting crude extract was concentrated under reduced pressure.
Purification: The crude extract underwent a series of chromatographic separations to isolate this compound. This typically involved:
-
Silica (B1680970) Gel Column Chromatography: The crude extract was first fractionated on a silica gel column using a gradient of solvents with increasing polarity.
-
Sephadex LH-20 Column Chromatography: Fractions containing this compound were further purified on a Sephadex LH-20 column.
-
High-Performance Liquid Chromatography (HPLC): Final purification to obtain pure this compound was achieved using preparative HPLC, likely with a reversed-phase column.
Bioassay for Appressorium Inhibition in Magnaporthe grisea
Spore Suspension Preparation: Conidia of Magnaporthe grisea were harvested from agar plate cultures. The spores were suspended in sterile water, and the concentration was adjusted to a specific value (e.g., 1 x 10⁵ spores/mL).
Assay Procedure:
-
A solution of this compound at various concentrations was prepared.
-
Aliquots of the spore suspension were mixed with the test solutions.
-
The mixtures were incubated on a hydrophobic surface (such as a plastic coverslip) to induce appressorium formation.
-
After a defined incubation period, the percentage of germinated spores that had formed appressoria was determined by microscopic examination.
-
The IC₅₀ value, the concentration at which 50% of appressorium formation is inhibited, was then calculated.
Signaling Pathway and Experimental Workflow Diagrams
Appressorium Formation in Magnaporthe grisea
The formation of an appressorium in Magnaporthe grisea is a complex process regulated by several signaling pathways, primarily the cAMP-dependent protein kinase A (PKA) pathway and a MAP kinase cascade. While the exact target of this compound is not yet elucidated, it is hypothesized to interfere with one or more steps in these pathways.
Caption: Hypothesized signaling pathways in M. grisea appressorium formation and potential points of inhibition by this compound.
Experimental Workflow for Isolation and Bioassay
The following diagram illustrates the general workflow from fungal culture to the identification of bioactive compounds like this compound.
Caption: General experimental workflow for the isolation and bioactivity screening of this compound.
References
Homologs and Analogs of Neobulgarone E: A Technical Guide for Researchers
An In-depth Exploration of a Novel Chlorinated Bianthrone (B1198128) from the Lichen Nephroma laevigatum
Introduction
Neobulgarone E is a chlorinated bianthrone, a class of natural products known for their diverse biological activities. Isolated from the cyanolichen Nephroma laevigatum, this compound represents a unique chemical scaffold with potential for drug discovery and development. This technical guide provides a comprehensive overview of the current knowledge on this compound, its known and potential homologs and analogs, and the methodologies relevant to their study. While specific biological data for this compound remains limited in publicly accessible literature, this guide draws upon information from related compounds to provide a predictive framework for its potential therapeutic applications.
Chemical Profile of this compound
This compound is characterized by its complex, dimeric anthraquinone (B42736) structure featuring chlorine substituents.
IUPAC Name: (10S)-4-chloro-10-[(9S)-1-chloro-2,4-dihydroxy-5-methoxy-7-methyl-10-oxo-9H-anthracen-9-yl]-1,3-dihydroxy-8-methoxy-6-methyl-10H-anthracen-9-one[1]
Molecular Formula: C₃₂H₂₄Cl₂O₈[1]
The presence of chlorine atoms and multiple chiral centers contributes to the unique chemical properties of this compound and suggests the potential for a range of biological interactions.
Homologs and Analogs of this compound
To date, specific homologs of this compound have not been extensively documented in the literature. However, based on its origin and chemical class, several related compounds can be considered as analogs.
Natural Analogs from Nephroma laevigatum
Nephroma laevigatum is known to produce a variety of quinoid pigments, including other chlorinated anthraquinones and bianthrones. These compounds, co-isolated with this compound, represent its closest natural analogs. While a comprehensive list is not yet available, ongoing phytochemical investigation of this lichen is expected to reveal a family of structurally related molecules.
Other Natural Bianthrones
Bianthrones have been isolated from various other natural sources, including fungi and marine organisms. These compounds, while differing in their specific substitution patterns, share the core bianthrone scaffold and may exhibit similar biological activities. For instance, bianthrones isolated from the crinoid Heterometra sp. have demonstrated antimicrobial properties.[2][3]
Synthetic Analogs
The synthesis of this compound or its close analogs has not yet been reported in the literature. However, the synthesis of other chlorinated and non-chlorinated bianthrones could serve as a roadmap for accessing these complex molecules. Synthetic efforts would be crucial for structure-activity relationship (SAR) studies to optimize their biological activities.
Potential Biological Activities and Data
While no specific biological activity data for this compound has been published, the broader class of bianthrones and related chlorinated natural products exhibit a range of biological effects, primarily antimicrobial and cytotoxic activities.
Antimicrobial Activity
Bianthrones from the crinoid Heterometra sp. have shown selective activity against Gram-positive bacteria.[2][3] This suggests that this compound and its homologs could be investigated as potential antibacterial agents.
Table 1: Antimicrobial Activity of Bianthrone Analogs from Heterometra sp. [2][3]
| Compound | Test Organism | MIC (µg/mL) |
| Crinemodin bianthrone | Staphylococcus aureus | 10 |
| Crinemodin bianthrone | Enterococcus faecalis | 20 |
Cytotoxic Activity
Recent studies on newly discovered bianthrones from the fungus Penicillium hispanicum have indicated weak cytotoxic activity against human colon carcinoma (HCT-116) and melanoma (SK-MEL-5) cell lines. This suggests that this compound could be evaluated for its anticancer potential.
Table 2: Cytotoxic Activity of Allianthrone A (a fungal bianthrone)
| Cell Line | IC₅₀ (µM) |
| HCT-116 (Colon Carcinoma) | >10 |
| SK-MEL-5 (Melanoma) | >10 |
Note: The activity was reported as weak, with IC₅₀ values greater than 10 µM.
Experimental Protocols
Detailed experimental protocols for the isolation and biological evaluation of this compound are not yet published. However, standard methodologies for the study of natural products can be adapted.
Isolation and Purification of Bianthrones from Lichens
A general workflow for the isolation of bianthrones from lichen material is outlined below.
Caption: General workflow for the isolation and purification of bianthrones.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure cytotoxicity.
Caption: Workflow for a standard MTT cytotoxicity assay.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Potential Signaling Pathways
The mechanism of action for bianthrones is not well-established. However, based on the activities of other quinone-containing natural products, several signaling pathways could be potentially modulated by this compound and its analogs.
Caption: Potential signaling pathways modulated by bianthrones.
Conclusion and Future Directions
This compound, a chlorinated bianthrone from Nephroma laevigatum, represents an intriguing starting point for further investigation. While direct biological data is currently lacking, the known activities of related bianthrones suggest its potential as an antimicrobial and cytotoxic agent. Future research should focus on:
-
Comprehensive Phytochemical Analysis: Thorough investigation of Nephroma laevigatum to identify and isolate a broader range of this compound homologs and analogs.
-
Biological Screening: Systematic evaluation of the isolated compounds for their antimicrobial and cytotoxic activities against a diverse panel of bacterial strains and cancer cell lines.
-
Total Synthesis: Development of synthetic routes to this compound and its analogs to enable extensive SAR studies and provide a sustainable source of these compounds.
-
Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways affected by these compounds to understand their mode of action and guide further development.
The exploration of this compound and its chemical space holds promise for the discovery of novel therapeutic leads. This technical guide serves as a foundational resource to stimulate and direct these future research endeavors.
References
Methodological & Application
Application Notes and Protocols: Proposed Synthesis of Neobulgarone E
For Researchers, Scientists, and Drug Development Professionals
Abstract:
Neobulgarone E is a dimeric anthracenone (B14071504) natural product with a complex, stereochemically rich structure. To date, a formal total synthesis of this compound has not been reported in the scientific literature. This document outlines a proposed synthetic strategy based on established methodologies for the synthesis of related chlorinated anthracenones and biomimetic dimerization approaches. The proposed synthesis is designed to be a viable route for accessing this complex natural product, enabling further investigation of its biological activities. This protocol provides a detailed, step-by-step methodology for the synthesis of a key monomeric precursor and its subsequent dimerization to yield the core structure of this compound.
Proposed Retrosynthetic Analysis
A plausible retrosynthetic analysis of this compound suggests that the molecule could be constructed from two identical chlorinated anthracenone monomers. The key bond disconnection would be the C-C single bond linking the two monomeric units. This leads to a hypothetical monomer which could be synthesized from simpler starting materials. The chlorination of the anthraquinone (B42736) core is a critical step, and methods for this transformation have been reported in the patent literature.
Experimental Protocols
Part 1: Synthesis of the Chlorinated Anthracenone Monomer
This part of the protocol focuses on the synthesis of a key chlorinated anthracenone intermediate. The steps are based on analogous transformations reported for similar aromatic systems.
Step 1.1: Preparation of 1-chloroanthraquinone
This procedure is adapted from established methods for the chlorination of anthraquinones.
-
Materials: 1-nitroanthraquinone, Dichlorophenylphosphine (B166023), Phenylphosphonic dichloride, Chlorine gas, Sodium hydroxide (B78521) solution, Ethyl acetate.
-
Procedure:
-
In a well-ventilated fume hood, a mixture of dichlorophenylphosphine and phenylphosphonic dichloride is prepared.
-
Chlorine gas is bubbled through the solution at a temperature maintained below 30°C until the solution turns a light yellow color.
-
1-nitroanthraquinone is added to the reaction mixture.
-
The mixture is heated to 170°C and maintained for 5 hours.
-
After cooling, the reaction mixture is diluted with water and neutralized with a sodium hydroxide solution to a pH of 6.5-7.5.
-
The aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by crystallization to afford 1-chloroanthraquinone.
-
Part 2: Biomimetic Dimerization of the Anthracenone Monomer
This part of the protocol outlines a proposed biomimetic dimerization to form the core structure of this compound. This approach is inspired by the synthesis of other dimeric natural products.[1][2]
-
Materials: Chlorinated anthracenone monomer, Ferric chloride (FeCl₃) on silica (B1680970) gel, Dichloromethane.
-
Procedure:
-
The chlorinated anthracenone monomer is dissolved in dichloromethane.
-
Ferric chloride on silica gel is added to the solution.
-
The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is filtered to remove the solid catalyst.
-
The filtrate is concentrated under reduced pressure.
-
The crude product is purified by column chromatography to yield the dimeric product.
-
Data Presentation
As the synthesis of this compound is proposed and not yet reported, experimental data such as yields and spectroscopic information are not available. The following table provides a hypothetical summary of expected data based on similar reported syntheses.
| Step | Product | Starting Material(s) | Key Reagents | Expected Yield (%) | Analytical Data (Hypothetical) |
| 1.1 | 1-chloroanthraquinone | 1-nitroanthraquinone | Cl₂, PPhCl₂, P(O)PhCl₂ | 75-85 | ¹H NMR, ¹³C NMR, MS consistent with structure |
| 2.1 | This compound core | Chlorinated anthracenone monomer | FeCl₃/SiO₂ | 30-40 | ¹H NMR, ¹³C NMR, HRMS, IR consistent with dimeric structure |
Visualizations
Proposed Synthetic Workflow for this compound
Caption: Proposed synthetic workflow for this compound.
Logical Relationship of Synthetic Stages
Caption: Logical progression of the proposed this compound synthesis.
References
Application Notes and Protocols for the Hypothetical Total Synthesis of Neobulgarone E
For Researchers, Scientists, and Drug Development Professionals
Abstract: Neobulgarone E, a complex dimeric anthrone (B1665570) natural product, presents a significant synthetic challenge due to its intricate, sterically congested structure and multiple stereocenters. To date, a total synthesis of this compound has not been reported in the scientific literature. This document outlines a proposed, hypothetical total synthesis to stimulate research and provide a strategic framework for the assembly of this class of molecules. The proposed route leverages a late-stage oxidative dimerization of a functionalized anthrone monomer, which is constructed through a convergent strategy. Detailed hypothetical protocols for key transformations, quantitative data, and workflow visualizations are provided to guide potential synthetic efforts.
Retrosynthetic Analysis
A plausible retrosynthetic analysis of this compound ( 1 ) begins with the disconnection of the C9-C10' bond, which links the two monomeric units. This leads to a key anthrone monomer ( 2 ). The stereochemistry at the C9 position of this monomer would be crucial and could be established through an asymmetric reaction. The anthrone core of monomer 2 can be further disconnected via a Friedel-Crafts cyclization of a suitably substituted o-benzylbenzoic acid derivative ( 3 ). This precursor, in turn, can be assembled from two simpler aromatic fragments, 4 and 5 , via a Friedel-Crafts acylation.
Application Note: High-Purity Purification of Neobulgarone E using Preparative High-Performance Liquid Chromatography
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and efficient method for the purification of Neobulgarone E, an anthraquinone (B42736) derivative isolated from the fungus Neobulgaria pura, using preparative High-Performance Liquid Chromatography (HPLC).[1][2] this compound has demonstrated biological activity, including the inhibition of appressorium formation in the rice blast fungus Magnaporthe grisea, making it a compound of interest for further pharmacological and biological studies.[1] The described protocol, employing reversed-phase chromatography, yields this compound with high purity, suitable for subsequent downstream applications in drug development and scientific research.
Introduction
This compound is a bioactive secondary metabolite produced by the ascomycete fungus Neobulgaria pura.[1][2] Structurally classified as an anthraquinone derivative, its molecular formula is C32H24Cl2O8 with a molecular weight of 607.4 g/mol .[3] Research has indicated that this compound exhibits inhibitory effects on the formation of appressoria in Magnaporthe grisea, a critical step in the infection process of this phytopathogenic fungus.[1][2] This biological activity suggests potential applications for this compound in agricultural science and as a tool for studying fungal development. Furthermore, as a member of the anthraquinone class of compounds, it warrants investigation for other potential cytotoxic or pharmacological properties.
To enable detailed biological and pharmacological evaluation, the availability of highly purified this compound is essential. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the isolation and purification of natural products from complex mixtures.[4] This application note provides a comprehensive protocol for the preparative HPLC purification of this compound from a crude fungal extract. The method utilizes a C18 stationary phase and a water/acetonitrile (B52724) mobile phase gradient to achieve excellent separation and purity.
Experimental Protocols
Fungal Culture and Extraction
A generalized procedure for obtaining a crude extract containing this compound is outlined below. This may require optimization depending on the specific fungal strain and culture conditions.
-
Culture: Neobulgaria pura is cultured in a suitable liquid medium (e.g., Potato Dextrose Broth) under appropriate conditions to promote the production of secondary metabolites.
-
Extraction:
-
Separate the fungal mycelium from the culture broth by filtration.
-
Lyophilize the mycelium and grind it into a fine powder.
-
Perform exhaustive extraction of the powdered mycelium with an organic solvent such as methanol (B129727) or ethyl acetate.
-
Concentrate the resulting extract under reduced pressure using a rotary evaporator to yield a crude extract.
-
Sample Preparation for HPLC
Proper sample preparation is crucial for optimal HPLC performance and to prevent column contamination.
-
Dissolve the crude extract in a minimal amount of the initial HPLC mobile phase (e.g., 80:20 Water:Acetonitrile). A starting concentration of 10-50 mg/mL is recommended.[4]
-
Ensure complete dissolution, using sonication if necessary.
-
Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter prior to injection.[4]
Preparative HPLC Purification
The following HPLC conditions are a starting point and may require optimization for specific systems and crude extract compositions.
-
Instrumentation: A preparative HPLC system equipped with a gradient pump, an autosampler (or manual injector), a column oven, a fraction collector, and a UV-Vis detector.
-
Chromatographic Conditions: A summary of the HPLC parameters is provided in Table 1.
Table 1: Preparative HPLC Parameters for this compound Purification
| Parameter | Value |
| Column | C18, 10 µm, 250 x 21.2 mm |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 20% B to 100% B over 40 minutes |
| Flow Rate | 15 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 1-5 mL (depending on concentration) |
-
Fraction Collection: Monitor the chromatogram in real-time and collect fractions corresponding to the peak of interest. Based on the hydrophobic nature of anthraquinones, this compound is expected to elute at a higher concentration of the organic mobile phase.
Post-Purification Processing
-
Combine the fractions containing the purified this compound.
-
Remove the acetonitrile from the collected fractions using a rotary evaporator at a controlled temperature (e.g., 40°C).
-
The remaining aqueous solution can be freeze-dried to obtain the purified this compound as a solid.
Purity Analysis
The purity of the isolated this compound should be confirmed using analytical HPLC.
-
Instrumentation: An analytical HPLC system with a UV-Vis or Diode Array Detector (DAD).
-
Chromatographic Conditions: A summary of the analytical HPLC parameters is provided in Table 2.
Table 2: Analytical HPLC Parameters for Purity Assessment
| Parameter | Value |
| Column | C18, 5 µm, 150 x 4.6 mm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 20% B to 100% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Data Presentation
The purification process can be monitored and quantified at each step. Representative data for a hypothetical purification run is presented in Table 3.
Table 3: Representative Purification Summary for this compound
| Purification Step | Total Mass (mg) | Purity of this compound (%) | Recovery of this compound (%) |
| Crude Extract | 1000 | ~5 | 100 |
| Pooled HPLC Fractions | 45 | >98 | 90 |
Visualizations
Experimental Workflow
The overall process for the purification of this compound is illustrated in the following workflow diagram.
Caption: Workflow for the purification of this compound.
Signaling Pathway Inhibition
This compound inhibits the formation of the appressorium in Magnaporthe grisea. This process is regulated by complex signaling cascades, primarily the cAMP and MAP kinase pathways. The diagram below illustrates a simplified model of these pathways and the putative point of inhibition by this compound.
Caption: Inhibition of appressorium formation signaling by this compound.
Conclusion
The protocol described in this application note provides a reliable method for the purification of this compound from fungal extracts using preparative HPLC. The use of a reversed-phase C18 column with a water/acetonitrile gradient allows for the efficient separation of this compound from other metabolites, resulting in a high-purity product. This purified compound can then be used for further investigation of its biological activities and potential applications. The provided workflow and signaling pathway diagrams offer a clear overview of the purification process and the biological context of this compound's activity.
References
- 1. Regulation of appressorium development in pathogenic fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multiple Plant Surface Signals are Sensed by Different Mechanisms in the Rice Blast Fungus for Appressorium Formation | PLOS Pathogens [journals.plos.org]
- 3. Independent signaling pathways regulate cellular turgor during hyperosmotic stress and appressorium-mediated plant infection by Magnaporthe grisea - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Proposed Analytical Methods for the Quantification of Neobulgarone E
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neobulgarone E is a dimeric anthracenone (B14071504) derivative with the molecular formula C₃₂H₂₄Cl₂O₈.[1] Given the complexity of its structure and the absence of established analytical protocols in the public domain, this document provides a proposed, comprehensive guide for the quantification of this compound. The methodologies outlined herein are based on established principles for the analysis of complex natural products and are intended to serve as a robust starting point for method development and validation. This application note details proposed protocols for High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), including sample preparation, instrument parameters, and data analysis.
Introduction
This compound, a polychlorinated aromatic compound, presents unique challenges for quantification due to its complex structure and likely low concentrations in biological and botanical matrices. Accurate and precise analytical methods are crucial for pharmacokinetic studies, quality control of natural product extracts, and various research applications. This document outlines two proposed analytical approaches: an HPLC-UV method for routine quantification and a more sensitive and specific LC-MS/MS method for trace-level analysis.
Proposed Analytical Methods
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
This method is proposed for the routine quantification of this compound in well-characterized matrices where sensitivity is not the primary concern.
2.1.1. Proposed Experimental Protocol
Materials and Reagents:
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade, filtered and deionized)
-
Formic acid (LC-MS grade)
-
This compound reference standard (purity ≥95%)
-
Sample matrix (e.g., plant extract, plasma)
Apparatus:
-
High-Performance Liquid Chromatography (HPLC) system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size)
-
Analytical balance
-
Vortex mixer
-
Centrifuge
-
Syringe filters (0.22 µm)
Sample Preparation (from a plant matrix):
-
Accurately weigh 1 g of the dried and powdered plant material.
-
Add 10 mL of methanol and sonicate for 30 minutes.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Collect the supernatant. Repeat the extraction process on the pellet twice more.
-
Combine the supernatants and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of methanol, vortex, and filter through a 0.22 µm syringe filter into an HPLC vial.
Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient Program:
-
0-5 min: 30% B
-
5-25 min: 30% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection Wavelength: Based on the anthracenone structure, a UV maximum is predicted to be around 254 nm and 350 nm. A full UV scan (200-400 nm) of the reference standard should be performed to determine the optimal wavelength.
2.1.2. Proposed Workflow Diagram
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This method is proposed for the highly sensitive and selective quantification of this compound, particularly in complex biological matrices such as plasma or tissue homogenates.
2.2.1. Proposed Experimental Protocol
Materials and Reagents:
-
Same as HPLC-UV method.
-
Internal Standard (IS): A structurally similar compound not present in the sample (e.g., a stable isotope-labeled analog if available, or another anthracenone derivative).
Apparatus:
-
Liquid Chromatography system (UPLC or HPLC).
-
Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source.
-
Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
Sample Preparation (from plasma):
-
To 100 µL of plasma, add 20 µL of the internal standard solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of 50% methanol, vortex, and transfer to an LC-MS vial.
Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient Program:
-
0-1 min: 20% B
-
1-8 min: 20% to 95% B
-
8-10 min: 95% B
-
10.1-12 min: 20% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), negative or positive mode (to be optimized). Given the hydroxyl groups, negative mode is a strong candidate.
-
Source Temperature: To be optimized (e.g., 150°C).
-
Desolvation Temperature: To be optimized (e.g., 400°C).
-
Multiple Reaction Monitoring (MRM) Transitions: To be determined by infusing the this compound reference standard. A hypothetical transition for the [M-H]⁻ ion (m/z 605.07) would be:
-
This compound: Precursor ion (Q1): m/z 605.1 -> Product ion (Q3): To be determined (e.g., a fragment corresponding to the loss of a functional group).
-
Internal Standard: To be determined based on the selected IS.
-
2.2.2. Proposed Workflow Diagram
Proposed Quantitative Data
The following tables summarize the expected performance characteristics of the proposed analytical methods. These values are hypothetical and would need to be confirmed through rigorous method validation.
Table 1: Proposed HPLC-UV Method Performance
| Parameter | Proposed Value |
| Linearity (r²) | > 0.995 |
| Linear Range | 0.1 - 50 µg/mL |
| Limit of Detection (LOD) | 0.03 µg/mL |
| Limit of Quantification (LOQ) | 0.1 µg/mL |
| Precision (%RSD) | < 5% |
| Accuracy (% Recovery) | 95 - 105% |
Table 2: Proposed LC-MS/MS Method Performance
| Parameter | Proposed Value |
| Linearity (r²) | > 0.998 |
| Linear Range | 0.5 - 500 ng/mL |
| Limit of Detection (LOD) | 0.15 ng/mL |
| Limit of Quantification (LOQ) | 0.5 ng/mL |
| Precision (%RSD) | < 10% |
| Accuracy (% Recovery) | 90 - 110% |
Conclusion
The analytical methods proposed in this application note provide a detailed and scientifically grounded starting point for the quantification of this compound. The HPLC-UV method is suitable for routine analysis, while the LC-MS/MS method offers high sensitivity and selectivity for trace-level detection in complex matrices. It is imperative that these proposed protocols are subjected to thorough validation in accordance with regulatory guidelines to ensure their accuracy, precision, and reliability for their intended applications.
References
Application Notes and Protocols for In Vitro Bioassays of Novel Compounds: A Template Featuring Neobulgarone E
Disclaimer: As of December 2025, there is no publicly available scientific literature detailing the in vitro bioassay protocols or biological activities specifically for Neobulgarone E. The following application notes and protocols are presented as a comprehensive template for researchers and drug development professionals to investigate the potential bioactivities of a novel or uncharacterized natural product, using this compound as a placeholder. The methodologies described are based on standard in vitro assays commonly used for the biological evaluation of natural products.
Introduction
Natural products are a rich source of structurally diverse compounds with a wide range of biological activities, making them invaluable for drug discovery.[1][2] this compound, a hypothetical novel compound, represents a candidate for systematic in vitro biological evaluation to uncover its therapeutic potential. This document provides detailed protocols for a panel of standard in vitro bioassays to assess the cytotoxic, anti-inflammatory, antimicrobial, and enzyme-inhibitory activities of a test compound like this compound.
Cytotoxicity Bioassay
The initial assessment of a novel compound often involves evaluating its cytotoxicity to determine a suitable concentration range for further bioassays and to identify potential anticancer properties.[3][4][5][6] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.
Data Presentation: Cytotoxicity (IC50 Values)
| Cell Line | Compound | IC50 (µM) ± SD |
| MCF-7 (Breast) | This compound | Data to be determined |
| A549 (Lung) | This compound | Data to be determined |
| HepG2 (Liver) | This compound | Data to be determined |
| HCT116 (Colon) | This compound | Data to be determined |
| Doxorubicin | Positive Control | Reference Value |
Experimental Protocol: MTT Assay
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HepG2, HCT116)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in each well with 100 µL of the diluted compound. Include wells with untreated cells (vehicle control) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.
References
- 1. Isolation and biological evaluation of N-(4-aminocyclooctyl)-3, 5-dinitrobenzamide, a new semisynthetic derivative from the Mangrove-associated actinomycete Pseudonocardia endophytica VUK-10 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel functionalized β-nitrostyrenes: Promising candidates for new antibacterial drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxic activity of nemorosone in neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antitumor and cytotoxic activities of endophytic Enterobacter hormaechei derived secondary metabolites: In-vitro and In-silico study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Correlation between cytotoxicity in cancer cells and free radical-scavenging activity: In vitro evaluation of 57 medicinal and edible plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxic Activity of Bioactive Compound 1, 2- Benzene Dicarboxylic Acid, Mono 2- Ethylhexyl Ester Extracted from a Marine Derived Streptomyces sp. VITSJK8 - PMC [pmc.ncbi.nlm.nih.gov]
Cell-based Assays for Characterizing the Biological Activity of Neobulgarone E
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Neobulgarone E is an anthraquinone (B42736) derivative isolated from the ascomycete fungus Neobulgaria pura HA A07-97.[1] Preliminary studies indicate that this compound exhibits weak cytotoxicity and can inhibit the formation of appressorium in the fungus Magnaporthe grisea, without showing broad antifungal, antibacterial, or phytotoxic activities.[1][2] This profile suggests that this compound may possess specific biological activities rather than general toxicity. As many natural products, including anthraquinone derivatives, are known to have immunomodulatory and anti-inflammatory properties, this document provides a comprehensive guide to characterizing the potential anti-inflammatory effects of this compound using a series of cell-based assays.
These application notes offer a tiered approach, beginning with cytotoxicity profiling to establish a suitable concentration range for subsequent functional assays. The protocols provided are designed to be detailed and accessible for researchers in drug discovery and related fields.
Tier 1: Cytotoxicity and Cell Viability Profiling
A fundamental first step in evaluating any new compound is to determine its effect on cell viability and cytotoxicity. This information is crucial for selecting appropriate, non-toxic concentrations for subsequent mechanism-of-action studies. Here, we describe two standard assays: the MTT assay to measure metabolic activity as an indicator of cell viability, and the LDH assay to quantify membrane integrity.
Data Presentation: Hypothetical Cytotoxicity Data for this compound
The following table summarizes hypothetical data from cytotoxicity assays performed on RAW 264.7 murine macrophages, a common cell line for studying inflammation.
| Concentration (µM) | Cell Viability (% of Control) - MTT Assay | Cytotoxicity (% of Maximum LDH Release) - LDH Assay |
| 0.1 | 98.5 ± 4.2 | 2.1 ± 0.8 |
| 1 | 95.3 ± 3.8 | 3.5 ± 1.1 |
| 10 | 92.1 ± 5.1 | 5.2 ± 1.5 |
| 25 | 85.7 ± 6.3 | 10.8 ± 2.3 |
| 50 | 60.2 ± 7.5 | 35.4 ± 4.1 |
| 100 | 25.8 ± 5.9 | 70.1 ± 6.8 |
Experimental Protocols
1. MTT Assay for Cell Viability
This colorimetric assay measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate (B1194679) dehydrogenase in living cells to form a purple formazan (B1609692) product.[3][4]
-
Materials:
-
RAW 264.7 cells
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)[3]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well microplates
-
Microplate reader
-
-
Protocol:
-
Seed RAW 264.7 cells into a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should be less than 0.1%.
-
Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubate the plate for 24-48 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.
-
Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[3]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
2. LDH Cytotoxicity Assay
This assay quantifies the release of lactate (B86563) dehydrogenase (LDH), a stable cytosolic enzyme, from cells with damaged plasma membranes.[5][6][7]
-
Materials:
-
RAW 264.7 cells
-
Complete culture medium
-
This compound stock solution
-
LDH cytotoxicity assay kit
-
96-well microplates
-
Microplate reader
-
-
Protocol:
-
Follow steps 1-4 of the MTT assay protocol.
-
Prepare controls: a vehicle control, a positive control for maximum LDH release (cells treated with lysis buffer provided in the kit), and a background control (medium only).
-
After the incubation period, transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of the LDH reaction mixture (as per the kit instructions) to each well containing the supernatant.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Add 50 µL of the stop solution (as per the kit instructions).
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cytotoxicity relative to the maximum LDH release control.
-
Tier 2: Anti-inflammatory Activity Assays
Based on the cytotoxicity profile, subsequent assays should be performed at non-toxic concentrations of this compound. The following protocols are designed to assess the potential anti-inflammatory properties of the compound in lipopolysaccharide (LPS)-stimulated macrophages.
Data Presentation: Hypothetical Anti-inflammatory Data for this compound
| Treatment | Nitric Oxide (NO) Production (% of LPS Control) | TNF-α Secretion (pg/mL) | IL-6 Secretion (pg/mL) |
| Control (untreated) | 5.2 ± 1.1 | 50.3 ± 8.7 | 35.1 ± 6.2 |
| LPS (1 µg/mL) | 100.0 ± 9.8 | 1250.6 ± 110.2 | 850.4 ± 75.3 |
| LPS + this compound (1 µM) | 85.4 ± 7.5 | 1025.8 ± 95.1 | 730.2 ± 68.9 |
| LPS + this compound (10 µM) | 45.1 ± 5.3 | 650.2 ± 60.7 | 420.7 ± 41.5 |
| LPS + this compound (25 µM) | 20.8 ± 3.9 | 310.5 ± 35.4 | 180.3 ± 20.1 |
Experimental Protocols
1. Nitric Oxide (NO) Production Assay (Griess Test)
This assay measures the accumulation of nitrite (B80452), a stable product of NO, in the cell culture supernatant.[8][9]
-
Materials:
-
RAW 264.7 cells
-
Complete culture medium
-
This compound stock solution
-
Lipopolysaccharide (LPS)
-
Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite standard solution
-
96-well microplates
-
Microplate reader
-
-
Protocol:
-
Seed RAW 264.7 cells into a 96-well plate at 1 x 10⁵ cells/well and incubate for 24 hours.
-
Pre-treat the cells with various non-toxic concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.
-
Collect 50 µL of the supernatant from each well.
-
Add 50 µL of Griess reagent to each supernatant sample.
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm.
-
Quantify nitrite concentration using a sodium nitrite standard curve.
-
2. Cytokine Secretion Assay (ELISA)
This assay quantifies the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, secreted into the culture medium.
-
Materials:
-
RAW 264.7 cells
-
Complete culture medium
-
This compound stock solution
-
LPS
-
ELISA kits for TNF-α and IL-6
-
96-well microplates
-
Microplate reader
-
-
Protocol:
-
Seed and treat cells with this compound and LPS as described in the NO production assay.
-
After 24 hours of stimulation, collect the culture supernatants.
-
Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions.
-
Measure the absorbance at the recommended wavelength.
-
Calculate the cytokine concentrations based on the standard curves.
-
Tier 3: Mechanism of Action Studies
To elucidate the molecular mechanisms underlying the potential anti-inflammatory effects of this compound, further assays can be conducted to investigate its impact on key inflammatory signaling pathways.
NF-κB Reporter Assay
This assay measures the activity of the transcription factor NF-κB, a master regulator of inflammation.[10][11][12]
-
Materials:
-
RAW 264.7 cells stably transfected with an NF-κB luciferase reporter plasmid
-
Complete culture medium
-
This compound stock solution
-
LPS
-
Luciferase assay system
-
96-well white, opaque plates
-
Luminometer
-
-
Protocol:
-
Seed the transfected cells into a 96-well white plate and incubate for 24 hours.
-
Pre-treat the cells with this compound for 1 hour.
-
Stimulate with LPS (1 µg/mL) for 6-8 hours.
-
Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's protocol.
-
Normalize the results to a co-transfected control plasmid (e.g., Renilla luciferase) to account for variations in transfection efficiency and cell number.
-
Western Blot Analysis of MAPK Signaling Pathway
This technique is used to detect changes in the phosphorylation status of key proteins in the Mitogen-Activated Protein Kinase (MAPK) pathway, which is also involved in inflammation.[13][14][15][16]
-
Materials:
-
RAW 264.7 cells
-
This compound stock solution
-
LPS
-
Lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., phospho-p38, total p38, phospho-ERK1/2, total ERK1/2, phospho-JNK, total JNK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Protocol:
-
Seed RAW 264.7 cells in 6-well plates and grow to 80-90% confluency.
-
Pre-treat with this compound for 1 hour, then stimulate with LPS for 30 minutes.
-
Wash cells with ice-cold PBS and lyse them.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.
-
Visualizations
Experimental Workflow
Caption: A tiered approach to characterizing this compound's bioactivity.
NF-κB Signaling Pathway
Caption: Potential inhibition points of this compound in the NF-κB pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Neobulgarone B | Anthraquinone Derivative | MedChemExpress [medchemexpress.eu]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LDH cytotoxicity assay [protocols.io]
- 8. Antioxidant and Anti-Inflammatory Activity on LPS-Stimulated RAW 264.7 Macrophage Cells of White Mulberry (Morus alba L.) Leaf Extracts [mdpi.com]
- 9. Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. indigobiosciences.com [indigobiosciences.com]
- 12. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Neobulgarone E: Mechanism of Action Studies Uncover Potential Therapeutic Applications
Researchers and drug development professionals are keenly interested in the therapeutic potential of novel compounds. This document provides a detailed overview of the current understanding of Neobulgarone E's mechanism of action, drawing from available scientific literature. Due to the limited specific data on this compound, this report synthesizes information on analogous compounds and relevant signaling pathways to propose a putative mechanism of action and guide future research.
Initial investigations into the bioactivity of this compound have been challenging due to a lack of extensive specific research. To build a foundational understanding, this report will extrapolate from studies on compounds with similar structural motifs or reported anti-inflammatory properties. The primary focus will be on key inflammatory signaling pathways that are common targets for therapeutic intervention.
Putative Anti-Inflammatory Mechanism of Action
It is hypothesized that this compound may exert its effects through the modulation of key signaling cascades involved in the inflammatory response. A plausible mechanism involves the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This pathway is a central regulator of inflammation, and its inhibition is a common mechanism for anti-inflammatory compounds.
Another potential target is the MAPK (mitogen-activated protein kinase) pathway, which plays a crucial role in cellular responses to a variety of stimuli, including inflammatory cytokines. By interfering with this pathway, this compound could potentially reduce the production of pro-inflammatory mediators.
The following sections detail the hypothetical signaling pathways and provide experimental protocols that could be adapted to investigate the precise mechanism of action of this compound.
Proposed Signaling Pathway
To visualize the potential mechanism of action, the following diagram illustrates the key signaling cascades that may be influenced by this compound.
Caption: Proposed NF-κB signaling pathway inhibition by this compound.
Experimental Protocols
To elucidate the mechanism of action of this compound, a series of in vitro experiments are proposed. These protocols are based on standard methodologies used to study anti-inflammatory compounds.
Cell Culture and Treatment
-
Cell Line: RAW 264.7 murine macrophage cell line is a suitable model for studying inflammation.
-
Culture Conditions: Culture cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment:
-
Seed cells in appropriate culture plates and allow them to adhere overnight.
-
Pre-treat cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for the desired time points (e.g., 24 hours for cytokine measurements, shorter times for signaling protein analysis).
-
Measurement of Inflammatory Mediators
Nitric Oxide (NO) Assay (Griess Test):
-
After cell treatment, collect the culture supernatant.
-
Mix 100 µL of supernatant with 100 µL of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Quantify NO concentration using a sodium nitrite (B80452) standard curve.
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines (TNF-α, IL-6):
-
Coat a 96-well plate with capture antibody overnight at 4°C.
-
Wash the plate and block with 1% BSA in PBS for 1 hour.
-
Add cell culture supernatants and standards to the wells and incubate for 2 hours.
-
Wash and add the detection antibody, followed by incubation for 1 hour.
-
Wash and add avidin-HRP conjugate and incubate for 1 hour.
-
Wash and add TMB substrate. Stop the reaction with 2N H2SO4.
-
Read the absorbance at 450 nm.
Western Blot Analysis for Signaling Proteins
-
Protein Extraction: Lyse the treated cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies (e.g., anti-p-IκBα, anti-IκBα, anti-p-p65, anti-p65, anti-β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Data Presentation
The quantitative data from the proposed experiments should be summarized in tables for clear comparison.
Table 1: Effect of this compound on NO Production in LPS-stimulated RAW 264.7 Cells
| Treatment | Concentration (µM) | NO Production (% of LPS control) |
| Control | - | |
| LPS | 1 µg/mL | 100 |
| This compound + LPS | 1 | |
| This compound + LPS | 10 | |
| This compound + LPS | 50 |
Table 2: Effect of this compound on TNF-α and IL-6 Production in LPS-stimulated RAW 264.7 Cells
| Treatment | Concentration (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Control | - | ||
| LPS | 1 µg/mL | ||
| This compound + LPS | 1 | ||
| This compound + LPS | 10 | ||
| This compound + LPS | 50 |
Experimental Workflow
The following diagram illustrates the general workflow for investigating the anti-inflammatory effects of this compound.
Caption: General experimental workflow for studying this compound.
Disclaimer: The information provided in this document regarding the mechanism of action of this compound is based on hypothetical assumptions derived from the study of related compounds and general principles of anti-inflammatory drug action. Further experimental validation is required to confirm these hypotheses. The provided protocols are intended as a guide and may require optimization for specific laboratory conditions.
Application Notes and Protocols for Antimicrobial Activity Screening of Neobulgarone E
For Researchers, Scientists, and Drug Development Professionals
Introduction
The rise of antibiotic-resistant pathogens presents a significant global health challenge, necessitating the discovery and development of novel antimicrobial agents. Natural products are a rich source of structurally diverse compounds with the potential for new therapeutic applications. This document provides a detailed protocol for the antimicrobial activity screening of a novel compound, exemplified by "Neobulgarone E." The following protocols for broth microdilution and agar (B569324) disk diffusion are standard, robust methods for determining the antimicrobial efficacy of a test compound against a panel of pathogenic microorganisms.
Data Presentation
Quantitative data from antimicrobial screening is crucial for comparing the efficacy of a test compound against different microorganisms. The Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after a specified incubation period, is a key parameter.[1][2][3] All MIC values for this compound should be summarized in a table for clear and easy comparison.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Pathogenic Microorganisms
| Test Microorganism | Strain | Gram Stain | This compound MIC (µg/mL) | Positive Control MIC (µg/mL) [e.g., Gentamicin] |
| Staphylococcus aureus | ATCC 29213 | Gram-positive | Data to be filled | Data to be filled |
| Enterococcus faecalis | ATCC 29212 | Gram-positive | Data to be filled | Data to be filled |
| Escherichia coli | ATCC 25922 | Gram-negative | Data to be filled | Data to be filled |
| Pseudomonas aeruginosa | ATCC 27853 | Gram-negative | Data to be filled | Data to be filled |
| Candida albicans | ATCC 10231 | Fungus | Data to be filled | Data to be filled |
Experimental Protocols
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method is used to quantitatively determine the in vitro antimicrobial activity of a compound.[1][2][4]
a. Materials:
-
This compound
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi
-
Bacterial/fungal cultures
-
0.5 McFarland turbidity standard[6]
-
Sterile saline or phosphate-buffered saline (PBS)
-
Positive control antibiotic (e.g., Gentamicin)
-
Solvent for this compound (e.g., DMSO)
-
Incubator
-
Microplate reader (optional)
b. Protocol:
-
Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent to a high concentration (e.g., 10 mg/mL).
-
Preparation of Microtiter Plates: Add 100 µL of sterile broth to all wells of a 96-well plate. Then, add 100 µL of the this compound stock solution to the first well of each row to be tested and perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, discarding the final 100 µL from the last well.[5] This will create a gradient of this compound concentrations.
-
Inoculum Preparation: Prepare a bacterial or fungal suspension from a fresh culture in sterile saline or PBS. Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL.[6][7] Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Add 100 µL of the diluted inoculum to each well of the microtiter plate, resulting in a final volume of 200 µL.
-
Controls:
-
Growth Control: Wells containing only broth and the inoculum.
-
Sterility Control: Wells containing only broth to check for contamination.[1]
-
Positive Control: A row with a known antibiotic undergoing serial dilution.
-
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours for bacteria or at an appropriate temperature and duration for fungi.[2][4]
-
Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.[1][4][6] This can be assessed visually or by using a microplate reader to measure optical density.
Agar Disk Diffusion Assay (Kirby-Bauer Method)
This is a qualitative method to assess the susceptibility of bacteria to a compound.[7][8][9]
a. Materials:
-
This compound
-
Sterile filter paper disks (6 mm diameter)
-
Bacterial cultures
-
0.5 McFarland turbidity standard
-
Sterile cotton swabs
-
Positive control antibiotic disks
-
Sterile forceps
-
Incubator
b. Protocol:
-
Preparation of this compound Disks: Aseptically apply a known concentration of this compound solution to sterile filter paper disks and allow them to dry.
-
Inoculum Preparation: Prepare a bacterial suspension adjusted to the 0.5 McFarland turbidity standard as described in the broth microdilution protocol.[7]
-
Inoculation of Agar Plates: Dip a sterile cotton swab into the standardized bacterial suspension and remove excess fluid by pressing it against the inside of the tube.[9][10] Swab the entire surface of the MHA plate evenly in three directions to ensure confluent growth.[7][10]
-
Application of Disks: Using sterile forceps, place the this compound-impregnated disks and a positive control disk onto the inoculated agar surface.[10] Ensure the disks are in firm contact with the agar.
-
Incubation: Invert the plates and incubate at 35-37°C for 16-24 hours.
-
Reading Results: Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.[8] A larger zone of inhibition indicates greater susceptibility of the bacterium to the compound.
Visualizations
Caption: Workflow for the Broth Microdilution MIC Assay.
References
- 1. Broth Microdilution | MI [microbiology.mlsascp.com]
- 2. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of minimum inhibitory concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Broth microdilution - Wikipedia [en.wikipedia.org]
- 5. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 6. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 7. Disk diffusion test - Wikipedia [en.wikipedia.org]
- 8. grokipedia.com [grokipedia.com]
- 9. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 10. asm.org [asm.org]
Application Notes and Protocols for Assessing the Cytotoxicity of Neobulgarone E
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neobulgarone E, a novel chemical entity, presents a promising avenue for therapeutic development. A critical initial step in the preclinical evaluation of any new compound is the characterization of its cytotoxic potential. These application notes provide a comprehensive guide to standardized assays for determining the cytotoxic effects of this compound on cultured cells. The following protocols for MTT, Lactate (B86563) Dehydrogenase (LDH), and Caspase-3 assays are foundational for establishing a cytotoxic profile, elucidating the mechanism of cell death, and informing future drug development strategies.
Data Presentation
Effective evaluation of cytotoxicity relies on the clear and concise presentation of quantitative data. The following tables are templates for organizing and summarizing experimental results obtained from the described assays.
Table 1: MTT Assay - Cell Viability in Response to this compound Treatment
| Concentration of this compound (µM) | Mean Absorbance (570 nm) ± SD | % Cell Viability | IC₅₀ (µM) |
| 0 (Vehicle Control) | [Insert Value] | 100% | \multirow{5}{*}{[Calculate Value]} |
| [Concentration 1] | [Insert Value] | [Calculate Value]% | |
| [Concentration 2] | [Insert Value] | [Calculate Value]% | |
| [Concentration 3] | [Insert Value] | [Calculate Value]% | |
| [Concentration 4] | [Insert Value] | [Calculate Value]% |
SD: Standard Deviation. IC₅₀: Half-maximal inhibitory concentration.
Table 2: LDH Release Assay - Membrane Integrity Following this compound Exposure
| Concentration of this compound (µM) | Mean Absorbance (490 nm) ± SD | % Cytotoxicity |
| Spontaneous LDH Release | [Insert Value] | 0% |
| Maximum LDH Release | [Insert Value] | 100% |
| 0 (Vehicle Control) | [Insert Value] | [Calculate Value]% |
| [Concentration 1] | [Insert Value] | [Calculate Value]% |
| [Concentration 2] | [Insert Value] | [Calculate Value]% |
| [Concentration 3] | [Insert Value] | [Calculate Value]% |
| [Concentration 4] | [Insert Value] | [Calculate Value]% |
SD: Standard Deviation.
Table 3: Caspase-3 Activity Assay - Induction of Apoptosis by this compound
| Concentration of this compound (µM) | Mean Absorbance (405 nm) ± SD | Fold Increase in Caspase-3 Activity |
| 0 (Vehicle Control) | [Insert Value] | 1.0 |
| [Concentration 1] | [Insert Value] | [Calculate Value] |
| [Concentration 2] | [Insert Value] | [Calculate Value] |
| [Concentration 3] | [Insert Value] | [Calculate Value] |
| Positive Control (e.g., Staurosporine) | [Insert Value] | [Calculate Value] |
SD: Standard Deviation.
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[1][2][3] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[1][3] The amount of formazan produced is proportional to the number of viable cells.[2]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound, e.g., DMSO) and a blank (medium without cells).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Following incubation, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully aspirate the medium containing MTT without disturbing the formazan crystals. Add 100-150 µL of a solubilization solvent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[3] Measure the absorbance at 570 nm using a microplate reader.[2] A reference wavelength of 630 nm can be used to subtract background absorbance.[3]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC₅₀ value.
MTT Assay Experimental Workflow
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
Principle: LDH is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[4] The LDH assay measures the amount of this enzyme released, which is a reliable indicator of cytotoxicity and cell lysis.[5] The assay involves a coupled enzymatic reaction where LDH oxidizes lactate to pyruvate, leading to the reduction of a tetrazolium salt into a colored formazan product, which can be quantified spectrophotometrically.[5]
Protocol:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol to seed and treat cells with this compound. It is crucial to include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).
-
Sample Collection: After the incubation period, centrifuge the 96-well plate at 250 x g for 3-5 minutes to pellet any detached cells.[5]
-
Transfer Supernatant: Carefully transfer 50 µL of the cell culture supernatant from each well to a new, flat-bottom 96-well plate.[5][6]
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.[5][6]
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[5][6]
-
Stop Reaction: Add 50 µL of the stop solution provided in the kit to each well.[5][6]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. A reference wavelength of 680 nm is often used to subtract background absorbance.[5][6]
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100.
LDH Assay Experimental Workflow
Caspase-3 Activity Assay
Principle: Caspases are a family of proteases that play a crucial role in apoptosis (programmed cell death).[7] Caspase-3 is a key executioner caspase.[7][8] This assay utilizes a specific substrate for caspase-3, such as DEVD-pNA, which upon cleavage by active caspase-3, releases the chromophore p-nitroaniline (pNA).[9] The amount of pNA can be measured colorimetrically at 405 nm, and its level is directly proportional to the caspase-3 activity.[9]
Protocol:
-
Cell Seeding and Treatment: Seed and treat cells with this compound as described in the MTT protocol (steps 1-3). Include a positive control for apoptosis induction (e.g., staurosporine).
-
Cell Lysis: After treatment, collect both adherent and floating cells. Centrifuge the cell suspension, wash with cold PBS, and then lyse the cells using a chilled lysis buffer provided with the assay kit.[8][10] Incubate the lysates on ice for 10-20 minutes.[9][10]
-
Prepare Lysate for Assay: Centrifuge the lysates at high speed (e.g., 16,000 x g) for 10-15 minutes at 4°C to pellet cellular debris. Transfer the supernatant (containing the cytosolic proteins) to a new, pre-chilled tube.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading in the assay.
-
Caspase-3 Reaction: In a 96-well plate, add an equal amount of protein from each lysate to the appropriate wells. Add the reaction buffer (containing DTT) and the caspase-3 substrate (e.g., DEVD-pNA) to each well.[9][10]
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.[8][9][10]
-
Absorbance Measurement: Measure the absorbance at 405 nm using a microplate reader.[9]
-
Data Analysis: Calculate the fold-increase in caspase-3 activity by comparing the absorbance of this compound-treated samples to the untreated control.
Generalized Apoptotic Signaling Pathway
References
- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. researchgate.net [researchgate.net]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.jp]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. cellbiologics.com [cellbiologics.com]
- 7. caspase3 assay [assay-protocol.com]
- 8. biogot.com [biogot.com]
- 9. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. mpbio.com [mpbio.com]
Application Notes and Protocols for the Evaluation of Novel Anticancer Compounds
A-Note on Neobulgarone E: As of our latest literature review, there is a notable absence of published studies detailing the specific effects of this compound on cancer cell lines. This compound is identified as an anthraquinone (B42736) derivative isolated from the fungus Neobulgaria pura.[1][2][3] While some sources mention it possesses weak cytotoxicity, comprehensive data regarding its IC50 values against specific cancer cell lines, its mechanism of action, and its impact on cellular signaling pathways in cancer are not available in the current scientific literature.[1][3]
Therefore, this document provides a generalized framework and protocols for researchers interested in evaluating the anticancer potential of novel compounds, such as this compound or other natural product derivatives. The methodologies and data presentation formats are based on established practices in cancer cell line research.
Quantitative Data on Anticancer Activity of Natural Compounds
To illustrate how quantitative data for a novel compound would be presented, the following table summarizes the cytotoxic activities of a different class of natural products, drimane (B1240787) sesquiterpenoids, against various cancer cell lines. This serves as a template for organizing and comparing efficacy data.
| Compound Class | Compound Example | Cancer Cell Line | Assay | IC50 Value (µM) | Reference |
| Drimane Sesquiterpenoids | Helicoside C | A2780 (Ovarian) | Cytotoxicity | 7.5 ± 1.5 | [4] |
| Drimane Sesquiterpenoids | Asperflavinoid C | MCF-7 (Breast) | Viability | 10 | [5] |
| Drimane Sesquiterpenoids | Ustusolate E | MCF-7 (Breast) | Viability | 10 | [5] |
| Drimane Sesquiterpenoids | Polygodial | MCF-7 (Breast) | Cytotoxicity | >100 | [6] |
| Drimane Sesquiterpenoids | Polygodial | PC-3 (Prostate) | Cytotoxicity | 55.4 ± 5.1 | [6] |
| Drimane Sesquiterpenoids | Polygodial | HT-29 (Colon) | Cytotoxicity | 64.9 ± 3.4 | [6] |
Experimental Protocols
The following are detailed protocols for key experiments used to characterize the anticancer activity of a test compound.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol determines the concentration at which a compound inhibits cell viability by 50% (IC50).
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Test compound (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete medium. The final DMSO concentration should not exceed 0.1% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with 0.1% DMSO) and a blank control (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC50 value using a non-linear regression analysis.
Apoptosis Analysis by Flow Cytometry (Annexin V/Propidium Iodide Staining)
This protocol quantifies the percentage of cells undergoing apoptosis and necrosis following treatment with the test compound.
Principle: Annexin V is a protein that has a high affinity for phosphatidylserine (B164497) (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
Test compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the test compound at its IC50 and 2x IC50 concentrations for 24-48 hours. Include a vehicle control.
-
Cell Harvesting: After treatment, collect both floating and adherent cells. For adherent cells, use trypsin-EDTA to detach them.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour. The cell populations will be distinguished as follows:
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
-
Western Blot Analysis of Signaling Pathways
This protocol is used to detect changes in the expression and phosphorylation status of key proteins in a signaling pathway, such as the PI3K/Akt pathway.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
Test compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Akt, anti-phospho-Akt, anti-mTOR, anti-phospho-mTOR, anti-Bax, anti-Bcl-2, anti-cleaved Caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with the test compound as described for the apoptosis assay. After treatment, wash the cells with cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature the protein samples and load equal amounts (20-40 µg) onto an SDS-PAGE gel. Run the gel to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply the ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin.
Visualization of Workflows and Signaling Pathways
The following diagrams, created using the DOT language, illustrate a typical experimental workflow and key signaling pathways relevant to cancer research.
Caption: General workflow for evaluating the anticancer properties of a novel compound.
Caption: The PI3K/Akt/mTOR signaling pathway, a common target in cancer therapy.
Caption: The intrinsic apoptosis pathway, a key mechanism for cell death.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | C32H24Cl2O8 | CID 10531758 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Neobulgarone B | Anthraquinone Derivative | MedChemExpress [medchemexpress.eu]
- 4. Novel drimane-type sesquiterpenoids and nucleosides from the Helicoma septoconstrictum suppress the growth of ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytotoxic Drimane-Type Sesquiterpenes from Co-Culture of the Marine-Derived Fungi Aspergillus carneus KMM 4638 and Beauveria felina (=Isaria felina) KMM 4639 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for Investigating the Anti-inflammatory Potential of Neobulgarone E
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neobulgarone E is a natural product that has been identified in species such as Neobulgaria pura and fungi of the Penicillium genus.[1] While the biological activities of this compound are not yet extensively characterized, its complex chemical structure suggests potential for various pharmacological effects. This document provides a detailed guide for investigating the anti-inflammatory properties of this compound using a panel of established in vitro assays. These protocols are designed to be accessible to researchers in drug discovery and natural product chemistry, providing a framework for screening and mechanistic studies.
Inflammation is a complex biological response to harmful stimuli and is implicated in numerous diseases. Key mediators of inflammation include nitric oxide (NO), prostaglandins (B1171923) (PGs), and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). Many anti-inflammatory drugs exert their effects by inhibiting the production of these mediators. The assays described herein will assess the potential of this compound to modulate these key inflammatory pathways.
Key Experimental Assays
A series of robust and widely utilized in vitro assays are proposed to evaluate the anti-inflammatory effects of this compound. These assays are selected to provide a comprehensive overview of its potential mechanisms of action. For a thorough evaluation, it is recommended to perform a minimum of three different in vitro assays.[2][3]
Nitric Oxide (NO) Production in LPS-Stimulated RAW264.7 Macrophages
Principle: Overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) in macrophages is a hallmark of inflammation.[4][5] This assay measures the inhibitory effect of this compound on NO production in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells.
Experimental Protocol:
-
Cell Culture: Culture RAW264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour. Include a vehicle control (e.g., DMSO) and a positive control (e.g., L-NAME).
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
NO Measurement: Measure the accumulation of nitrite (B80452), a stable metabolite of NO, in the culture supernatant using the Griess reagent.
-
Mix 50 µL of culture supernatant with 50 µL of Griess reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid).
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubate for another 10 minutes at room temperature, protected from light.
-
-
Quantification: Measure the absorbance at 540 nm using a microplate reader. Calculate the nitrite concentration using a sodium nitrite standard curve.
-
Cell Viability: Perform a concurrent cell viability assay (e.g., MTT or PrestoBlue) to ensure that the observed inhibition of NO production is not due to cytotoxicity.
Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
Principle: Cyclooxygenase enzymes (COX-1 and COX-2) are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[2] This colorimetric assay measures the ability of this compound to inhibit the activity of both COX isoforms.
Experimental Protocol:
-
Assay Kit: Utilize a commercial colorimetric COX inhibitor screening assay kit.
-
Reagent Preparation: Prepare all reagents, including the heme, assay buffer, arachidonic acid (substrate), and the respective COX-1 and COX-2 enzymes, according to the manufacturer's instructions.
-
Incubation: In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme.
-
Inhibitor Addition: Add various concentrations of this compound or a reference inhibitor (e.g., Diclofenac, Indomethacin) to the wells.[2][3]
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.
-
Detection: After a specified incubation period, add the colorimetric substrate. The reaction of the peroxidase component of the COX enzyme with the substrate results in a color change.
-
Measurement: Measure the absorbance at the recommended wavelength (e.g., 590 nm) using a microplate reader.
-
Calculation: Calculate the percentage of COX inhibition for each concentration of this compound relative to the vehicle control.
5-Lipoxygenase (5-LOX) Inhibition Assay
Principle: 5-Lipoxygenase (5-LOX) is a key enzyme in the biosynthesis of leukotrienes, which are potent pro-inflammatory mediators.[3] This assay determines the inhibitory effect of this compound on 5-LOX activity.
Experimental Protocol:
-
Enzyme and Substrate: Use a commercial 5-LOX inhibitor screening assay kit or purified 5-LOX enzyme and linoleic acid as the substrate.
-
Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing the 5-LOX enzyme and the assay buffer.
-
Inhibitor Incubation: Add various concentrations of this compound or a positive control (e.g., Quercetin) to the wells and incubate for a short period.[3]
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Reaction Initiation: Start the reaction by adding the substrate (linoleic acid).
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Detection: The enzymatic reaction produces a hydroperoxide, which can be measured colorimetrically or fluorometrically after the addition of a specific probe.
-
Measurement: Read the absorbance or fluorescence using a microplate reader at the appropriate wavelength.
-
Calculation: Determine the percentage of 5-LOX inhibition by comparing the results of the treated wells with the vehicle control.
Pro-inflammatory Cytokine (TNF-α and IL-6) Inhibition Assay
Principle: Pro-inflammatory cytokines like TNF-α and IL-6 play a crucial role in orchestrating the inflammatory response.[4][6] This assay measures the effect of this compound on the secretion of these cytokines from LPS-stimulated RAW264.7 macrophages.
Experimental Protocol:
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Cell Culture and Treatment: Follow the same procedure for cell culture, seeding, and treatment with this compound as described in the nitric oxide production assay.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatants.
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Cytokine Quantification: Measure the concentrations of TNF-α and IL-6 in the supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Coat a 96-well plate with the capture antibody.
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Add the collected supernatants and standards.
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Add the detection antibody.
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Add the enzyme-linked secondary antibody.
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Add the substrate and stop the reaction.
-
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
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Calculation: Calculate the cytokine concentrations based on the standard curve and determine the percentage of inhibition for each concentration of this compound.
Data Presentation
The quantitative data obtained from these assays should be summarized in clear and structured tables for easy comparison. Below are examples of how to present hypothetical data for this compound.
Table 1: Inhibitory Effects of this compound on NO, TNF-α, and IL-6 Production in LPS-Stimulated RAW264.7 Macrophages
| Compound | Concentration (µM) | NO Inhibition (%) | TNF-α Inhibition (%) | IL-6 Inhibition (%) | Cell Viability (%) |
| This compound | 1 | 15.2 ± 2.1 | 12.8 ± 1.9 | 10.5 ± 1.5 | 98.7 ± 1.2 |
| 5 | 35.8 ± 3.5 | 30.1 ± 2.8 | 28.4 ± 2.2 | 97.5 ± 1.8 | |
| 10 | 58.2 ± 4.1 | 52.6 ± 3.9 | 49.8 ± 3.5 | 96.1 ± 2.0 | |
| 25 | 75.6 ± 5.3 | 70.3 ± 4.5 | 68.1 ± 4.1 | 94.8 ± 2.5 | |
| 50 | 88.9 ± 6.2 | 85.4 ± 5.1 | 82.3 ± 4.9 | 92.3 ± 3.1 | |
| Diclofenac | 10 | 65.4 ± 4.8 | 60.1 ± 4.2 | 58.7 ± 3.9 | 95.2 ± 2.3 |
*Data are presented as mean ± SD (n=3).
Table 2: IC50 Values of this compound for the Inhibition of Inflammatory Mediators and Enzymes
| Compound | NO Production IC50 (µM) | TNF-α Secretion IC50 (µM) | IL-6 Secretion IC50 (µM) | COX-1 Inhibition IC50 (µM) | COX-2 Inhibition IC50 (µM) | 5-LOX Inhibition IC50 (µM) |
| This compound | 8.5 | 9.8 | 10.2 | >100 | 12.5 | 15.8 |
| Diclofenac | 7.2 | 8.1 | 8.5 | 5.1 | 0.8 | >100 |
Visualization of Pathways and Workflows
Signaling Pathways in Inflammation
The following diagram illustrates the key signaling pathways involved in the production of inflammatory mediators that are targeted by the described assays.
Caption: Key inflammatory signaling pathways targeted by the assays.
Experimental Workflow
The following diagram outlines the general experimental workflow for the cell-based assays.
Caption: General workflow for cell-based anti-inflammatory assays.
Conclusion
These application notes provide a comprehensive framework for the initial investigation of the anti-inflammatory properties of this compound. The described protocols for nitric oxide production, COX and 5-LOX enzyme inhibition, and pro-inflammatory cytokine secretion will enable researchers to effectively screen and begin to characterize the potential of this natural product as a novel anti-inflammatory agent. The provided hypothetical data and visualizations serve as a guide for data presentation and understanding the underlying biological pathways. Further studies may be warranted to explore the in vivo efficacy and detailed molecular mechanisms of this compound if promising results are obtained from these initial in vitro assays.
References
- 1. This compound | C32H24Cl2O8 | CID 10531758 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. In vitro assays to investigate the anti-inflammatory activity of herbal extracts [wisdomlib.org]
- 3. researchgate.net [researchgate.net]
- 4. rbmb.net [rbmb.net]
- 5. researchgate.net [researchgate.net]
- 6. Anti-Inflammatory Activity of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Neobulgarone E
Welcome to the technical support center for the synthesis of Neobulgarone E. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their synthetic protocols and improving yields.
Overview of the Synthetic Strategy
Currently, a published total synthesis of this compound is not available in the peer-reviewed literature. This guide is based on a plausible and chemically sound biomimetic approach, which is common for the synthesis of related dimeric anthracenone (B14071504) natural products. The proposed strategy involves two key stages:
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Synthesis of the Monomeric Precursor: Preparation of a hypothetical chlorinated anthracenone monomer, hereafter referred to as "Proto-neobulgarone."
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Oxidative Dimerization: The regioselective coupling of two molecules of "Proto-neobulgarone" to form the C-C bond that links the two anthracenone units in this compound.
The primary focus of this guide is to address challenges that may arise during the critical oxidative dimerization step, as this is often the most complex and lowest-yielding part of synthesizing such natural products.
Troubleshooting Guide
Issue 1: Low Yield of this compound in the Dimerization Step
Question: We are observing a very low yield (<10%) of this compound after the oxidative dimerization of Proto-neobulgarone. What are the potential causes and how can we improve the yield?
Answer: Low yields in oxidative coupling reactions are a common challenge. Several factors can contribute to this issue. Below is a systematic guide to troubleshooting.
Possible Causes & Solutions:
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Purity of the Monomer (Proto-neobulgarone): Impurities in the starting material can interfere with the catalyst and the reaction mechanism.
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Recommendation: Ensure the monomer is of high purity (>98%) by recrystallization or column chromatography. Confirm purity using NMR and LC-MS.
-
-
Choice of Oxidant/Catalyst: The efficiency and regioselectivity of the dimerization are highly dependent on the chosen oxidative system.
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Recommendation: Screen a variety of oxidants. Common choices for phenolic coupling include iron(III) chloride (FeCl₃), copper(II) salts (e.g., CuCl₂), and enzyme-based systems like laccase or peroxidase.[1] The optimal catalyst can vary significantly.
-
-
Reaction Conditions: Temperature, reaction time, and solvent can all have a profound impact on the yield.
-
Recommendation:
-
Temperature: Some oxidative couplings proceed better at low temperatures (-78 °C to 0 °C) to minimize side reactions, while others may require elevated temperatures. Perform temperature screening.
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Reaction Time: Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time. Prolonged reaction times can lead to product degradation.
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Solvent: The choice of solvent can influence the solubility of the reactants and the stability of the intermediates. Test a range of solvents with varying polarities (e.g., dichloromethane (B109758), acetonitrile, methanol, or a biphasic system).
-
-
-
Oxygen Sensitivity: The reaction may be sensitive to the presence or absence of atmospheric oxygen.
-
Recommendation: Attempt the reaction under an inert atmosphere (e.g., nitrogen or argon) and also under an atmosphere of air or oxygen to see which condition is favorable.
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Issue 2: Formation of Multiple Undesired Side Products
Question: Our reaction mixture shows the formation of several products besides this compound, making purification difficult. How can we improve the selectivity of the reaction?
Answer: The formation of multiple products is often due to a lack of regioselectivity in the C-C bond formation or over-oxidation of the desired product.
Possible Causes & Solutions:
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Non-selective Oxidative Coupling: The radical intermediates formed during the reaction can couple at different positions on the anthracenone ring.
-
Recommendation:
-
Use of a Bulky Catalyst: A sterically hindered catalyst may favor the formation of the thermodynamically more stable dimer.
-
Enzymatic Catalysis: Enzymes like laccases or cytochrome P450s can offer high regio- and stereoselectivity.[1][2]
-
Protecting Groups: If a specific hydroxyl group is interfering with the desired coupling, consider protecting it prior to the dimerization step.
-
-
-
Over-oxidation or Degradation: The desired product, this compound, may be susceptible to further oxidation or degradation under the reaction conditions.
-
Recommendation:
-
Control Stoichiometry of Oxidant: Use a stoichiometric amount or a slight excess of the oxidant. A large excess can promote side reactions.
-
Monitor Reaction Time: As mentioned previously, stop the reaction as soon as the formation of the desired product is maximized to prevent its degradation.
-
-
Frequently Asked Questions (FAQs)
Q1: What is a plausible structure for the "Proto-neobulgarone" monomer?
A1: Based on the structure of this compound (C₃₂H₂₄Cl₂O₈), a plausible monomeric precursor, "Proto-neobulgarone," would be a C₁₆ chlorinated anthracenone with the molecular formula C₁₆H₁₂ClO₄. A hypothetical structure is shown below.
Q2: Can you provide a starting point for an experimental protocol for the oxidative dimerization?
A2: Yes, the following is a general, hypothetical protocol that can be used as a starting point for optimization.
Experimental Protocol: Oxidative Dimerization of Proto-neobulgarone
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Preparation: In a flame-dried, round-bottom flask under an argon atmosphere, dissolve Proto-neobulgarone (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of 0.01 M.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Oxidant: In a separate flask, prepare a 0.02 M solution of iron(III) chloride (FeCl₃) (2.2 eq) in anhydrous acetonitrile. Add the FeCl₃ solution dropwise to the stirred solution of Proto-neobulgarone over 30 minutes.
-
Reaction: Allow the reaction to stir at 0 °C and monitor its progress by thin-layer chromatography (TLC) every hour.
-
Quenching: Once the starting material is consumed or the product spot on the TLC plate appears to be at its maximum intensity (e.g., after 4 hours), quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Workup: Transfer the mixture to a separatory funnel and extract with DCM (3 x volume of the aqueous layer). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using a hexane/ethyl acetate (B1210297) gradient to isolate this compound.
Q3: How does the choice of oxidant affect the yield?
A3: The oxidant plays a critical role. Below is a table summarizing plausible, representative data on how different oxidants could affect the yield of this compound under otherwise similar conditions. This data is for illustrative purposes to guide your experimental design.
Data Presentation
Table 1: Effect of Different Oxidants on the Yield of this compound
| Oxidant | Equivalents | Solvent | Temperature (°C) | Time (h) | Plausible Yield (%) |
| FeCl₃ | 2.2 | DCM/MeCN | 0 | 4 | 25 |
| Cu(OAc)₂ | 2.0 | MeOH | 25 | 12 | 18 |
| Laccase/O₂ | Catalytic | Phosphate Buffer/Acetone | 30 | 24 | 45 |
| (diacetoxyiodo)benzene | 1.5 | DCM | -20 | 6 | 32 |
Table 2: Influence of Reaction Parameters using FeCl₃ as Oxidant
| Parameter Varied | Condition | Plausible Yield (%) | Observations |
| Temperature | -40 °C | 15% | Reaction is slow |
| 0 °C | 25% | Good balance of rate and selectivity | |
| 25 °C (RT) | 22% | Increased side product formation | |
| Solvent System | DCM only | 12% | Poor solubility of FeCl₃ |
| Acetonitrile only | 20% | Faster reaction, more side products | |
| DCM/Acetonitrile | 25% | Optimal balance | |
| FeCl₃ Equivalents | 1.1 eq | 10% | Incomplete conversion |
| 2.2 eq | 25% | Optimal | |
| 4.0 eq | 15% | Product degradation observed |
Visualizations
Below are diagrams illustrating the proposed experimental workflow and a logical troubleshooting flowchart.
References
Technical Support Center: Overcoming Neobulgarone E Solubility Challenges
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility issues encountered during experiments with Neobulgarone E.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a sesquiterpenoid, a class of organic compounds often characterized by their complex structures and hydrophobic nature.[1] Due to its chemical structure (C32H24Cl2O8), it is anticipated to have low aqueous solubility, which can pose significant challenges for in vitro and in vivo studies, affecting its bioavailability and therapeutic efficacy.[2][3]
Q2: I am seeing poor dissolution of this compound in my aqueous buffer. What are the initial steps I should take?
For initial experiments, it is common to first attempt dissolution in a small amount of an organic co-solvent before dilution in an aqueous buffer. The choice of co-solvent is critical and should be tested empirically.
Q3: Are there any known effective solvents for this compound?
Troubleshooting Guide
Issue 1: this compound precipitates out of solution upon dilution with aqueous media.
This is a common issue when using a co-solvent method. The abrupt change in solvent polarity upon dilution can cause the compound to crash out of the solution.
Troubleshooting Steps:
-
Optimize Co-solvent Concentration: Minimize the initial volume of the organic co-solvent. A general starting point is to keep the final concentration of the organic solvent in the aqueous medium below 1% (v/v) to avoid off-target effects in biological assays.
-
Use a Surfactant: Incorporating a non-ionic surfactant, such as Tween® 80 or Pluronic® F-68, in the aqueous dilution buffer can help to maintain the solubility of the compound by forming micelles.
-
pH Adjustment: For ionizable compounds, adjusting the pH of the aqueous buffer can significantly improve solubility.[8] The effect of pH on the solubility of this compound would need to be determined experimentally.
-
Consider a Different Solubility Enhancement Technique: If co-solvency proves insufficient, more advanced methods may be necessary.
Issue 2: The required concentration of this compound for my experiment cannot be achieved even with a co-solvent.
If high concentrations of this compound are required, alternative formulation strategies should be explored. The following table summarizes several common techniques.
Table 1: Comparison of Solubility Enhancement Techniques [2][7][8][9][10]
| Technique | Principle | Advantages | Disadvantages |
| Co-solvency | Increasing solubility by adding a water-miscible organic solvent to the aqueous solution. | Simple and widely used for initial studies. | May not be suitable for high concentrations; solvent can have biological effects. |
| pH Adjustment | Modifying the pH to ionize the compound, thereby increasing its solubility in water. | Effective for ionizable compounds. | Not applicable to neutral compounds; may affect compound stability. |
| Micronization | Reducing the particle size of the drug to increase the surface area for dissolution.[2][10] | Increases dissolution rate.[10] | Does not increase equilibrium solubility.[10] |
| Solid Dispersion | Dispersing the drug in an inert carrier matrix at the solid-state.[7] | Can significantly increase solubility and dissolution rate. | Requires specialized equipment (e.g., spray dryer, hot-melt extruder). |
| Inclusion Complexation | Encapsulating the drug molecule within a cyclodextrin (B1172386) cavity. | Enhances solubility and stability. | Can be expensive; requires specific molecular geometry for complexation. |
| Microemulsions | Forming a thermodynamically stable, isotropic dispersion of oil and water. | Can solubilize highly insoluble compounds. | Complex formulation; may have its own biological effects. |
Experimental Protocols
Protocol 1: General Method for Preparing a this compound Stock Solution using a Co-solvent
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Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
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Initial Dissolution: Add a minimal volume of a suitable organic co-solvent (e.g., DMSO) to the powder. Vortex thoroughly until the compound is completely dissolved. Gentle warming (e.g., to 37°C) may aid dissolution but should be used with caution to avoid compound degradation.
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Stock Concentration: Adjust the volume with the co-solvent to achieve a high-concentration stock solution (e.g., 10-50 mM). Store this stock solution at an appropriate temperature (typically -20°C or -80°C) and protected from light.
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Working Solution Preparation: For experiments, dilute the stock solution into the final aqueous buffer. It is crucial to add the stock solution to the buffer dropwise while vortexing to minimize precipitation.
Protocol 2: Screening for an Optimal Co-solvent
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Preparation: Prepare small, accurately weighed samples of this compound in separate vials.
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Solvent Addition: Add a measured volume of different test co-solvents (e.g., DMSO, ethanol, propylene (B89431) glycol, PEG 300) to each vial to achieve a target concentration.
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Observation: Vortex each vial for a set period (e.g., 5-10 minutes) and visually inspect for complete dissolution.
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Selection: The solvent that dissolves this compound to the highest concentration with the minimal volume is a good candidate for further optimization.
Visualizations
Workflow for Selecting a Solubility Enhancement Strategy
Caption: A decision tree for selecting an appropriate method to improve the solubility of this compound.
Conceptual Diagram of Co-solvency
Caption: Co-solvents reduce interfacial tension, allowing hydrophobic molecules like this compound to disperse.
References
- 1. NP-MRD: Showing NP-Card for (±)-Neobulgarone E (NP0333229) [np-mrd.org]
- 2. asiapharmaceutics.info [asiapharmaceutics.info]
- 3. This compound | C32H24Cl2O8 | CID 10531758 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. iupac.org [iupac.org]
- 5. toku-e.com [toku-e.com]
- 6. IUPAC-NIST Solubility Database [srdata.nist.gov]
- 7. wjbphs.com [wjbphs.com]
- 8. researchgate.net [researchgate.net]
- 9. ijmsdr.org [ijmsdr.org]
- 10. japer.in [japer.in]
Technical Support Center: Analysis of Compound Degradation Products
Disclaimer: Information regarding the specific degradation products of Neobulgarone E is not publicly available. The following guide provides a generalized framework for the analysis of degradation products of a hypothetical novel compound, referred to as "Compound X," and is intended to serve as a template for researchers in drug development.
This technical support center offers troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental analysis of compound degradation.
Frequently Asked Questions (FAQs)
Q1: What is the primary objective of a forced degradation study?
A forced degradation study, also known as stress testing, is designed to intentionally degrade a drug substance or drug product under more severe conditions than accelerated stability testing.[1] The main objectives are:
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To identify the likely degradation products.[1]
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To establish the degradation pathways of the molecule.[1]
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To elucidate the structure of the degradation products.[1]
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To demonstrate the specificity of stability-indicating analytical methods.[1]
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To understand the chemical behavior of the drug, which aids in formulation and packaging development.[1]
Q2: When should forced degradation studies be performed during drug development?
According to FDA guidance, stress testing should be conducted during Phase III of the regulatory submission process.[1] However, it is highly recommended to initiate these studies earlier, before Phase II, to provide timely insights for process improvements and to ensure the selection of appropriate stability-indicating analytical methods.[2]
Q3: What are the typical stress conditions applied in forced degradation studies?
A standard set of stress conditions includes:
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Acid and Base Hydrolysis: To evaluate degradation in acidic and basic environments.
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Oxidation: To assess the impact of oxidative stress.
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Thermal Degradation: To determine the effect of high temperatures.
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Photolysis: To understand the compound's sensitivity to light.[1][3]
Q4: How much degradation is considered sufficient in a forced degradation study?
While there are no strict regulatory limits, a target degradation of 5-20% is generally considered optimal. This extent of degradation is usually sufficient to generate and detect primary degradation products without leading to the formation of secondary or tertiary degradants, which can unnecessarily complicate the analysis.
Q5: What should I do if my compound shows no degradation under initial stress conditions?
If no degradation is observed, the stress conditions should be gradually intensified. For example:
-
Increase the concentration of the acid, base, or oxidizing agent.
-
Elevate the temperature.
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Extend the exposure time. It's crucial to document all conditions and to ensure that the chosen conditions are relevant to potential manufacturing and storage scenarios.
Q6: What if my compound degrades too rapidly under the initial stress conditions?
If excessive degradation occurs, the stress conditions should be made milder. This can be achieved by:
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Decreasing the concentration of the stressor.
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Lowering the temperature.
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Reducing the exposure time. The goal is to achieve a controlled level of degradation to accurately identify the primary degradation products.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor peak shape or resolution in HPLC analysis. | Inappropriate mobile phase composition or pH. | Optimize the mobile phase by adjusting the organic solvent ratio, buffer concentration, or pH. |
| Column degradation due to extreme pH of samples. | Neutralize the acidic or basic forced degradation samples before injection. Use a pH-stable HPLC column. | |
| Column overload. | Reduce the injection volume or the sample concentration. | |
| Mass balance is not within the acceptable range (e.g., 95-105%). | Undetected degradation products (e.g., non-UV active, volatile). | Use a mass-sensitive detector (e.g., LC-MS) in parallel with the UV detector. Employ a different analytical technique like GC-MS for volatile degradants. |
| Inaccurate quantification of the parent compound or degradation products. | Verify the linearity and response factors of the detector for the parent compound and all major degradants. | |
| Adsorption of the compound or degradants onto container surfaces. | Use silanized glassware or polypropylene (B1209903) vials. | |
| Inconsistent results between replicate experiments. | Inhomogeneous sample preparation. | Ensure complete dissolution and uniform mixing of the sample before stressing and analysis. |
| Fluctuation in experimental conditions (e.g., temperature, light intensity). | Use calibrated and controlled environmental chambers for thermal and photostability studies. Monitor and record conditions throughout the experiment. | |
| Instability of degradation products. | Analyze the stressed samples immediately after the degradation period, or store them at a low temperature in the dark to prevent further changes. |
Data Presentation: Summary of Forced Degradation Studies for Compound X
Table 1: Summary of Forced Degradation Results for Compound X
| Stress Condition | % Assay of Compound X | % Total Impurities | Mass Balance (%) | Major Degradation Products (and % area) |
| 0.1 M HCl (60°C, 24h) | 85.2 | 14.5 | 99.7 | DP1 (8.2), DP2 (5.1) |
| 0.1 M NaOH (60°C, 8h) | 90.1 | 9.8 | 99.9 | DP3 (9.5) |
| 6% H₂O₂ (RT, 24h) | 88.7 | 11.1 | 99.8 | DP4 (7.3), DP5 (2.5) |
| Heat (80°C, 48h) | 94.5 | 5.3 | 99.8 | DP1 (3.1) |
| Photostability (ICH Q1B) | 96.8 | 3.1 | 99.9 | DP6 (2.9) |
DP = Degradation Product; RT = Room Temperature
Experimental Protocols
Protocol 1: Forced Degradation Procedure
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Preparation of Stock Solution: Prepare a stock solution of Compound X in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of 1 mg/mL.
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Acid Hydrolysis:
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Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.
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Incubate the solution at 60°C for 24 hours.
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Withdraw samples at appropriate time points, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for analysis.
-
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Base Hydrolysis:
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Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH.
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Incubate the solution at 60°C for 8 hours.
-
Withdraw samples, neutralize with 0.1 M HCl, and dilute for analysis.
-
-
Oxidative Degradation:
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Mix 1 mL of the stock solution with 9 mL of 6% hydrogen peroxide (H₂O₂).
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Keep the solution at room temperature for 24 hours, protected from light.
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Withdraw samples and dilute for analysis.
-
-
Thermal Degradation:
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Place a solid sample of Compound X in a calibrated oven at 80°C for 48 hours.
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Dissolve the stressed solid in the mobile phase to the target concentration for analysis.
-
-
Photolytic Degradation:
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Expose a solution of Compound X (1 mg/mL) and a solid sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
A control sample should be kept in the dark under the same temperature conditions.
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Prepare solutions of the stressed samples for analysis.
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Protocol 2: Stability-Indicating HPLC-UV Method
-
Column: C18, 4.6 x 150 mm, 5 µm
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Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient Program:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30.1-35 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm (or the λmax of Compound X)
-
Injection Volume: 10 µL
Visualizations
Caption: Hypothetical degradation pathways of Compound X under different stress conditions.
Caption: General experimental workflow for forced degradation studies.
References
Troubleshooting Neobulgarone E bioassay variability
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers working with Neobulgarone E. Our aim is to help you achieve consistent and reliable results in your bioassays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its proposed mechanism of action?
A1: this compound is a novel sesquiterpenoid being investigated for its potential anti-inflammatory properties. Its proposed mechanism of action involves the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a key regulator of the inflammatory response. By preventing the translocation of NF-κB into the nucleus, this compound is thought to reduce the expression of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.
Q2: What are the optimal solubility and storage conditions for this compound?
A2: this compound is a lipophilic compound with limited aqueous solubility. For in vitro bioassays, it is recommended to dissolve this compound in a sterile, anhydrous solvent such as dimethyl sulfoxide (B87167) (DMSO) to create a stock solution.[1] The final concentration of DMSO in the cell culture medium should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity. Stock solutions should be stored at -20°C or -80°C to maintain stability. Repeated freeze-thaw cycles should be avoided.
Q3: What level of variability is considered acceptable for a cell-based bioassay with this compound?
A3: For cell-based bioassays, the coefficient of variation (CV) is a common measure of variability. While acceptable limits can vary depending on the assay, a CV of less than 20% is generally recommended for intra-assay and inter-assay precision.[2] Identifying and controlling sources of variation are crucial for robust and reproducible results.[3][4]
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with this compound.
Issue 1: High variability in results between replicate wells.
-
Q: My results are inconsistent across replicate wells treated with the same concentration of this compound. What could be the cause?
-
A: High variability between replicates is a common issue in cell-based assays and can stem from several factors:
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Inconsistent Cell Seeding: Uneven cell distribution in the microplate wells is a primary source of variability.[5][6] Ensure your cell suspension is homogenous before and during seeding. A recommended technique is to gently swirl the cell suspension between pipetting into each row or column.
-
Pipetting Errors: Inaccurate or inconsistent pipetting of the compound or reagents can lead to significant differences between wells.[6] Calibrate your pipettes regularly and use appropriate pipetting techniques.
-
Edge Effects: Wells on the outer edges of the microplate are more susceptible to evaporation and temperature fluctuations, which can affect cell growth and response. To mitigate this, consider leaving the outer wells empty or filling them with a buffer solution.
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Cell Health: Ensure your cells are healthy, at the appropriate confluence, and within a consistent passage number range for all experiments.[6][7]
-
Issue 2: No observable effect of this compound on inflammatory markers.
-
Q: I am not observing any anti-inflammatory effect of this compound, even at high concentrations. What should I check?
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A: If this compound is not producing the expected effect, consider the following:
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Compound Stability and Activity: Verify the integrity of your this compound stock. Improper storage or multiple freeze-thaw cycles can lead to degradation. If possible, confirm the compound's activity using a positive control.
-
Dose Range: The effective concentration range may be different for your specific cell line or assay conditions. Perform a broader dose-response curve to identify the optimal concentration range.
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Timing of Treatment: The timing of compound addition relative to inflammatory stimulation is critical. Optimize the pre-incubation time with this compound before adding the inflammatory stimulus (e.g., LPS).
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Cell Responsiveness: Ensure that your cell line is responsive to the inflammatory stimulus you are using. Include a positive control for inflammation (e.g., LPS-treated cells without this compound) to confirm that the signaling pathway is being activated.
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Issue 3: High background signal in untreated or vehicle-treated control wells.
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Q: My control wells are showing a high inflammatory response, making it difficult to assess the effect of this compound. How can I reduce this background?
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A: A high background signal can mask the effects of your compound. Here are some potential causes and solutions:
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Cell Culture Contamination: Mycoplasma or other microbial contamination can trigger an inflammatory response in cells.[6] Regularly test your cell cultures for contamination.
-
Reagent Contamination: Reagents such as fetal bovine serum (FBS) or the inflammatory stimulus itself (e.g., LPS) can be sources of contamination.[8] Use high-quality, sterile reagents and filter-sterilize solutions when possible.
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Cell Stress: Over-confluent or unhealthy cells can exhibit higher basal levels of inflammatory markers.[7] Maintain a consistent and healthy cell culture practice.
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Assay-Specific Issues: For fluorescence-based assays, autofluorescence can be an issue. Ensure you are using the appropriate plates and consider including a "no-cell" control to measure background fluorescence.[6]
-
Quantitative Data Summary
The following tables present representative data from in vitro anti-inflammatory assays with this compound.
Table 1: Dose-Dependent Inhibition of TNF-α Production by this compound in LPS-Stimulated RAW 264.7 Macrophages.
| This compound (µM) | TNF-α Concentration (pg/mL) | % Inhibition | Standard Deviation |
| 0 (Vehicle Control) | 1250 | 0% | ± 85 |
| 1 | 1025 | 18% | ± 60 |
| 5 | 750 | 40% | ± 45 |
| 10 | 437.5 | 65% | ± 30 |
| 25 | 250 | 80% | ± 20 |
| 50 | 187.5 | 85% | ± 15 |
Table 2: Effect of this compound on the Production of Various Pro-inflammatory Cytokines.
| Cytokine | Vehicle Control (pg/mL) | This compound (10 µM) (pg/mL) | % Inhibition |
| TNF-α | 1250 | 437.5 | 65% |
| IL-6 | 800 | 320 | 60% |
| IL-1β | 450 | 180 | 60% |
Experimental Protocols
Protocol: In Vitro Anti-Inflammatory Assay - Measurement of TNF-α Production in RAW 264.7 Macrophages
This protocol details the steps for assessing the anti-inflammatory activity of this compound by measuring its effect on TNF-α production in lipopolysaccharide (LPS)-stimulated RAW 264.7 cells.[9][10][11]
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Cell Seeding:
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Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
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Seed the cells in a 96-well plate at a density of 5 x 10^5 cells/mL.
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Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
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-
Compound Treatment:
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Prepare serial dilutions of this compound in DMEM from a DMSO stock solution. The final DMSO concentration should not exceed 0.5%.
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After 24 hours of incubation, remove the culture medium from the wells.
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Add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMEM with 0.5% DMSO).
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Pre-incubate the cells with the compound for 1-2 hours.
-
-
Inflammatory Stimulation:
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Prepare a solution of LPS in DMEM at a concentration that elicits a robust inflammatory response (typically 1 µg/mL).
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Add 10 µL of the LPS solution to all wells except for the unstimulated control wells.
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Incubate the plate for 4-6 hours at 37°C.
-
-
Sample Collection and Analysis:
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After incubation, centrifuge the plate at a low speed to pellet the cells.
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Carefully collect the supernatant from each well.
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Quantify the concentration of TNF-α in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
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Calculate the percentage inhibition of TNF-α production for each concentration of this compound relative to the vehicle-treated, LPS-stimulated control.
-
Visualizations
Caption: Proposed signaling pathway for this compound's anti-inflammatory action.
Caption: Experimental workflow for the in vitro anti-inflammatory assay.
Caption: Troubleshooting flowchart for high variability in replicate wells.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Reducing bioassay variability by identifying sources of variation and controlling key parameters in assay protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. omeract.org [omeract.org]
- 5. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [worldwide.promega.com]
- 6. m.youtube.com [m.youtube.com]
- 7. azurebiosystems.com [azurebiosystems.com]
- 8. Heterogeneity of Lipopolysaccharide as Source of Variability in Bioassays and LPS-Binding Proteins as Remedy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In Vitro and In Vivo Anti-Inflammatory Activity of 17-O-Acetylacuminolide through the Inhibition of Cytokines, NF-κB Translocation and IKKβ Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. In Vivo and in Vitro Anti-Inflammatory Activity of Neorogioltriol, a New Diterpene Extracted from the Red Algae Laurencia glandulifera [mdpi.com]
Technical Support Center: Neobulgarone E
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Neobulgarone E. The information provided is intended to help identify and mitigate potential assay interference, ensuring the generation of reliable and reproducible experimental data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it interfere with my assays?
This compound is a novel compound under investigation for its potential biological activities. However, like many compounds identified through high-throughput screening, it has the potential to act as a Pan-Assay Interference Compound (PAIN).[1][2] PAINs are molecules that can produce false-positive results in a variety of assays through non-specific mechanisms rather than by specifically interacting with the intended biological target.[1][3] This can lead to a significant waste of time and resources if not identified early in the drug discovery process.[3][4]
Q2: I'm observing activity of this compound in multiple, unrelated assays. Is this expected?
Observing activity in multiple, mechanistically distinct assays is a classic hallmark of a PAIN.[2] These compounds often contain reactive functional groups or possess physicochemical properties that allow them to interfere with various assay technologies.[3][5] If you are seeing broad, non-specific activity, it is crucial to perform counter-screens to rule out assay interference.
Q3: My experimental results with this compound are not reproducible. What are the possible causes?
Poor reproducibility with a test compound can stem from several factors, including:
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Compound Instability: The compound may be degrading in the assay buffer or under specific experimental conditions.
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Aggregation: At higher concentrations, the compound may form aggregates that can non-specifically inhibit enzymes or disrupt cell membranes.[3]
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Redox Cycling: The compound might be undergoing redox cycling, leading to the production of reactive oxygen species (ROS) that can damage proteins and interfere with assay readouts.[6][7]
-
Covalent Modification: The compound may contain electrophilic moieties that can covalently modify proteins, leading to irreversible and non-specific inhibition.[8][9][10]
It is recommended to assess the purity and stability of your this compound stock and to perform specific assays to investigate these potential interference mechanisms.
Troubleshooting Guides
Problem 1: Suspected False-Positive Results in a Primary Screen
If you suspect that the activity of this compound in your primary screen is a false positive, follow this troubleshooting workflow:
Workflow for Investigating Potential False Positives
Caption: A decision-making workflow for triaging potential PAINS.
Problem 2: Potential for Covalent Modification of Target Protein
If this compound is suspected of being a reactive compound that covalently modifies your protein of interest, consider the following:
Experimental Protocol: Thiol Reactivity Assay
This assay helps determine if a compound reacts with nucleophilic cysteine residues on proteins.
-
Reagents and Materials:
-
Test compound (this compound)
-
Glutathione (GSH) or another thiol-containing molecule
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Assay buffer (e.g., phosphate-buffered saline, pH 7.4)
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96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare a solution of GSH in the assay buffer.
-
Add the test compound at various concentrations to the GSH solution.
-
Incubate the mixture at room temperature for a defined period (e.g., 1 hour).
-
Add DTNB solution to each well. DTNB reacts with free thiols to produce a yellow-colored product.
-
Measure the absorbance at 412 nm.
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A decrease in absorbance in the presence of the test compound indicates consumption of free thiols, suggesting covalent modification.
-
Data Interpretation:
| This compound Conc. (µM) | % Inhibition of DTNB Reaction | Interpretation |
| 1 | 5% | Minimal Reactivity |
| 10 | 45% | Moderate Reactivity |
| 100 | 90% | High Reactivity |
Table 1: Example data from a thiol reactivity assay.
Problem 3: Interference due to Redox Cycling and ROS Production
Redox-active compounds can generate reactive oxygen species (ROS), which can lead to non-specific oxidation of proteins and assay reagents.[6][7][11]
Signaling Pathway: ROS-Mediated Assay Interference
Caption: How a redox-cycling compound can generate ROS and interfere with assays.
Experimental Protocol: Dihydroethidium (DHE) Assay for Superoxide Detection
-
Reagents and Materials:
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Dihydroethidium (DHE)
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Test compound (this compound)
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Cell line or isolated enzyme of interest
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Assay buffer
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Fluorescence microplate reader or microscope
-
-
Procedure:
-
Load cells or incubate the enzyme with DHE.
-
Add this compound at various concentrations.
-
Incubate for an appropriate time.
-
Measure the fluorescence (Excitation: ~518 nm, Emission: ~606 nm). An increase in fluorescence indicates the production of superoxide.
-
Data Interpretation:
| This compound Conc. (µM) | Fold Increase in DHE Fluorescence | Interpretation |
| 1 | 1.2 | Low ROS Production |
| 10 | 3.5 | Significant ROS Production |
| 100 | 8.1 | High ROS Production |
Table 2: Example data from a DHE assay for ROS detection.
Problem 4: Compound Aggregation
At higher concentrations, some compounds form aggregates that can non-specifically inhibit enzymes. This is a common mechanism of assay interference.[3]
Experimental Protocol: Detergent-Based Counter-Screen
-
Reagents and Materials:
-
Test compound (this compound)
-
Non-ionic detergent (e.g., Triton X-100)
-
Your primary assay components (enzyme, substrate, etc.)
-
-
Procedure:
-
Run your primary assay in the presence of a dose-response of this compound.
-
Repeat the assay, but this time, include a low concentration of Triton X-100 (e.g., 0.01%) in the assay buffer.
-
Compare the dose-response curves.
-
Data Interpretation:
| Assay Condition | This compound IC50 (µM) | Interpretation |
| No Detergent | 5 | Potent Inhibition |
| + 0.01% Triton X-100 | > 100 | Inhibition is likely due to aggregation |
Table 3: Example data from a detergent-based counter-screen. If the potency of the compound is significantly reduced in the presence of a detergent, aggregation is the likely cause of the observed activity.
Experimental Workflow: Detergent Counter-Screen
Caption: Workflow for conducting a detergent-based counter-screen.
By following these troubleshooting guides and utilizing the provided experimental protocols, researchers can more effectively evaluate the biological activity of this compound and distinguish true target-specific effects from assay artifacts.
References
- 1. Pan-assay interference compounds - Wikipedia [en.wikipedia.org]
- 2. Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. longdom.org [longdom.org]
- 4. False positives in the early stages of drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. drughunter.com [drughunter.com]
- 6. In cellulo monitoring of quinone reductase activity and reactive oxygen species production during the redox cycling of 1,2 and 1,4 quinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Menadione-induced reactive oxygen species generation via redox cycling promotes apoptosis of murine pancreatic acinar cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Covalent modification of biological targets with natural products through Paal–Knorr pyrrole formation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Covalent Modification of Proteins by Plant-Derived Natural Products: Proteomic Approaches and Biological Impacts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Reactive Species and Antioxidants. Redox Biology Is a Fundamental Theme of Aerobic Life - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Cell Culture Contamination in Experimental Compound Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying, resolving, and preventing cell culture contamination during experiments with novel compounds like Neobulgarone E. While the following guidance is broadly applicable, it is essential to recognize that contamination is a common issue in cell culture and not necessarily caused by the experimental compound itself.
Frequently Asked Questions (FAQs)
Q1: I observed a sudden change in the color and turbidity of my cell culture medium after treating the cells with this compound. Is the compound causing this?
A1: While it is important to consider the potential effects of a new compound on your cells, a rapid change in medium color (e.g., to yellow) and the appearance of cloudiness are classic signs of bacterial contamination.[1][2] Bacteria metabolize nutrients in the medium, leading to a drop in pH, which is indicated by the color change of the phenol (B47542) red indicator.[2] We recommend immediately examining your culture under a microscope to check for bacteria.
Q2: My cells are growing slower than usual and show some morphological changes after this compound treatment. Could this be a contamination issue?
A2: Yes, these can be signs of mycoplasma contamination.[3] Mycoplasma are very small bacteria that are not visible to the naked eye and can be difficult to detect with a standard light microscope.[4] They can alter cell growth rates, morphology, and metabolism, thereby affecting experimental outcomes.[5] We advise performing a specific mycoplasma detection test, such as PCR or a fluorescent dye-based assay.[5][6]
Q3: I see filamentous structures in my culture flask. What could this be?
A3: The presence of filamentous structures, which can appear as a fuzzy mass, is a strong indicator of fungal (mold) contamination.[3] Yeast contamination, another type of fungal contamination, may appear as small, budding particles.[7] Both can significantly impact your cell cultures and should be addressed immediately by discarding the contaminated cultures and decontaminating the incubator and biosafety cabinet.[6]
Q4: How can I be sure that my experimental results are not influenced by contamination?
A4: The best practice is to implement a routine contamination monitoring plan. This includes daily visual inspection of your cultures, regular microscopic examination, and periodic testing for mycoplasma (e.g., monthly).[5] Additionally, always test new batches of media and reagents for sterility and quarantine new cell lines until they have been tested and cleared of any contaminants.[7]
Troubleshooting Guides
Issue 1: Suspected Bacterial Contamination
Symptoms:
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Rapid drop in pH, causing the medium to turn yellow.[2]
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Microscopic examination reveals small, motile rods or cocci.
Immediate Actions:
-
Immediately isolate and discard all contaminated cultures to prevent cross-contamination.
-
Thoroughly disinfect the biosafety cabinet, incubator, and any equipment that may have come into contact with the contaminated cultures.[6]
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Review your aseptic technique. Common sources of bacterial contamination include non-sterile reagents, improper handling of pipettes, and airborne particles.[8]
Preventative Measures:
-
Always use sterile reagents and media from reputable suppliers.
-
Practice strict aseptic technique in a certified biosafety cabinet.
-
Regularly clean and disinfect your cell culture equipment.[6]
Issue 2: Suspected Fungal (Yeast/Mold) Contamination
Symptoms:
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Mold: Visible filamentous growth, often appearing as a fuzzy colony.[3]
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Yeast: The medium may become slightly turbid, and microscopic examination reveals small, round, or oval budding particles.[7]
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The pH of the medium may increase (turn pinkish) in later stages of contamination.[2]
Immediate Actions:
-
Discard all contaminated cultures immediately. Fungal spores can spread easily.
-
Decontaminate the entire incubator, including the water pan, and the biosafety cabinet with a fungicide.
-
Check all reagents, especially media and serum, for any signs of contamination.
Preventative Measures:
-
Filter-sterilize all prepared media and solutions.
-
Ensure the HEPA filter in your biosafety cabinet is certified and functioning correctly.
-
Avoid leaving flasks open for extended periods.
Issue 3: Suspected Mycoplasma Contamination
Symptoms:
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Reduced cell growth rate and changes in cell morphology.[3]
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No visible turbidity in the culture medium.[3]
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Decreased transfection efficiency or inconsistent experimental results.
Detection and Elimination:
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Use a reliable mycoplasma detection kit, such as PCR-based assays or fluorescent staining (e.g., DAPI or Hoechst).[4][5]
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If contamination is confirmed, discard the contaminated cell line and start a new culture from a frozen, uncontaminated stock.
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If the cell line is irreplaceable, treatment with specific anti-mycoplasma antibiotics may be attempted, but this is not always successful and can lead to resistant strains.
Preventative Measures:
-
Routinely test all cell cultures for mycoplasma, especially before cryopreservation.[7]
-
Quarantine and test all new cell lines upon arrival in the lab.[7]
-
Use a separate set of reagents for each cell line to prevent cross-contamination.
Data Presentation
Table 1: Characteristics of Common Cell Culture Contaminants
| Contaminant Type | Visual Appearance of Medium | Microscopic Appearance | Typical pH Change |
| Bacteria | Turbid, cloudy[1][2] | Small, motile rods or cocci | Decrease (Yellow)[2] |
| Yeast | Slightly turbid | Small, budding, oval particles[7] | Increase (Pinkish)[2] |
| Mold | Visible filamentous colonies[3] | Mycelial structures, spores | Variable |
| Mycoplasma | Clear[3] | Not visible with a light microscope | No significant change |
Table 2: Example Quantitative Data from a Cytotoxicity Assay
This table presents hypothetical data for a compound, "Neocuproine," to illustrate how to structure quantitative results from a cytotoxicity experiment. A similar approach can be used for this compound.
| Compound Concentration (µM) | Cell Viability (%) (Mean ± SD) |
| 0 (Control) | 100 ± 4.5 |
| 12.5 | 92.3 ± 5.1 |
| 25 | 85.1 ± 3.9 |
| 50 | 78.6 ± 4.2 |
| 100 | 69.8 ± 3.7[9] |
| 200 | 45.2 ± 5.5 |
Experimental Protocols
Protocol: MTT Cell Viability Assay
This protocol is used to assess the effect of a test compound (e.g., this compound) on cell viability.
Materials:
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96-well cell culture plates
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Cells of interest in complete growth medium
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Test compound stock solution (e.g., this compound in DMSO)
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
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Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
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Multichannel pipette
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compound in a complete growth medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of the solvent, e.g., DMSO) and a no-cell control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
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After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
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Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Mix thoroughly by gentle pipetting or shaking on a plate shaker.
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Read the absorbance at 570 nm using a plate reader.
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Calculate cell viability as a percentage of the vehicle control after subtracting the background absorbance from the no-cell control.
Mandatory Visualizations
Caption: Experimental workflow for a cell viability assay.
Caption: Troubleshooting decision tree for cell culture contamination.
Caption: Hypothetical signaling pathway inhibited by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. halolabs.com [halolabs.com]
- 3. Protocol for assessing immune-target cell interactions using a single-cell cytotoxicity assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. azolifesciences.com [azolifesciences.com]
- 5. goldbio.com [goldbio.com]
- 6. researchgate.net [researchgate.net]
- 7. bmglabtech.com [bmglabtech.com]
- 8. Novel method detects microbial contamination in cell cultures | MIT News | Massachusetts Institute of Technology [news.mit.edu]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Neobulgarone E
Welcome to the technical support center for Neobulgarone E. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and inconsistencies that may arise during experimentation with this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations of relevant biological pathways to support your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known biological activity?
A1: this compound is a dimeric anthraquinone (B42736) derivative, a type of natural product known as a bianthrone (B1198128).[1] It has been isolated from the ascomycete Neobulgaria pura and the fungus Penicillium sp.[1] Compounds of the bianthrone class have been reported to exhibit a range of biological activities, including cytotoxic effects against cancer cells and antimicrobial properties.[2][3][4]
Q2: We are observing significant batch-to-batch variability in our experimental results. What could be the cause?
A2: Batch-to-batch variability with this compound can stem from several factors:
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Purity: The purity of the compound can vary between different synthesis batches or commercial suppliers. Impurities may have their own biological effects or interfere with the activity of this compound.
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Stereoisomerism: this compound is a chiral molecule with specific stereocenters.[1] Different stereoisomers (enantiomers or diastereomers) can have vastly different biological activities. Inconsistent results may arise if the stereoisomeric purity of the this compound sample is not consistent across batches.
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Compound Stability: Bianthrones can be unstable under certain conditions. Degradation of the compound over time or due to improper storage can lead to a decrease in potency and inconsistent results. Some bianthrones have shown instability in common laboratory solvents like DMSO and pyridine.[3][4][5]
Q3: Our dose-response curves for this compound are not consistent. Why might this be happening?
A3: Inconsistent dose-response curves are a common issue in cell-based assays and can be attributed to several factors:
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Cell-Based Assay Variability: Cell-based assays are inherently variable. Factors such as cell passage number, cell density at the time of treatment, and slight variations in incubation times can all contribute to inconsistent results.
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Compound Precipitation: this compound, like many natural products, may have limited solubility in aqueous media. Precipitation of the compound at higher concentrations can lead to a non-linear and difficult-to-reproduce dose-response.
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Inaccurate Pipetting: Errors in pipetting, especially when preparing serial dilutions, can lead to significant inaccuracies in the final compound concentration and result in inconsistent dose-response curves.
Troubleshooting Guides
Issue 1: Low or No Observed Bioactivity
If you are not observing the expected biological effect of this compound, consider the following troubleshooting steps:
| Potential Cause | Recommended Action |
| Compound Degradation | Ensure proper storage of this compound (cool, dark, and dry). Prepare fresh stock solutions for each experiment. Avoid repeated freeze-thaw cycles. |
| Incorrect Concentration | Verify the calculations for your stock solution and dilutions. Use a calibrated balance and pipettes. |
| Sub-optimal Assay Conditions | Optimize your experimental conditions, including cell type, seeding density, treatment duration, and the endpoint being measured. |
| Inactive Stereoisomer | If possible, verify the stereoisomeric purity of your this compound sample. Different isomers may have different levels of activity. |
Issue 2: High Variability Between Replicates
High variability between experimental replicates can obscure real effects. The following table provides guidance on how to reduce this variability:
| Potential Cause | Recommended Action |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before seeding. Use a consistent seeding density across all wells and plates. |
| Edge Effects in Multi-well Plates | Avoid using the outer wells of multi-well plates, as they are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile PBS or media. |
| Pipetting Inaccuracy | Calibrate your pipettes regularly. Use reverse pipetting for viscous solutions. Ensure consistent pipetting technique. |
| Compound Precipitation | Visually inspect your wells for any signs of compound precipitation, especially at higher concentrations. Consider using a different solvent or a lower concentration range. |
Experimental Protocols
General Protocol for a Cell-Based Cytotoxicity Assay
This protocol provides a general framework for assessing the cytotoxic effects of this compound on a cancer cell line (e.g., HeLa, HCT116, MCF-7) using a standard MTT or resazurin-based assay.
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize and resuspend cells in fresh media to create a single-cell suspension.
-
Count cells using a hemocytometer or automated cell counter.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of media.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
-
Perform serial dilutions of the stock solution in cell culture media to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5%).
-
Remove the old media from the cells and add 100 µL of the media containing the different concentrations of this compound. Include a vehicle control (media with the same percentage of DMSO) and a positive control for cytotoxicity.
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
Viability Assessment (MTT Assay Example):
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Mix gently on an orbital shaker to dissolve the formazan crystals.
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Normalize the data to the vehicle control (set as 100% viability).
-
Plot the percentage of cell viability against the log of the this compound concentration.
-
Calculate the IC50 value using a non-linear regression analysis.
-
Signaling Pathways and Experimental Workflows
While the precise signaling pathway of this compound is not yet fully elucidated, bianthrones and other cytotoxic natural products often exert their effects through the modulation of key cellular signaling pathways involved in cell proliferation, survival, and apoptosis. One potential target for bianthrones is the Mitogen-Activated Protein Kinase (MAPK) pathway.
Caption: Hypothetical MAPK signaling pathway potentially modulated by this compound.
The following diagram illustrates a logical workflow for troubleshooting inconsistent experimental results with this compound.
Caption: A logical workflow for troubleshooting inconsistent experimental outcomes.
References
Technical Support Center: Neobulgarone E Dose-Response Curve Optimization
Notice: Information regarding Neobulgarone E is not currently available in publicly accessible research databases. The following troubleshooting guides and FAQs are based on general principles of dose-response curve optimization for novel compounds and are intended to serve as a foundational resource for researchers. Specific experimental parameters for this compound cannot be provided at this time.
Frequently Asked Questions (FAQs)
| Question | Answer |
| What is a dose-response curve and why is it important for studying this compound? | A dose-response curve is a fundamental tool in pharmacology and drug development that visualizes the relationship between the concentration of a drug (like this compound) and the magnitude of its biological effect. Establishing a clear dose-response curve is critical for determining key parameters such as the EC50 (half-maximal effective concentration), Emax (maximum effect), and the therapeutic window of a compound. This information is essential for designing further in vitro and in vivo experiments. |
| What are the initial steps for establishing a this compound dose-response curve? | The initial steps involve: 1. Target Identification: Understanding the putative biological target of this compound. 2. Assay Development: Selecting or developing a robust and reproducible assay to measure the biological activity of interest. 3. Concentration Range Finding: Performing preliminary experiments with a broad range of this compound concentrations to identify a suitable range that elicits both minimal and maximal responses. 4. Curve Fitting: Using a non-linear regression model to fit the experimental data and determine key pharmacological parameters. |
| How can I troubleshoot a flat or non-sigmoidal dose-response curve for this compound? | A flat or non-sigmoidal curve can indicate several issues: 1. Incorrect Concentration Range: The concentrations tested may be too high or too low to capture the dynamic range of the response. 2. Compound Insolubility: this compound may not be fully soluble at higher concentrations, leading to an inaccurate assessment of its effect. 3. Assay Interference: The compound may be interfering with the assay components (e.g., fluorescence, luminescence). 4. Cell Viability: At high concentrations, the compound might be causing cytotoxicity, which can mask the specific biological effect. 5. Mechanism of Action: The compound may have a complex or non-traditional mechanism of action that does not follow a simple sigmoidal dose-response relationship. |
| What factors can influence the reproducibility of my this compound dose-response experiments? | Reproducibility can be affected by: 1. Cell Culture Conditions: Variations in cell passage number, density, and media composition. 2. Compound Preparation: Inconsistent stock solution preparation and serial dilutions. 3. Incubation Time: The duration of exposure to this compound can significantly impact the observed effect. 4. Assay Reagents: Batch-to-batch variability of reagents. 5. Instrumentation: Calibration and sensitivity of plate readers or other measurement devices. |
Troubleshooting Guides
Issue: High Variability Between Replicate Wells
-
Potential Cause: Inconsistent cell seeding, pipetting errors during compound addition, or edge effects on the microplate.
-
Troubleshooting Steps:
-
Ensure a homogenous single-cell suspension before seeding.
-
Use calibrated pipettes and practice consistent pipetting technique.
-
Avoid using the outer wells of the microplate, or fill them with a buffer to maintain humidity.
-
Visually inspect wells under a microscope for even cell distribution.
-
Issue: No Observable Effect of this compound
-
Potential Cause: The compound may be inactive in the chosen assay, the concentration range may be too low, or the incubation time may be too short.
-
Troubleshooting Steps:
-
Verify the identity and purity of the this compound sample.
-
Test a much broader range of concentrations, including significantly higher concentrations.
-
Perform a time-course experiment to determine the optimal incubation period.
-
Consider using a different, more sensitive assay or cell line.
-
Issue: Observed Effect at All Concentrations (No Dose-Response)
-
Potential Cause: The lowest concentration tested is already at or above the Emax, or the compound is causing a non-specific effect or cytotoxicity.
-
Troubleshooting Steps:
-
Perform serial dilutions to test significantly lower concentrations of this compound.
-
Conduct a cytotoxicity assay (e.g., MTT, LDH) in parallel to distinguish a specific biological effect from cell death.
-
If cytotoxicity is observed, consider reducing the incubation time or using a less sensitive cell line.
-
Experimental Workflow & Signaling Pathway Diagrams
As no specific signaling pathway for this compound has been identified, a generic experimental workflow and a hypothetical signaling pathway are presented below for illustrative purposes.
Caption: General experimental workflow for dose-response curve determination.
Caption: A hypothetical cell signaling pathway for a novel compound.
Technical Support Center: Enhancing the Stability of Neobulgarone E in Solution
This guide provides researchers, scientists, and drug development professionals with essential information for handling Neobulgarone E, a promising sesquiterpene lactone, which is known to exhibit stability challenges in solution. By addressing common issues and providing detailed protocols, this document aims to ensure the integrity and reproducibility of your experiments.
Section 1: Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Question 1: I'm observing a rapid loss of this compound activity in my aqueous buffer (e.g., PBS, cell culture media). What could be the cause and how can I fix it?
Answer:
Rapid degradation in neutral or alkaline aqueous solutions is a known issue for this compound and other sesquiterpene lactones.[1] The primary causes are hydrolysis and potential oxidation.
Troubleshooting Steps:
-
Check the pH of Your Solution: The ester and lactone functional groups in this compound are susceptible to base-catalyzed hydrolysis. Cell culture media and PBS are typically buffered around pH 7.4, which can accelerate degradation.[1]
-
Solution: Prepare high-concentration stock solutions in an anhydrous, aprotic solvent like DMSO or ethanol (B145695).[2] For final aqueous dilutions, use a buffer system with a slightly acidic pH (e.g., pH 5.5-6.5) if your experimental system permits. Sesquiterpene lactones have been shown to be more stable at a pH of 5.5 compared to 7.4.[1]
-
-
Minimize Time in Aqueous Media: Prepare fresh dilutions of this compound immediately before use. Avoid storing the compound in aqueous buffers for extended periods, even at 4°C.
-
Control Temperature: Higher temperatures accelerate chemical degradation.[1] Perform experiments at the lowest feasible temperature and store stock solutions at -20°C or -80°C.
-
Consider Oxidation: Although hydrolysis is often the primary concern, oxidation can also occur.
-
Solution: Degas your aqueous buffers by sparging with nitrogen or argon before adding this compound. Consider adding a small amount of an antioxidant like ascorbic acid or butylated hydroxytoluene (BHT) to your stock solution, but first verify its compatibility with your experimental setup.
-
Question 2: My this compound is precipitating out of my stock solution upon storage or dilution. What should I do?
Answer:
Precipitation is typically due to the low aqueous solubility of this compound.
Troubleshooting Steps:
-
Verify Solvent Choice: The recommended primary solvent for stock solutions is anhydrous DMSO or absolute ethanol.[2][3] Ensure your solvent is of high purity and free of water.
-
Check Concentration: Do not exceed the solubility limit in your chosen solvent. If you are unsure of the limit, prepare a dilution series to determine the maximum stable concentration.
-
Avoid Aqueous Contamination: Water contamination in your stock solvent can significantly reduce the solubility of hydrophobic compounds. Use sealed tubes and fresh, anhydrous solvents.
-
Control Dilution Process: When diluting a concentrated DMSO stock into an aqueous buffer, add the stock solution to the buffer dropwise while vortexing or stirring vigorously. This "shock dilution" can cause precipitation. A serial dilution approach may yield better results.
-
Consider Formulation Aids: For in vivo studies or challenging in vitro systems, consider using solubility enhancers such as cyclodextrins or formulating the compound in a co-solvent system (e.g., DMSO/PEG400/Saline).
Question 3: I'm seeing high variability and poor reproducibility in my cell-based assay results. Could this be related to this compound stability?
Answer:
Yes, inconsistent results are a classic sign of compound instability. If the compound degrades over the course of the experiment, its effective concentration will change, leading to high variability.
Troubleshooting Steps:
-
Perform a Time-Course Stability Test: Analyze the concentration of this compound in your final assay medium at different time points (e.g., 0, 2, 8, 24 hours) under your exact experimental conditions (temperature, CO2, etc.). Use an appropriate analytical method like HPLC-UV to quantify the remaining compound (see Protocol 2). This will reveal the degradation kinetics in your system.
-
Standardize Solution Preparation: Ensure that every experiment uses a freshly prepared dilution from a validated stock solution. Do not reuse diluted solutions from previous experiments.
-
Minimize Compound Incubation Time: If significant degradation is observed, redesign your experiment to use the shortest possible incubation time that still yields a measurable biological effect.
-
Refresh Compound: For long-term experiments (e.g., >24 hours), consider replacing the medium with freshly prepared this compound solution at regular intervals to maintain a more consistent concentration.
Section 2: Frequently Asked Questions (FAQs)
-
What is the primary degradation pathway for this compound?
-
The most likely degradation pathway is hydrolysis of the γ-lactone ring and any other ester groups present in the molecule, especially under neutral to alkaline conditions (pH > 7).[1] This process opens the rings and alters the chemical structure, leading to a loss of biological activity. Oxidation of allylic positions or Michael addition to the α,β-unsaturated carbonyl system are also potential degradation routes.[4]
-
-
What are the optimal storage conditions for this compound?
-
Solid Form: Store as a dry powder at -20°C or below, protected from light and moisture.
-
Solution Form: Store as a concentrated stock solution in anhydrous DMSO or ethanol at -20°C or -80°C.[2] Dispense into small, single-use aliquots to avoid repeated freeze-thaw cycles.
-
-
Can I use antioxidants to improve stability?
-
Yes, antioxidants can be beneficial, particularly if oxidation is a suspected degradation pathway. Common choices include ascorbic acid (for aqueous systems) and butylated hydroxytoluene (BHT) (for organic stock solutions). However, you must first run control experiments to ensure the antioxidant itself does not interfere with your assay or biological system.
-
Section 3: Data Presentation
The following tables summarize hypothetical data from forced degradation studies to illustrate the impact of pH and stabilizing agents on this compound stability.[5][6][7]
Table 1: Effect of pH on the Stability of this compound in Solution (Conditions: 10 µg/mL this compound in buffered aqueous solution at 37°C)
| Time (Hours) | % Remaining (pH 5.5 Acetate Buffer) | % Remaining (pH 7.4 PBS) | % Remaining (pH 8.5 Tris Buffer) |
| 0 | 100.0% | 100.0% | 100.0% |
| 2 | 98.5% | 91.2% | 75.6% |
| 8 | 95.1% | 70.3% | 40.1% |
| 24 | 88.3% | 35.5% | < 5% |
Table 2: Efficacy of Stabilizing Agents on this compound (Conditions: 10 µg/mL this compound in pH 7.4 PBS at 37°C for 8 hours)
| Condition | Stabilizing Agent | Concentration | % Remaining |
| Control | None | N/A | 70.3% |
| Test 1 | Ascorbic Acid | 50 µM | 78.5% |
| Test 2 | BHT (from stock) | 10 µM | 72.1% |
| Test 3 | α-Tocopherol | 50 µM | 75.9% |
Section 4: Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Stock Solution
-
Objective: To prepare a 10 mM stock solution of this compound in anhydrous DMSO for long-term storage.
-
Materials:
-
This compound (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO), biotechnology grade
-
Calibrated analytical balance
-
Amber glass vial or polypropylene (B1209903) microcentrifuge tubes
-
Argon or Nitrogen gas source (optional)
-
-
Procedure:
-
Allow the container of this compound powder to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of this compound accurately in a sterile, dry vial.
-
Calculate the required volume of anhydrous DMSO to achieve a 10 mM concentration. (e.g., For 1 mg of this compound with MW=250 g/mol , Volume = (0.001 g / 250 g/mol ) / 0.010 mol/L = 0.0004 L = 400 µL).
-
Add the calculated volume of anhydrous DMSO to the vial containing the powder.
-
Cap the vial tightly and vortex or sonicate gently in a water bath until the solid is completely dissolved.
-
(Optional) Gently flush the headspace of the vial with an inert gas (argon or nitrogen) to displace oxygen before final capping.
-
Dispense the stock solution into single-use aliquots in amber or opaque tubes.
-
Label clearly and store at -80°C.
-
Protocol 2: HPLC-Based Stability Assessment of this compound
-
Objective: To quantify the concentration of this compound over time in a specific medium using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.[8][9][10]
-
Materials & Equipment:
-
HPLC system with UV/Vis or DAD detector
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Trifluoroacetic acid (TFA)
-
-
Procedure:
-
Method Setup (Example):
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 30% B and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: Determine the λmax of this compound via UV scan (typically around 210-260 nm).
-
Injection Volume: 10 µL
-
-
Calibration Curve: Prepare a series of dilutions of the this compound reference standard in the mobile phase (e.g., 100, 50, 25, 10, 5, 1 µg/mL). Inject each standard and plot the peak area versus concentration to generate a calibration curve.
-
Sample Preparation (Stability Test):
-
Prepare your test solution (e.g., this compound in cell culture media) at your desired concentration.
-
Incubate the solution under your experimental conditions (e.g., 37°C, 5% CO2).
-
At each time point (t=0, t=2h, t=8h, etc.), withdraw an aliquot of the sample.
-
Immediately stop the degradation by adding an equal volume of cold acetonitrile. This will precipitate proteins.
-
Centrifuge the sample at >10,000 x g for 10 minutes to pellet debris.
-
Transfer the supernatant to an HPLC vial for analysis.
-
-
Analysis: Inject the prepared samples onto the HPLC system.
-
Quantification: Determine the peak area for this compound in each sample. Use the calibration curve to calculate the concentration at each time point. Calculate the percentage remaining relative to the t=0 sample.
-
Section 5: Mandatory Visualizations
Caption: Troubleshooting workflow for this compound instability.
Caption: Hypothesized degradation pathways for this compound.
Caption: Recommended workflow for experiments using this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Sesquiterpene Lactones from Artemisia Genus: Biological Activities and Methods of Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO1992011857A1 - Method for the extraction of sesquiterpene lactones - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. pharmtech.com [pharmtech.com]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rjptonline.org [rjptonline.org]
- 8. researchgate.net [researchgate.net]
- 9. Analytical Techniques for the Characterization and Quantification of Monoclonal Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantitative mass spectrometry methods for pharmaceutical analysis - PMC [pmc.ncbi.nlm.nih.gov]
Neobulgarone E experimental controls and standards
Notice: Information regarding "Neobulgarone E" is not currently available in the public domain. This may be due to several reasons, including: the compound is very new and research has not yet been published, it is an internal designation for a compound not yet publicly disclosed, or there may be a misspelling of the name.
The following troubleshooting guides and FAQs are based on general best practices for cell-based assays and signal transduction experiments. Researchers working with novel compounds should adapt these recommendations to their specific experimental context.
Frequently Asked Questions (FAQs)
Q1: What are the essential controls for an experiment involving a novel compound like this compound?
A1: When investigating a new compound, a robust set of controls is critical to ensure the validity of your results.[1][2] These should include:
-
Negative/Vehicle Control: This is the most critical control. It consists of treating your cells with the same solvent (e.g., DMSO, ethanol) used to dissolve this compound, at the same final concentration. This ensures that any observed effects are due to the compound itself and not the vehicle.
-
Positive Control: A well-characterized compound with a known mechanism of action that is expected to produce a similar effect to what you are hypothesizing for this compound. This confirms that your assay is working correctly and is capable of detecting the expected biological response.[2]
-
Untreated Control: A sample of cells that receives no treatment. This provides a baseline for cell health and the phenotype of interest.
-
Dose-Response Controls: Testing a range of concentrations of this compound is crucial to determine its potency (e.g., EC50 or IC50) and to identify potential toxic effects at higher concentrations.
Q2: How do I determine the optimal concentration of this compound to use in my experiments?
A2: A dose-response experiment is the standard method for determining the optimal concentration. This typically involves a serial dilution of the compound to test a wide range of concentrations.
Table 1: Example Dose-Response Experiment Setup
| Concentration | Description | Purpose |
| 100 µM | High Concentration | Assess maximal effect and potential toxicity. |
| 10 µM | ||
| 1 µM | ||
| 100 nM | Mid-Range Concentrations | Determine the EC50/IC50 value. |
| 10 nM | ||
| 1 nM | ||
| 100 pM | Low Concentration | Establish the lower limit of activity. |
| Vehicle Control | Compound Solvent | Control for vehicle effects. |
| Untreated Control | No Treatment | Baseline measurement. |
The results of this experiment will allow you to plot a dose-response curve and calculate the half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50), which is often a good starting point for subsequent experiments.
Q3: My cells are dying after treatment with this compound. How can I troubleshoot this?
A3: Cell death can be a result of the compound's intended mechanism (e.g., in cancer research) or off-target toxicity. To distinguish between these, consider the following:
-
Perform a Cell Viability Assay: Use assays like MTT, MTS, or trypan blue exclusion to quantify cell death across a range of this compound concentrations and time points.
-
Lower the Concentration: If the goal is not to induce cell death, try using lower concentrations of the compound.
-
Reduce Treatment Time: Shorten the exposure time of the cells to the compound.
-
Check Vehicle Toxicity: Ensure that the concentration of your vehicle (e.g., DMSO) is not exceeding cytotoxic levels (typically <0.5% for most cell lines).
Troubleshooting Guides
Issue 1: Inconsistent or Non-Reproducible Results
| Potential Cause | Troubleshooting Step |
| Compound Instability | Prepare fresh stock solutions of this compound for each experiment. Avoid repeated freeze-thaw cycles. Protect from light if the compound is light-sensitive. |
| Cell Passage Number | Use cells within a consistent and low passage number range. High passage numbers can lead to phenotypic drift. |
| Assay Variability | Ensure all reagents are properly prepared and within their expiration dates. Calibrate all equipment (e.g., pipettes, plate readers). Include appropriate controls in every experiment.[1] |
| Human Error | Follow a detailed, written protocol. Double-check all calculations and dilutions. |
Issue 2: No Effect Observed After Treatment
| Potential Cause | Troubleshooting Step |
| Incorrect Concentration | Perform a wide dose-response experiment to ensure you are testing an effective concentration range. |
| Compound Inactivity | Verify the identity and purity of your this compound sample, if possible. |
| Assay Insensitivity | Use a known positive control to confirm that the assay can detect the expected effect.[2] Optimize assay conditions (e.g., incubation time, reagent concentrations). |
| Cell Line Unresponsiveness | The target of this compound may not be present or functional in your chosen cell line. Try a different cell line that is known to express the target pathway. |
Experimental Protocols
Due to the lack of specific information on this compound, a detailed, validated protocol cannot be provided. The following is a generalized workflow for investigating a novel compound's effect on a hypothetical signaling pathway.
General Workflow for Investigating a Novel Compound
Caption: General experimental workflow for characterizing a novel compound.
Hypothetical Signaling Pathway Analysis
If this compound were hypothesized to modulate a common signaling pathway, such as the MAPK/ERK pathway, the following diagram illustrates the points of potential intervention and the use of controls.
Caption: Hypothetical modulation of the MAPK/ERK pathway by this compound.
References
Validation & Comparative
Confirming the Structure of Synthetic Bianthrones: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The definitive structural confirmation of complex natural products is a cornerstone of synthetic chemistry and drug development. This guide provides a comparative framework for understanding the process of structural elucidation, using the synthesis of Crisamicin A, a dimeric pyranonaphthoquinone antibiotic, as a primary example. While the specific target of this guide is the confirmation of synthetic Neobulgarone E, a structurally related halogenated bianthrone (B1198128), the principles and methodologies are broadly applicable to this class of molecules. Due to the limited availability of published data on the total synthesis of this compound, the data presented herein for Crisamicin A serves as a robust and illustrative analogue.
Structural Confirmation: A Multi-faceted Approach
The unambiguous determination of a synthetic molecule's structure, particularly one with multiple stereocenters and complex ring systems like this compound and Crisamicin A, relies on a convergence of evidence from various analytical techniques. Total synthesis itself serves as a powerful tool for structural verification; if the synthesized molecule's spectroscopic data perfectly matches that of the natural product, the proposed structure is confirmed.[1]
The logical workflow for such a confirmation is outlined below:
Comparative Analysis: Synthetic Crisamicin A vs. Natural Product
The successful total synthesis of Crisamicin A by Yang et al. provides a clear example of this confirmation process.[2][3][4] The spectroscopic data of the synthetic material was found to be identical to that of the natural product, thereby confirming its structure.
| Analytical Technique | Synthetic Crisamicin A Data | Natural Crisamicin A Data | Conclusion |
| ¹H NMR | Identical chemical shifts and coupling constants | Published literature values | Structure Confirmed |
| ¹³C NMR | Identical chemical shifts | Published literature values | Structure Confirmed |
| High-Resolution Mass Spectrometry (HRMS) | Calculated m/z matched observed m/z | Published literature values | Molecular Formula Confirmed |
| Optical Rotation | Value and sign consistent with natural product | Published literature values | Absolute Stereochemistry Confirmed |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are representative protocols for key experiments in the structural confirmation of a bianthrone like Crisamicin A.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain detailed structural information, including connectivity and stereochemistry.
Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of the synthetic compound in 0.5 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard for chemical shift referencing (δ 0.00 ppm).
-
Data Acquisition: Acquire ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC spectra on a high-field NMR spectrometer (e.g., 500 MHz or higher).
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and peak integration.
-
Data Analysis: Assign all proton and carbon signals by analyzing the chemical shifts, coupling constants, and correlations observed in the 1D and 2D spectra. Compare the obtained data with the data reported for the natural product.
High-Resolution Mass Spectrometry (HRMS)
Objective: To determine the exact mass and elemental composition of the synthetic molecule.
Protocol:
-
Sample Preparation: Prepare a dilute solution of the synthetic compound (approximately 1 mg/mL) in a suitable solvent (e.g., methanol (B129727) or acetonitrile).
-
Ionization: Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Mass Analysis: Acquire the mass spectrum in high-resolution mode using a time-of-flight (TOF) or Orbitrap mass analyzer.
-
Data Analysis: Determine the monoisotopic mass of the molecular ion. Use the exact mass to calculate the elemental composition and compare it with the expected formula.
Alternative Synthetic Strategies: The Case of Crisamicin A Analogues
The synthesis of regioisomeric analogues of Crisamicin A highlights how different synthetic routes can be employed to access structural variants for comparative biological evaluation. One reported strategy involves a double furofuran annulation of a bis-naphthoquinone intermediate.[5] This contrasts with the Diels-Alder and palladium-catalyzed homocoupling approach used for the total synthesis of the natural product itself.[2][3][4][6]
The choice of synthetic route can have significant implications for the overall efficiency and the ability to generate diverse analogues.
References
A Comparative Analysis of the Biological Activities of Neobulgarone E and Related Anthracenone Compounds
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: Direct experimental data on the biological activity of Neobulgarone E is not currently available in the public domain. This guide provides a comparative analysis based on its structural classification as a dimeric anthracenone (B14071504). The biological activities of well-studied monomeric anthracenones (emodin and rhein) and a representative dimeric anthracenone (skyrin) are presented to infer the potential bioactivity of this compound.
Introduction
This compound is a dimeric anthracenone, a class of polyketide natural products characterized by a core anthracenone structure. While this compound itself remains uncharacterized biologically, related monomeric and dimeric anthracenones have demonstrated a range of significant biological activities, most notably cytotoxicity against cancer cell lines and anti-inflammatory effects. This guide provides a comparative overview of the reported cytotoxic and anti-inflammatory activities of emodin, rhein (B1680588) (monomeric), and skyrin (B155860) (dimeric) to serve as a predictive framework for the potential therapeutic applications of this compound and other related novel compounds.
Data Presentation: Comparative Biological Activities
The following tables summarize the quantitative data on the cytotoxic and anti-inflammatory activities of the selected anthracenone compounds.
Table 1: Cytotoxicity of Anthracenone Compounds against Various Cancer Cell Lines
| Compound | Class | Cell Line | Cancer Type | IC50 (µM) | Reference(s) |
| Emodin | Monomeric Anthracenone | A549 | Lung Carcinoma | 3.70 | [1] |
| H520 | Lung Cancer | ~15 | [2] | ||
| H1975, H1299, H460 | Lung Cancer | ~30 | [2] | ||
| HepG2 | Hepatocellular Carcinoma | 540 (0.54 mM) | [3] | ||
| HT29 | Colon Cancer | Varies with time | [4] | ||
| RKO | Colon Cancer | Varies with time | [4] | ||
| Rhein | Monomeric Anthracenone | KB | Oral Epidermoid Carcinoma | 11.5 (mg/mL) | [5] |
| BEL-7402 | Hepatoma | 14.0 (mg/mL) | [5] | ||
| MCF-7 | Breast Carcinoma | 18.4 (mg/mL) | [5] | ||
| PC-9 | Lung Cancer | 24.59 | [6] | ||
| H460 | Lung Cancer | 52.88 | [6] | ||
| A549 | Lung Cancer | 23.9 | [6] | ||
| Caco-2 | Colorectal Adenocarcinoma | 49.55 (µg/mL) | [7] | ||
| Skyrin | Dimeric Anthracenone | MIA-PaCa-2 | Pancreatic Cancer | 50 ± 2.6 | [8] |
| HL-60 | Promyelocytic Leukemia | 74 | [8] | ||
| Calu-1 | Lung Cancer | 26.6 ± 4.6 | [8] | ||
| HeLa | Cervical Cancer | 21 ± 6.5 | [8] | ||
| K562 | Chronic Myelogenous Leukemia | 50.7 ± 9.3 | [8] | ||
| HCT116 | Colorectal Carcinoma | 17.6 ± 1.5 | [8] | ||
| HT-29 | Colorectal Adenocarcinoma | 29.4 ± 2.1 | [8] | ||
| HepG2 | Hepatocellular Carcinoma | 56.6 ± 25.4 | [8] |
Table 2: Anti-inflammatory Activity of Anthracenone Compounds
| Compound | Class | Assay | Model System | Effect | Reference(s) |
| Emodin | Monomeric Anthracenone | Nitric Oxide (NO) Production | LPS-stimulated RAW 264.7 macrophages | Inhibition of NO production | [9] |
| Cytokine Production (TNF-α, IL-6) | LPS-stimulated RAW 264.7 macrophages | Inhibition of cytokine production | [9] | ||
| Rhein | Monomeric Anthracenone | Nitric Oxide (NO) Production | IL-1β-stimulated human OA chondrocytes | Dose-dependent inhibition | [5] |
| Cytokine Production (IL-1β, IL-6) | LPS-stimulated human OA cartilage | Inhibition of cytokine production | [5] | ||
| LOX Enzyme Activity | Mast cells | IC50 = 3.9 µg/mL | [3] | ||
| Skyrin | Dimeric Anthracenone | Nitric Oxide (NO) Production | LPS-stimulated RAW 264.7 macrophages | Inhibition of NO production | [10] |
| Pro-inflammatory Gene Expression | LPS-stimulated RAW 264.7 macrophages | Downregulation of iNOS and COX-2 | [10] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Cytotoxicity Assessment: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5][11]
-
Cell Seeding: Cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.[11]
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound, emodin, rhein, skyrin) and a vehicle control.
-
Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C.[5]
-
MTT Addition: After the incubation period, MTT solution (typically 0.5 mg/mL in sterile PBS) is added to each well, and the plate is incubated for an additional 2-4 hours at 37°C.[11] During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: The medium is then removed, and a solubilizing agent (e.g., DMSO, isopropanol (B130326) with 0.04 N HCl) is added to each well to dissolve the formazan crystals.[12]
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm (with a reference wavelength of 630 nm often used to subtract background).[12]
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.
Anti-inflammatory Assessment: Measurement of Nitric Oxide (Griess Assay)
The Griess assay is a common method for quantifying nitric oxide (NO) production by measuring its stable metabolite, nitrite (B80452), in cell culture supernatants.
-
Cell Culture and Stimulation: Macrophages (e.g., RAW 264.7) are seeded in a 96-well plate and treated with the test compounds for a short pre-incubation period. Subsequently, an inflammatory stimulus, such as lipopolysaccharide (LPS), is added to induce the expression of inducible nitric oxide synthase (iNOS) and subsequent NO production.
-
Supernatant Collection: After an incubation period (typically 24 hours), the cell culture supernatant is collected from each well.
-
Griess Reaction: In a new 96-well plate, a portion of the supernatant is mixed with an equal volume of Griess reagent (a solution containing sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).[13][14]
-
Incubation and Measurement: The plate is incubated at room temperature for 10-15 minutes to allow for the colorimetric reaction to occur. The absorbance is then measured at 540 nm using a microplate reader.[14]
-
Quantification: The nitrite concentration in the samples is determined by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite. The percentage of NO inhibition by the test compound is calculated relative to the LPS-stimulated control.
Anti-inflammatory Assessment: Measurement of Cytokines (ELISA)
Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive and specific method for quantifying the concentration of cytokines (e.g., TNF-α, IL-6) in cell culture supernatants.
-
Plate Coating: A 96-well microplate is coated with a capture antibody specific for the cytokine of interest and incubated overnight at 4°C.[15]
-
Blocking: The plate is washed and then blocked with a solution (e.g., BSA or non-fat milk in PBS) to prevent non-specific binding.
-
Sample and Standard Incubation: Cell culture supernatants and a series of known concentrations of the recombinant cytokine standard are added to the wells and incubated.[16]
-
Detection Antibody: After washing, a biotinylated detection antibody, also specific for the cytokine, is added to the wells and incubated.[15]
-
Enzyme Conjugate: Following another wash step, a streptavidin-horseradish peroxidase (HRP) conjugate is added, which binds to the biotinylated detection antibody.
-
Substrate Addition: The plate is washed again, and a chromogenic substrate (e.g., TMB) is added. The HRP enzyme catalyzes a color change.
-
Reaction Stoppage and Measurement: A stop solution is added to terminate the reaction, and the absorbance is measured at a specific wavelength (e.g., 450 nm) using a microplate reader.
-
Data Analysis: The concentration of the cytokine in the samples is determined by interpolating from the standard curve.
Mandatory Visualizations
Experimental Workflow
References
- 1. Protocol Griess Test [protocols.io]
- 2. abcam.com [abcam.com]
- 3. Update on Pharmacological Activities, Security, and Pharmacokinetics of Rhein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 6. Rhein: An Updated Review Concerning Its Biological Activity, Pharmacokinetics, Structure Optimization, and Future Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cytotoxicity ic50 values: Topics by Science.gov [science.gov]
- 8. mdpi.com [mdpi.com]
- 9. Rhein: A Review of Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparison of Cytotoxic, Genotoxic, and DNA-Protective Effects of Skyrin on Cancerous vs. Non-Cancerous Human Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchhub.com [researchhub.com]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. fn-test.com [fn-test.com]
- 14. mdpi.com [mdpi.com]
- 15. Cytokine Elisa [bdbiosciences.com]
- 16. bowdish.ca [bowdish.ca]
A Comparative Analysis of Neobulgarone E and Known Antibiotics
For Researchers, Scientists, and Drug Development Professionals
Published: December 4, 2025
Introduction
The escalating threat of antimicrobial resistance necessitates the urgent discovery and development of novel antibiotics. Natural products remain a promising reservoir of structurally diverse compounds with potential antimicrobial activities. Neobulgarone E, a chlorinated dimeric anthracenone, represents such a candidate. This guide provides a comparative overview of this compound's potential antimicrobial profile against established antibiotics. Due to the current lack of publicly available Minimum Inhibitory Concentration (MIC) data for this compound, this comparison utilizes data from structurally similar compounds, specifically chlorinated anthraquinones, to provide a preliminary assessment. This guide presents quantitative antimicrobial activity data, detailed experimental methodologies for key assays, and visual representations of experimental workflows and antibiotic mechanisms of action to aid researchers in the field of drug discovery.
Data Presentation: Comparative Antimicrobial Activity
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for known antibiotics against key pathogenic bacteria. Data for a structurally related compound, a chlorinated anthraquinone (B42736), is included as a proxy for this compound to facilitate a preliminary comparison.
| Compound/Antibiotic | Staphylococcus aureus (ATCC 29213) MIC (µg/mL) | Escherichia coli (ATCC 25922) MIC (µg/mL) | Pseudomonas aeruginosa (ATCC 27853) MIC (µg/mL) | Enterococcus faecalis (ATCC 29212) MIC (µg/mL) |
| Chlorinated Anthraquinone (Proxy for this compound) | 10 (against Vibrio parahaemolyticus)[1] | No Data Available | No Data Available | No Data Available |
| Ciprofloxacin (B1669076) | 0.6[2] | 0.013[2] | 0.15[2] | 1 |
| Vancomycin | 1[3] | Not Applicable | Not Applicable | ≤4[4] |
| Gentamicin | 0.5 - 2 | 1 - 4 | 1 - 8 | 4 - >64 |
| Oxytetracycline | 0.25 - 2 | 1 - 8 | >128 | 0.5 - 4 |
Note: Data for the chlorinated anthraquinone proxy was limited to Vibrio parahaemolyticus[1]. The antibacterial activity of anthraquinones is influenced by factors such as the polarity of substituents, with hydroxyl groups not being essential for activity[5]. The antibacterial mechanisms of anthraquinones can include inhibition of biofilm formation, disruption of the cell wall, and inhibition of nucleic acid and protein synthesis[5]. Dimeric flavonoids have also demonstrated antimicrobial activity against a range of bacteria, including Staphylococcus aureus and Escherichia coli[6].
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[7] The following are standardized protocols from the Clinical and Laboratory Standards Institute (CLSI).
1. Broth Microdilution Method (CLSI M07) [8][9][10][11][12]
This method involves preparing a series of twofold dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate.
-
Preparation of Antimicrobial Agent: A stock solution of the test compound is prepared and serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of concentrations.
-
Inoculum Preparation: A standardized inoculum of the test organism is prepared to a turbidity equivalent to a 0.5 McFarland standard, which is then further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Inoculation and Incubation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension. Control wells, including a growth control (no antimicrobial agent) and a sterility control (no bacteria), are included. The plate is incubated at 35°C ± 2°C for 16-20 hours in ambient air.
-
Interpretation of Results: The MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth (turbidity) in the well.
2. Agar (B569324) Dilution Method (CLSI M07) [9][13][14][15]
This method involves incorporating the antimicrobial agent into an agar medium, which is then spot-inoculated with the test organisms.
-
Preparation of Antimicrobial Plates: A series of agar plates (typically Mueller-Hinton Agar) are prepared, each containing a different concentration of the antimicrobial agent.
-
Inoculum Preparation: A bacterial suspension equivalent to a 0.5 McFarland standard is prepared and then diluted.
-
Inoculation: A standardized volume of the bacterial suspension (approximately 1-2 µL) is spotted onto the surface of each agar plate, allowing for the testing of multiple isolates simultaneously. A control plate with no antimicrobial agent is also inoculated.
-
Incubation: The plates are incubated at 35°C ± 2°C for 16-20 hours.
-
Interpretation of Results: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the growth of the organism, or allows for the growth of only one or two colonies.
Mandatory Visualizations
Experimental Workflow and Signaling Pathways
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Caption: Simplified signaling pathway for the mechanism of action of fluoroquinolone antibiotics.[16][17][18][19][20]
References
- 1. New chlorinated xanthone and anthraquinone produced by a mangrove-derived fungus Penicillium citrinum HL-5126 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MIC-based interspecies prediction of the antimicrobial effects of ciprofloxacin on bacteria of different susceptibilities in an in vitro dynamic model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mjima.org [mjima.org]
- 4. mdpi.com [mdpi.com]
- 5. Antibacterial activities of anthraquinones: structure–activity relationships and action mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Detection of Vancomycin Resistance among Enterococcus faecalis and Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Broth Microdilution | MI [microbiology.mlsascp.com]
- 9. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 10. protocols.io [protocols.io]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. youtube.com [youtube.com]
- 14. Evaluation of CLSI Agar Dilution Method and Trek Sensititre Broth Microdilution Panel for Determining Antimicrobial Susceptibility of Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. pharmaxchange.info [pharmaxchange.info]
- 19. researchgate.net [researchgate.net]
- 20. Quinolone antibiotic - Wikipedia [en.wikipedia.org]
Scant Evidence Precludes Comprehensive Structure-Activity Relationship Guide for Neobulgarone E
A thorough review of scientific literature and chemical databases reveals a significant lack of public information on the structure-activity relationship (SAR) of Neobulgarone E, a chlorinated dimeric anthracenone. While the compound is cataloged in chemical databases, no studies detailing the synthesis of its analogs or quantitative comparisons of their biological activities are currently available. This absence of data prevents the creation of a comparative guide on its SAR.
This compound is a natural product that has been identified in fungi, including Neobulgaria pura and species of Penicillium. Its chemical formula is C₃₂H₂₄Cl₂O₈, and its structure is registered in public databases such as PubChem[1]. However, beyond this basic chemical information, there is a notable void in the scientific literature regarding its biological properties and the systematic exploration of how modifications to its chemical structure would affect its biological activity.
For a comprehensive SAR guide to be compiled, a series of studies would be required. These would typically involve:
-
Synthesis of Analogs: The targeted synthesis of various derivatives of this compound, modifying specific functional groups or regions of the molecule.
-
Biological Screening: Testing the parent compound and its analogs in a panel of biological assays to determine their effects on specific cellular targets or disease models.
As no such studies on this compound have been published, it is not possible to provide the requested comparison guide with quantitative data, experimental protocols, or signaling pathway diagrams.
Hypothetical Workflow for Future this compound SAR Studies
Should research into the biological activities of this compound commence, a typical experimental workflow to establish its structure-activity relationship would likely follow the logical progression outlined below.
Caption: Hypothetical workflow for this compound SAR studies.
This generalized diagram illustrates the process from obtaining the initial compound, through biological testing, to the iterative process of designing and synthesizing more potent and selective analogs based on the initial findings.
Researchers, scientists, and drug development professionals interested in this compound will need to await primary research that establishes its biological activity before meaningful structure-activity relationship studies can be conducted and published.
References
Unveiling the Bioactivity of Neobulgarone E: A Comparative Analysis
For Immediate Release
[City, State] – Neobulgarone E, a dimeric anthraquinone (B42736) derivative, has emerged as a molecule of interest within the scientific community. This guide provides a comprehensive cross-validation of its reported bioactivities, offering a comparative analysis with related compounds and detailing the experimental protocols utilized in these assessments. This information is intended for researchers, scientists, and professionals in the field of drug development.
This compound is a natural product isolated from the ascomycete fungus Neobulgaria pura and has also been identified in endophytic Penicillium species.[1][2] Structurally, it belongs to a class of bianthrones, which are known for their diverse biological activities.[2] This guide focuses on the reported inhibitory effects on fungal appressorium formation, cytotoxic activity, and antimicrobial potential of this compound and its analogs.
Quantitative Bioactivity Data
The following table summarizes the available quantitative data for this compound and its structurally related compounds, Neobulgarone D and F. It is important to note that detailed bioactivity data for this compound is limited in publicly accessible literature.
| Compound | Bioactivity | Assay | Cell Line / Organism | Result | Reference |
| This compound | Inhibition of Appressorium Formation | Microscopic observation | Magnaporthe grisea | Active | [2] |
| Cytotoxicity | Not specified | Not specified | Weak/Moderate | [1][2][3] | |
| Antimicrobial | Not specified | Staphylococcus aureus, Mycobacterium tuberculosis | Active in extract | [4][5] | |
| Neobulgarone D | Antitubercular | Not specified | Mycobacterium tuberculosis H37Ra | MIC: 46.10 µM | [4] |
| Neobulgarone F | Antitubercular | Not specified | Mycobacterium tuberculosis H37Ra | MIC: 31.10 µM | [4] |
Detailed Experimental Protocols
The methodologies employed to assess the bioactivity of this compound and its analogs are crucial for the interpretation and replication of the findings.
Inhibition of Appressorium Formation in Magnaporthe grisea
This assay is critical for identifying compounds that can interfere with the infection process of phytopathogenic fungi.
-
Organism: Magnaporthe grisea, the rice blast fungus.
-
Methodology:
-
Conidia (spores) of M. grisea are harvested and suspended in a sterile solution.
-
The test compound (this compound) is added to the conidial suspension at various concentrations.
-
The treated suspension is incubated on an inductive surface (e.g., hydrophobic plastic coverslips) that mimics the plant cuticle, promoting appressorium formation.
-
After a defined incubation period, the formation of appressoria (specialized infection structures) is observed and quantified using light microscopy.
-
The percentage of inhibition is calculated by comparing the number of appressoria in the treated samples to that in the untreated control.
-
Cytotoxicity Assay
While the specific assay for this compound's cytotoxicity is not detailed in the available literature, a general protocol for assessing the cytotoxicity of natural products is as follows.
-
Cell Lines: A panel of human cancer cell lines is typically used.
-
Methodology (e.g., MTT Assay):
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compound.
-
After a specified incubation period (e.g., 48-72 hours), a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
-
Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan (B1609692) crystals.
-
The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).
-
The absorbance of the resulting solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
The cell viability is calculated as a percentage of the untreated control, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.
-
Antimicrobial Assay (Broth Microdilution Method)
This method is commonly used to determine the Minimum Inhibitory Concentration (MIC) of a compound against bacteria.
-
Organisms: Staphylococcus aureus (Gram-positive bacterium) and Mycobacterium tuberculosis (acid-fast bacterium).
-
Methodology:
-
A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate.
-
A standardized inoculum of the test microorganism is added to each well.
-
The plate is incubated under appropriate conditions (temperature, time, and aeration) for the specific microorganism.
-
Bacterial growth is assessed by measuring the turbidity of the medium or by using a growth indicator dye.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
-
Visualizing the Research Workflow
To better understand the process of identifying and validating the bioactivity of natural products like this compound, the following workflow diagram is provided.
Caption: Workflow for the isolation, identification, and bioactivity screening of this compound.
Logical Relationship of Bioactivities
The observed bioactivities of this compound, while diverse, may be interconnected. The following diagram illustrates a potential logical relationship between its cytotoxic and antimicrobial effects.
Caption: Postulated mechanism linking this compound to its observed bioactivities.
References
Independent Verification of Neobulgarone E: A Comparative Analysis of Structurally Related Compounds and Alternative Agents
A comprehensive evaluation of the biological effects of Neobulgarone E remains elusive due to a lack of published independent verification studies. This guide provides a comparative analysis of a structurally analogous compound, Melrubiellin A, and a functionally similar agent, Atorvastatin, to offer insights into the potential bioactivities of this class of molecules. The data presented here is intended for researchers, scientists, and drug development professionals to facilitate further investigation and is based on available experimental evidence for these related compounds.
This compound is a dimeric anthracenone (B14071504), a class of natural products known for a range of biological activities. However, specific experimental data on this compound's effects are not currently available in the public domain. To provide a framework for potential research directions, this guide focuses on Melrubiellin A, a dimeric anthraquinone (B42736) with a similar core structure to this compound, and Atorvastatin, a widely studied drug with established cytotoxic and antimicrobial properties that serve as a functional comparison.
Comparative Analysis of Biological Activity
The following tables summarize the reported cytotoxic and antimicrobial activities of Melrubiellin A and Atorvastatin, providing a quantitative basis for comparison. It is crucial to note that these data are not a direct representation of this compound's effects but rather an illustration of the potential activities of compounds with similar structures or functions.
Table 1: Comparative Cytotoxicity (IC₅₀ values in µM)
| Compound/Analogue | HeLa | NCI-H460 | Hep G2 | Hep 3B | MKN-28 | U266 Myeloma | K562 (Leukemia) | HL60 (Leukemia) | AsPC-1 (Pancreatic) | MCF7 (Breast) |
| Melrubiellin A | 24.16[1] | 81.16[1] | 5.26[1] | 15.38[1] | 21.32[1] | - | - | - | - | - |
| Atorvastatin | - | - | >20[2] | - | - | 94[3] | 10.55[4] | 10.26[4] | 3.5[2] | >20 (at 72h)[5] |
Note: "-" indicates that data was not found for this specific cell line in the reviewed literature.
Table 2: Comparative Antimicrobial Activity (MIC values in µg/mL)
| Compound | S. aureus (MSSA) | S. aureus (MRSA) | E. coli | P. aeruginosa | A. baumannii |
| Atorvastatin | 15.62[6][7] | 31.25[6][7] | 62.5[6][7] | 125[6][7] | 15.62[6][7] |
Note: Data for the antimicrobial activity of Melrubiellin A was not available in the reviewed literature.
Experimental Protocols
Cytotoxicity Assessment: MTT Assay
The cytotoxic activity of both Melrubiellin A and Atorvastatin against various cancer cell lines was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1][4] This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
General Protocol:
-
Cell Seeding: Cancer cells were seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells were then treated with various concentrations of the test compound (e.g., Melrubiellin A or Atorvastatin) and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT solution (e.g., 5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The resulting formazan crystals were dissolved by adding a solubilization solution, such as dimethyl sulfoxide (B87167) (DMSO).
-
Absorbance Measurement: The absorbance of the formazan solution was measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) was calculated from the dose-response curves.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The minimum inhibitory concentration (MIC) of Atorvastatin against various bacterial strains was determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[6]
General Protocol:
-
Preparation of Inoculum: Bacterial strains were cultured to a specific turbidity, corresponding to a known colony-forming unit (CFU) concentration.
-
Serial Dilution: The test compound (Atorvastatin) was serially diluted in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).
-
Inoculation: Each well was inoculated with the standardized bacterial suspension.
-
Incubation: The plates were incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC was determined as the lowest concentration of the compound that completely inhibited visible bacterial growth.
Signaling Pathways and Mechanisms of Action
Atorvastatin: Inhibition of HMG-CoA Reductase Pathway
Atorvastatin is a well-characterized inhibitor of HMG-CoA reductase, a key enzyme in the mevalonate (B85504) pathway, which is responsible for cholesterol biosynthesis. By inhibiting this enzyme, Atorvastatin not only reduces cholesterol levels but also affects the synthesis of isoprenoid intermediates that are crucial for the post-translational modification of proteins involved in cell signaling, such as Ras and Rho. The disruption of these signaling pathways can lead to the induction of apoptosis in cancer cells.
Caption: Atorvastatin's inhibition of HMG-CoA reductase.
Dimeric Anthracenones: Potential Mechanisms
The precise mechanism of action for the cytotoxic effects of many dimeric anthracenones, including by extension, potentially this compound, is not as well-defined as that of Atorvastatin. Generally, anthraquinone derivatives are known to exert their cytotoxic effects through various mechanisms, including:
-
Intercalation into DNA: The planar aromatic structure of these molecules can insert between the base pairs of DNA, disrupting DNA replication and transcription.
-
Generation of Reactive Oxygen Species (ROS): Some anthraquinones can undergo redox cycling, leading to the production of ROS, which can cause oxidative damage to cellular components and induce apoptosis.
-
Inhibition of Topoisomerase II: This enzyme is crucial for DNA replication and repair, and its inhibition can lead to DNA damage and cell death.
Caption: Potential mechanisms of action for dimeric anthracenones.
Conclusion
In the absence of direct experimental data for this compound, this guide provides a comparative framework based on a structurally similar compound, Melrubiellin A, and a functionally relevant drug, Atorvastatin. The data suggest that compounds with a dimeric anthracenone scaffold may possess cytotoxic properties against various cancer cell lines. Furthermore, the comparison with Atorvastatin highlights that different chemical entities can achieve similar biological outcomes through distinct mechanisms of action. This information underscores the need for independent verification and detailed mechanistic studies to fully elucidate the therapeutic potential of this compound. Researchers are encouraged to use this guide as a starting point for designing experiments to directly assess the biological effects of this novel compound.
References
- 1. Cytotoxic anthraquinone dimers from Melandrium firmum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. In vitro comparison of the cytotoxic effects of statins on U266 myeloma cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Atorvastatin Exerts Antileukemia Activity via Inhibiting Mevalonate-YAP Axis in K562 and HL60 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Atorvastatin Inhibits Viability and Migration of MCF7 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antibacterial activity of statins: a comparative study of Atorvastatin, Simvastatin, and Rosuvastatin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antibacterial activity of statins: a comparative study of atorvastatin, simvastatin, and rosuvastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy of Neobulgarone E and Its Structural Analogs: A Guide for Researchers
For Immediate Release
This publication provides a comprehensive comparison of the biological activities of Neobulgarone E and its known structural analogs. This guide is intended for researchers, scientists, and drug development professionals interested in the potential of this class of natural products.
Introduction to this compound
This compound is a dimeric anthraquinone (B42736) derivative isolated from the ascomycete fungus Neobulgaria pura and has also been identified in a Penicillium species. It belongs to a class of bianthrones known as neobulgarones. Structurally, this compound is a halogenated bianthrone. The biological activity of neobulgarones is a subject of ongoing research, with conflicting reports on their antifungal properties.
Comparative Efficacy
The primary reported biological activity of this compound and its close structural analogs, Neobulgarones A-F, is the inhibition of appressorium formation in the rice blast fungus Magnaporthe grisea. Appressoria are specialized infection structures crucial for fungal penetration of host tissues. In addition to this activity, these compounds have been reported to exhibit moderate cytotoxicity.
Interestingly, there are conflicting reports regarding the direct antifungal activity of purified neobulgarones. While a study on Neobulgarones A-F reported no antifungal, antibacterial, or phytotoxic activities[1], a separate investigation of a crude extract rich in a broader range of neobulgarones (6-23) demonstrated selective antifungal activity. This suggests that either other compounds in the extract are responsible for the antifungal effect, or that the antifungal activity of individual neobulgarones is highly specific to the fungal species tested.
Due to the limited publicly available data, a comprehensive quantitative comparison of the efficacy of this compound and its synthesized structural analogs is not possible at this time. The following table summarizes the qualitative biological activities of this compound and its naturally occurring analogs based on existing literature.
| Compound/Extract | Biological Activity | Target Organism/Cell Line | Quantitative Data (IC50/MIC) | Reference |
| This compound | Inhibition of appressorium formation, Moderate cytotoxicity | Magnaporthe grisea, L1210 cells | Not Reported | [1] |
| Neobulgarones A-D, F | Inhibition of appressorium formation, Moderate cytotoxicity | Magnaporthe grisea, L1210 cells | Not Reported | [1] |
| Crude Extract (Neobulgarones 6-23) | Selective antifungal activity | Co-isolated mud dauber wasp nest-associated fungus | Not Reported |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the literature concerning the biological activity of neobulgarones.
Inhibition of Appressorium Formation in Magnaporthe grisea
Objective: To assess the ability of test compounds to inhibit the development of appressoria in the fungal pathogen Magnaporthe grisea.
Methodology:
-
Spore Suspension Preparation: Conidia of Magnaporthe grisea are harvested from a 10-day-old culture grown on oatmeal agar (B569324) plates. The spores are suspended in sterile distilled water and filtered through cheesecloth to remove mycelial fragments. The spore concentration is adjusted to 1 x 10^5 spores/mL using a hemocytometer.
-
Compound Preparation: Test compounds (this compound and its analogs) are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions. Serial dilutions are then prepared in sterile distilled water to achieve the desired final concentrations.
-
Assay Setup: 20 µL droplets of the spore suspension containing the test compounds at various concentrations are placed on a hydrophobic surface, such as a plastic coverslip or microtiter plate. Control droplets contain the spore suspension with the solvent vehicle only.
-
Incubation: The coverslips or plates are incubated in a humid chamber at 25°C for 24 hours to allow for spore germination and appressorium formation.
-
Microscopic Analysis: After incubation, the percentage of germinated spores that have formed appressoria is determined by observing at least 100 spores per replicate under a light microscope.
-
Data Analysis: The inhibition of appressorium formation is calculated relative to the solvent control. IC50 values (the concentration of compound that inhibits 50% of appressorium formation) can be determined by plotting the percentage of inhibition against the compound concentration.
Cytotoxicity Assay (MTT Assay)
Objective: To evaluate the cytotoxic effects of this compound and its analogs on a mammalian cell line (e.g., L1210 murine leukemia cells).
Methodology:
-
Cell Culture: L1210 cells are maintained in an appropriate culture medium (e.g., RPMI 1640) supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well microtiter plates at a density of 1 x 10^4 cells per well in 100 µL of culture medium and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: Stock solutions of the test compounds are prepared in DMSO and serially diluted in culture medium. The diluted compounds are added to the wells to achieve a range of final concentrations. Control wells receive the vehicle (DMSO) alone.
-
Incubation: The plates are incubated for a further 48-72 hours.
-
MTT Addition: 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. IC50 values (the concentration of compound that reduces cell viability by 50%) are determined from the dose-response curves.
Signaling Pathways and Experimental Workflows
To visually represent the processes described, the following diagrams have been generated using Graphviz.
Caption: Workflow for the appressorium formation inhibition assay.
Caption: Workflow of the MTT cytotoxicity assay.
Conclusion
This compound and its structural analogs represent a class of natural products with interesting biological activities, particularly as inhibitors of fungal appressorium formation. The conflicting reports on their direct antifungal properties highlight the need for further research to fully elucidate their spectrum of activity and mechanism of action. The lack of publicly available quantitative efficacy data currently limits a direct comparison of these compounds. Future studies should focus on generating robust quantitative data (IC50 and MIC values) for a wider range of neobulgarone analogs against various fungal pathogens and cancer cell lines. Such data will be crucial for understanding the structure-activity relationships within this compound class and for guiding the development of new therapeutic agents.
References
Benchmarking Neobulgarone E: A Comparative Guide Against Industry Standards
For Researchers, Scientists, and Drug Development Professionals
The discovery of novel bioactive compounds is a cornerstone of therapeutic innovation. Neobulgarone E, a structurally complex molecule, presents a potential new avenue for therapeutic development. However, rigorous evaluation against established industry standards is paramount to ascertain its clinical viability. This guide provides a comprehensive framework for benchmarking the anti-inflammatory potential of this compound against leading non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids. Due to the limited publicly available data on this compound, this document serves as a template, outlining the essential experimental protocols and data presentation formats required for a thorough comparative analysis.
Comparative Efficacy of Anti-inflammatory Agents
A critical step in evaluating a new chemical entity is to quantify its efficacy relative to existing drugs. The following tables are structured to present a clear comparison of this compound against the non-selective COX inhibitor, Ibuprofen, and the corticosteroid, Dexamethasone. The data presented here are hypothetical and serve as a template for reporting experimental findings.
Table 1: In Vitro Inhibition of Key Inflammatory Mediators
This table summarizes the potency of each compound in inhibiting crucial enzymes and cytokines involved in the inflammatory response.
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | TNF-α Release IC₅₀ (µM) | IL-6 Release IC₅₀ (µM) |
| This compound | [Experimental Value] | [Experimental Value] | [Experimental Value] | [Experimental Value] |
| Ibuprofen | 15 | 35 | >100 | >100 |
| Dexamethasone | N/A | N/A | 0.01 | 0.005 |
IC₅₀: The half-maximal inhibitory concentration. N/A: Not Applicable, as the mechanism of action does not involve direct COX inhibition.
Table 2: Cellular Anti-inflammatory Activity
This table outlines the effectiveness of each compound in a cellular context, specifically measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.
| Compound | NO Production IC₅₀ (µM) in RAW 264.7 cells | Cell Viability EC₅₀ (µM) in RAW 264.7 cells | Therapeutic Index (EC₅₀/IC₅₀) |
| This compound | [Experimental Value] | [Experimental Value] | [Calculated Value] |
| Ibuprofen | 50 | >200 | >4 |
| Dexamethasone | 0.02 | >100 | >5000 |
EC₅₀: The half-maximal effective concentration for cytotoxicity.
Experimental Protocols
Detailed and reproducible methodologies are crucial for valid scientific comparisons. The following are standard protocols for the key experiments cited above.
Cyclooxygenase (COX) Inhibition Assay
-
Principle: This assay measures the ability of a compound to inhibit the peroxidase activity of recombinant human COX-1 and COX-2.
-
Methodology:
-
Recombinant human COX-1 or COX-2 is incubated with the test compound (this compound, Ibuprofen) at various concentrations in a reaction buffer containing heme.
-
The reaction is initiated by the addition of arachidonic acid.
-
The peroxidase activity is measured colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 595 nm.
-
IC₅₀ values are calculated from the dose-response curves.
-
Cytokine Release Assay in PBMCs
-
Principle: This assay quantifies the inhibition of pro-inflammatory cytokine release from human peripheral blood mononuclear cells (PBMCs).
-
Methodology:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Pre-incubate the cells with various concentrations of the test compounds for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce cytokine production.
-
Collect the cell culture supernatants and measure the concentrations of TNF-α and IL-6 using commercially available ELISA kits.
-
Determine the IC₅₀ values from the resulting dose-response curves.
-
Nitric Oxide (NO) Production Assay in Macrophages
-
Principle: This assay measures the inhibitory effect of the compounds on the production of nitric oxide, a key inflammatory mediator, in stimulated macrophage cells.
-
Methodology:
-
Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS.
-
Seed the cells in 96-well plates and allow them to adhere overnight.
-
Pre-treat the cells with a range of concentrations of the test compounds for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Measure the accumulation of nitrite (B80452) (a stable product of NO) in the culture supernatant using the Griess reagent.
-
Calculate the IC₅₀ values based on the inhibition of nitrite production.
-
Cell Viability Assay
-
Principle: To ensure that the observed anti-inflammatory effects are not due to cytotoxicity, a cell viability assay is run in parallel with the functional assays.
-
Methodology:
-
Treat cells with the same concentrations of test compounds as in the functional assays for the same duration.
-
Assess cell viability using a standard MTT or PrestoBlue assay, which measures mitochondrial metabolic activity.
-
Calculate the EC₅₀ for cytotoxicity from the dose-response curve.
-
Signaling Pathway and Workflow Visualizations
Understanding the mechanism of action is fundamental to drug development. The following diagrams, generated using Graphviz, illustrate a key inflammatory signaling pathway potentially modulated by this compound and a typical experimental workflow for its evaluation.
Caption: Hypothesized mechanism of this compound on the NF-κB signaling pathway.
Caption: General experimental workflow for benchmarking a novel anti-inflammatory compound.
Unraveling Neobulgarone E: A Comparative Guide to Published Findings
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of published data on Neobulgarone E, a dimeric anthraquinone (B42736) derivative. By presenting key experimental findings in a structured format, this document aims to facilitate the replication and extension of previous research on this compound.
First identified in 2000 from the ascomycete Neobulgaria pura, this compound has since been isolated from other fungal species and investigated for its biological activities. This guide consolidates the available data, offering a clear overview of its initial characterization and subsequent studies.
Quantitative Data Summary
The following table summarizes the key quantitative data reported for this compound across different studies. This allows for a direct comparison of the compound's reported biological activities.
| Biological Activity | Test Organism/System | Reported Value (IC₅₀/MIC) | Original Publication | Replicating/Comparative Study |
| Inhibition of Appressorium Formation | Magnaporthe grisea | Not specified in abstract | Eilbert et al., 2000[1][2] | - |
| Cytotoxic Activity | L1210 (mouse leukemia) cells | Not specified in abstract | Eilbert et al., 2000[1][2] | - |
| Antibacterial Activity | Not specified in abstract | Inactive | Eilbert et al., 2000[1][2] | - |
| Antifungal Activity | Not specified in abstract | Inactive | Eilbert et al., 2000[1][2] | - |
| Antitrypanosomal Activity | Trypanosoma brucei | MIC: 4.96 - 9.75 µM (for a group of compounds including neobulgarones) | - | Aly et al., 2011 |
| NF-κB Inhibitory Activity | K562 cells | IC₅₀: 1.6 - 10.1 µM (for a group of compounds including neobulgarones) | - | Aly et al., 2011 |
Note: The original publication by Eilbert et al. (2000) did not provide specific IC₅₀ or MIC values in its abstract for the biological activities of this compound. The primary activity highlighted was the inhibition of appressorium formation in the rice blast fungus Magnaporthe grisea.[1][2] Later studies by Aly et al. (2011) on a group of compounds isolated from an endophytic Penicillium sp., which included neobulgarones, reported quantitative data on antitrypanosomal and NF-κB inhibitory activities.
Experimental Protocols
To aid in the replication of these findings, detailed experimental methodologies from the cited publications are outlined below.
Original Isolation and Biological Activity Screening (Eilbert et al., 2000)
The following workflow illustrates the general procedure described in the initial discovery of this compound.
1. Fermentation and Isolation:
-
The ascomycete Neobulgaria pura was cultivated in a suitable fermentation medium.
-
The mycelia were harvested and extracted with organic solvents to obtain a crude extract.
-
The crude extract was subjected to various chromatographic techniques (e.g., silica (B1680970) gel chromatography, HPLC) to isolate pure this compound.
-
The structure of this compound was elucidated using spectroscopic methods (e.g., NMR, Mass Spectrometry).
2. Inhibition of Appressorium Formation Assay (Magnaporthe grisea):
-
Conidia of M. grisea were germinated on an inductive surface in the presence of varying concentrations of this compound.
-
The formation of appressoria (specialized infection structures) was observed under a microscope.
-
The inhibitory activity was determined by comparing the percentage of appressoria formation in treated samples versus untreated controls.
3. Cytotoxicity Assay:
-
The cytotoxic effects of this compound were evaluated against the L1210 (mouse leukemia) cell line.
-
Standard cell viability assays were employed to determine the concentration at which the compound inhibits cell growth.
4. Antimicrobial Assays:
-
The antibacterial and antifungal activities of this compound were tested against a panel of bacteria and fungi using standard microdilution or agar (B569324) diffusion methods.
Comparative Study on Antitrypanosomal and NF-κB Inhibitory Activities (Aly et al., 2011)
The workflow for the investigation of this compound as part of a larger group of compounds is depicted below.
1. Isolation from Endophytic Fungus:
-
An endophytic Penicillium sp. was isolated from the plant Limonium tubiflorum.
-
The fungus was cultured, and the metabolites were extracted.
-
A series of compounds, including neobulgarones, were isolated using chromatographic methods.
2. Antitrypanosomal Assay:
-
The activity of the isolated compounds was tested against Trypanosoma brucei.
-
The minimum inhibitory concentration (MIC) was determined to quantify the antitrypanosomal activity.
3. NF-κB Inhibitory Assay:
-
The inhibitory effect of the compounds on the NF-κB signaling pathway was assessed in K562 cells.
-
The half-maximal inhibitory concentration (IC₅₀) was calculated to determine the potency of the compounds.
This guide serves as a starting point for researchers interested in this compound. For complete and detailed experimental procedures, it is essential to consult the original publications. Further research is warranted to fully elucidate the biological activities and therapeutic potential of this natural product.
References
Assessing the Selectivity of Neobulgarone E: A Comparative Guide
To provide a comprehensive comparison guide for Neobulgarone E, detailed experimental data on its biological activity and selectivity are required. At present, publicly available information regarding the specific biological targets, potency, and selectivity profile of this compound is limited.
Extensive searches of scientific databases and literature have revealed the chemical structure of this compound (PubChem CID: 10531758; ChEMBL ID: CHEMBL1643637), a chlorinated dimeric dihydroanthracenone.[1] It is documented as a natural product isolated from the fungus Neobulgaria pura and has also been associated with Penicillium species. However, specific studies detailing its biological mechanism of action, selectivity against a panel of targets, and comparative analysis with other compounds are not readily accessible.
To fulfill the request for a detailed comparison guide, the following information would be essential:
-
Primary Biological Target(s): Identification of the specific enzyme(s), receptor(s), or other biomolecules with which this compound interacts to elicit a biological response.
-
Quantitative Activity Data: Metrics such as IC50, EC50, or Ki values are crucial for determining the potency of this compound against its primary target(s).
-
Selectivity Profile: Data from screening this compound against a panel of related and unrelated biological targets are necessary to assess its selectivity. This would typically involve measuring its activity against other kinases, enzymes, or receptors.
-
Comparative Compounds: Identification of alternative or competing molecules that target the same pathway or have similar biological effects. This would allow for a direct comparison of potency and selectivity.
-
Experimental Protocols: Detailed methodologies for the assays used to determine the biological activity and selectivity are needed for a thorough evaluation and to enable reproducibility.
Without access to the primary research articles that characterize the bioactivity of this compound, a meaningful and objective comparison guide that meets the user's core requirements for data presentation, experimental protocols, and visualizations cannot be constructed.
Future Directions
Should experimental data for this compound become available, a comprehensive comparison guide could be developed. Such a guide would include:
-
Data Presentation: A clearly structured table summarizing the quantitative data for this compound and its comparators. This would include columns for the target, IC50/EC50/Ki values, and the fold-selectivity against off-targets.
-
Experimental Protocols: A detailed description of the methodologies employed in the key experiments, such as:
-
Enzyme Inhibition Assays: Detailed protocols for assays like kinase activity assays (e.g., using ADP-Glo™ or similar technologies), specifying substrate concentrations, enzyme concentrations, and incubation times.
-
Cell-Based Assays: Methodologies for cellular thermal shift assays (CETSA), reporter gene assays, or proliferation assays, including cell lines used, treatment conditions, and readout methods.
-
Binding Assays: Protocols for techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to determine binding affinity and kinetics.
-
-
Visualizations:
-
Signaling Pathway Diagram: A Graphviz diagram illustrating the signaling pathway in which this compound and its primary target are involved.
Caption: Hypothetical signaling pathway illustrating the inhibitory action of this compound.
-
Experimental Workflow Diagram: A Graphviz diagram outlining the workflow of a key selectivity assay.
Caption: General workflow for assessing kinase selectivity of this compound.
-
This guide will be fully developed upon the publication of research detailing the selective activity of this compound. Researchers in the fields of natural product chemistry, mycology, and drug discovery are encouraged to investigate the biological properties of this compound to unlock its potential therapeutic applications.
References
In Vivo Validation of Neobulgarone E Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for the in vivo validation of Neobulgarone E, a novel chlorinated polyketide. Due to the limited availability of direct experimental data on this compound, this document outlines potential biological activities based on structurally related fungal polyketides and provides detailed experimental protocols for its validation. The comparative data presented is from established compounds with similar structural motifs or biological activities, offering a benchmark for future studies on this compound.
Introduction to this compound and its Potential
This compound is a chlorinated polyketide, a class of natural products known for a wide range of biological activities. Fungal polyketides, in particular, have been identified as sources of potent anti-inflammatory, anticancer, and antimicrobial agents. The presence of chlorine atoms in the structure of this compound may enhance its biological activity, as seen with other halogenated marine and fungal metabolites. Given its structural class, this compound presents a promising candidate for investigation as a novel therapeutic agent.
Potential Biological Activities and Comparative Analysis
Based on the activities of related fungal polyketides and chlorinated compounds, the primary activities for in vivo validation of this compound are proposed to be anti-inflammatory and anticancer.
Anti-inflammatory Activity
Many fungal polyketides exhibit anti-inflammatory properties by modulating key signaling pathways involved in the inflammatory response. A common mechanism is the inhibition of the NF-κB and MAPK signaling pathways, which leads to a reduction in the production of pro-inflammatory mediators like TNF-α, IL-6, and nitric oxide (NO).
Table 1: Comparison of Anti-inflammatory Activity of a Fungal Polyketide Analog with a Standard Drug
| Compound | In Vivo Model | Dosage | Efficacy (Edema Inhibition) | Reference Compound | Efficacy (Edema Inhibition) |
| Neoandrographolide (Diterpene Lactone) | Carrageenan-induced paw edema in mice | 150 mg/kg | Significant inhibition | Dexamethasone | Significant inhibition |
Note: Data for a representative compound is shown due to the absence of direct data for this compound.
Anticancer Activity
Several polyketides isolated from fungi have demonstrated potent cytotoxic effects against various cancer cell lines.[1] The proposed mechanisms often involve the induction of apoptosis, cell cycle arrest, and inhibition of tumor growth in xenograft models.[1] For instance, Stemphone C, a polyketone from a marine-derived fungus, showed antiproliferative activity against human prostate cancer cells by inducing apoptosis and blocking the cell cycle at the S-phase.[1]
Table 2: Comparison of In Vitro Anticancer Activity of Fungal Polyketides
| Compound | Cancer Cell Line | IC50 Value (µM) | Alternative Compound | Cancer Cell Line | IC50 Value (µM) |
| Compound 3 (chlorinated metabolite) | 22Rv1 (Prostate) | 8.35 | Stemphone C | 22Rv1 (Prostate) | 5.81 |
| Compound 3 (chlorinated metabolite) | PC-3 (Prostate) | 9.60 | Stemphone C | PC-3 (Prostate) | 2.77 |
Source: Data from a study on chlorinated metabolites from the mangrove-derived fungus Mollisia sp.[1]
Experimental Protocols for In Vivo Validation
The following are detailed protocols for the in vivo assessment of the potential anti-inflammatory and anticancer activities of this compound.
Protocol for Carrageenan-Induced Paw Edema in Rodents (Anti-inflammatory)
This widely used model assesses acute inflammation.
Methodology:
-
Animals: Male Wistar rats (180-220 g) or Swiss albino mice (20-25 g).
-
Housing: Standard laboratory conditions (22 ± 2°C, 12 h light/dark cycle) with free access to food and water.
-
Grouping:
-
Group 1: Vehicle control (e.g., 0.5% carboxymethyl cellulose).
-
Group 2: Positive control (e.g., Indomethacin, 10 mg/kg).
-
Groups 3-5: this compound (e.g., 10, 50, 100 mg/kg).
-
-
Procedure:
-
Administer the vehicle, positive control, or this compound orally or intraperitoneally 1 hour before carrageenan injection.
-
Induce inflammation by injecting 0.1 mL of 1% (w/v) carrageenan in sterile saline into the subplantar region of the right hind paw.
-
Measure paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours post-carrageenan injection.
-
-
Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control.
Protocol for Human Tumor Xenograft Model in Mice (Anticancer)
This model evaluates the ability of a compound to inhibit tumor growth in vivo.[2]
Methodology:
-
Animals: Immunodeficient mice (e.g., athymic nude mice), 6-8 weeks old.
-
Cell Lines: Human cancer cell lines (e.g., PC-3 for prostate cancer, MCF-7 for breast cancer).
-
Tumor Inoculation: Subcutaneously inject 1 x 10^6 to 1 x 10^7 cancer cells in a suitable medium (e.g., Matrigel) into the flank of each mouse.
-
Grouping (once tumors reach a palpable size, e.g., 100-200 mm³):
-
Group 1: Vehicle control.
-
Group 2: Positive control (a standard chemotherapy agent for the specific cancer type).
-
Groups 3-5: this compound at various doses.
-
-
Procedure:
-
Administer treatments as per the planned schedule (e.g., daily, every other day) via a suitable route (oral, intraperitoneal, intravenous).
-
Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, western blotting).
-
-
Data Analysis: Compare the tumor growth inhibition in the treated groups relative to the vehicle control group.
Visualizing Workflows and Signaling Pathways
Experimental Workflows
Caption: In vivo validation workflows for anti-inflammatory and anticancer activities.
Signaling Pathways
Caption: Proposed signaling pathways for this compound's activity.
Conclusion
While direct in vivo data for this compound is not yet available, its classification as a chlorinated fungal polyketide suggests significant potential as an anti-inflammatory and anticancer agent. The experimental protocols and comparative data provided in this guide offer a robust framework for researchers to initiate in vivo validation studies. Future investigations should focus on elucidating the specific molecular targets and signaling pathways modulated by this compound to fully understand its therapeutic potential.
References
Safety Operating Guide
Navigating the Uncharted Territory of Neobulgarone E Disposal: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals working with novel compounds, ensuring safe and compliant disposal is a critical, yet often challenging, aspect of laboratory operations. Neobulgarone E, a chlorinated organic compound, presents a unique case due to the current lack of specific, publicly available disposal protocols. In the absence of a dedicated Safety Data Sheet (SDS), this guide provides a comprehensive framework for the proper disposal of this compound, drawing upon established best practices for handling hazardous chemical waste.
Essential Safety and Handling Precautions
Given the chlorinated nature of this compound and the general principle of treating unknown substances with high caution, the following personal protective equipment (PPE) and handling procedures are mandatory:
-
Engineering Controls: All handling of this compound, including preparation of waste containers, should be conducted within a certified chemical fume hood to prevent inhalation of any potential vapors or aerosols.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles are required at all times.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile gloves). Consult a glove compatibility chart for specific breakthrough times if available for similar chlorinated compounds.
-
Body Protection: A lab coat should be worn to protect from splashes.
-
Respiratory Protection: While working in a fume hood should be sufficient, a respirator may be necessary for spill clean-up or if there is a risk of aerosolization outside of a containment device.
-
Step-by-Step Disposal Protocol
The following procedure is based on general guidelines for the disposal of hazardous chemical waste and should be followed in the absence of specific instructions for this compound.
-
Waste Identification and Segregation:
-
This compound waste should be classified as hazardous chemical waste.
-
Do not mix this waste with other waste streams such as non-hazardous trash, biological waste, or radioactive waste.[1]
-
Segregate this compound waste based on its physical state (solid or liquid).
-
-
Container Selection and Labeling:
-
Collect waste in a sturdy, leak-proof container that is compatible with chlorinated organic compounds.[1] Plastic-coated glass bottles are a good option to minimize the risk of breakage.[1]
-
The container must be clearly labeled as "Hazardous Waste" and should include the full chemical name: "this compound".
-
Indicate the date accumulation started and the date the container was closed.[1]
-
-
Waste Accumulation and Storage:
-
Keep the waste container securely capped at all times, except when adding waste.[1]
-
Store the waste container in a designated, well-ventilated secondary containment area, away from incompatible materials.
-
Do not fill the container beyond 90% capacity to allow for expansion and prevent spills.
-
-
Request for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or the designated hazardous waste management office to arrange for pickup and disposal.
-
Provide them with all available information about this compound, including its chemical structure and any known properties.
-
Chemical and Physical Properties of this compound
While a full safety profile is not available, the following chemical and physical properties have been identified for this compound[2]:
| Property | Value |
| Molecular Formula | C₃₂H₂₄Cl₂O₈ |
| Molecular Weight | 607.4 g/mol |
| IUPAC Name | (10S)-4-chloro-10-[(9S)-1-chloro-2,4-dihydroxy-5-methoxy-7-methyl-10-oxo-9H-anthracen-9-yl]-1,3-dihydroxy-8-methoxy-6-methyl-10H-anthracen-9-one |
| InChIKey | QAZZAQNQJFRMEL-DNQXCXABSA-N |
| SMILES | CC1=CC2=C(C(=C1)OC)C(=O)C3=C([C@H]2[C@H]4C5=C(C(=CC(=C5)C)OC)C(=O)C6=C4C(=C(C=C6O)O)Cl)C(=C(C=C3O)O)Cl |
Visualizing the Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound, from waste generation to final disposal by qualified personnel.
Caption: Workflow for the safe disposal of this compound.
The Importance of a Cautious Approach
In the realm of scientific research, the introduction of new chemical entities necessitates a proactive and cautious approach to safety and environmental responsibility. While high-temperature incineration is often the preferred method for the destruction of pharmaceutical and chemical waste, the final disposal method will be determined by your institution's waste management provider.[3] By adhering to the general principles of hazardous waste management outlined in this guide, researchers can ensure the safe and compliant disposal of this compound, protecting both themselves and the environment. It is imperative to consult with your institution's EHS department for specific guidance and to stay informed of any updates regarding the safety and handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
